Cesium tetraphenylborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
cesium;tetraphenylboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.Cs/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGHRMDIEUCTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cs+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BCs | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635532 | |
| Record name | Caesium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3087-82-9 | |
| Record name | Borate(1-), tetraphenyl-, cesium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3087-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caesium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cesium tetraphenylborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Cesium tetraphenylborate solubility in organic solvents
An In-depth Technical Guide to the Solubility of Cesium Tetraphenylborate in Organic Solvents
Introduction
This compound (CsBPh₄) is an organoboron salt of significant interest across various scientific disciplines, from analytical and radiochemistry to pharmaceutical sciences.[1] Comprising a large cesium cation (Cs⁺) and an even larger, hydrophobic tetraphenylborate anion ([B(C₆H₅)₄]⁻), its physicochemical properties are unique.[1] While its extremely low solubility in aqueous solutions is a cornerstone of its application in the precipitation and removal of radioactive cesium-137 from nuclear waste streams, its contrasting high solubility in a range of organic solvents opens up a different realm of applications, particularly in drug development and chemical analysis.[1][2]
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the solubility of this compound in organic media. It delves into the fundamental principles governing its dissolution, collates available quantitative data, presents detailed experimental protocols for solubility determination, and explores its applications in the pharmaceutical sciences.
Chapter 1: The Physicochemical Basis of Solubility
The solubility of an ionic compound like this compound is governed by a delicate balance between the energy required to break apart the crystal lattice (lattice energy) and the energy released when the individual ions are solvated by the solvent molecules (solvation energy).
The Interplay of Lattice Energy and Solvation Energy
For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. The large size of both the cesium cation and the tetraphenylborate anion results in a relatively low lattice energy compared to salts with smaller ions. This is a key factor contributing to its solubility in organic solvents.
The Unique Characteristics of the Cesium Cation and Tetraphenylborate Anion
The tetraphenylborate anion is large, non-coordinating, and highly lipophilic due to the four phenyl rings.[3] This lipophilicity is a primary driver for its solubility in organic solvents. The cesium cation, being the largest stable alkali metal cation, has a low charge density, which also favors dissolution in less polar media compared to smaller alkali cations.
The Role of the Organic Solvent: A Deeper Dive into Solvent Properties
The principle of "like dissolves like" is central to understanding the solubility of this compound. The large, hydrophobic nature of the tetraphenylborate anion dictates its preference for organic solvents. Several solvent properties are critical:
-
Polarity and Dielectric Constant: While seemingly counterintuitive for a salt, highly polar aprotic solvents are particularly effective at dissolving this compound. Solvents with a high dielectric constant can effectively shield the charges of the ions from each other, reducing the electrostatic attraction between them and favoring dissociation.[4] However, the relationship is not always linear, as specific ion-solvent interactions can play a more dominant role.[5]
-
Dipole Moment: Solvents with a significant dipole moment can interact favorably with both the cation and the anion, contributing to the overall solvation energy.
-
Polarizability: The large, delocalized electron system of the phenyl rings in the tetraphenylborate anion makes it highly polarizable. It can, therefore, be effectively solvated by organic solvents that are also highly polarizable through London dispersion forces.
Thermodynamic Considerations: Gibbs Free Energy, Enthalpy, and Entropy of Dissolution
The dissolution process can be described by the change in Gibbs free energy (ΔG), which is a function of the changes in enthalpy (ΔH) and entropy (ΔS):
ΔG = ΔH - TΔS
For spontaneous dissolution, ΔG must be negative. The dissolution of this compound in organic solvents is typically an endothermic process (ΔH > 0), meaning it requires an input of energy to break the crystal lattice.[6] However, the dissolution process leads to a significant increase in the disorder of the system as the ions become solvated and dispersed in the solvent, resulting in a large positive entropy change (ΔS > 0).[6] This large positive entropy change is often the driving force for the dissolution of this compound in organic solvents, making the overall Gibbs free energy change favorable (negative).
The Gibbs free energy of transfer (ΔGt) from water to an organic solvent provides a quantitative measure of a salt's preference for the organic phase. For ions like tetraphenylborate, this value is significantly negative, indicating a strong thermodynamic preference for organic solvents over water.[7]
Chapter 2: Quantitative Solubility Profile
A Note on Data Availability
Comprehensive, systematically compiled quantitative solubility data for this compound across a wide range of organic solvents is sparse in the readily available literature. However, by examining the data for other alkali metal tetraphenylborates, particularly sodium and potassium salts, we can infer the solubility behavior of the cesium salt. The trends in solubility across different solvent types are expected to be similar, with the absolute values potentially differing due to the influence of the cation.
Table of Quantitative Solubility Data for Alkali Metal Tetraphenylborates in Various Organic Solvents
| Salt | Solvent | Temperature (°C) | Solubility (mol/L) | Solubility ( g/100 g solvent) |
| This compound | 1,2-Dichloroethane | 25 | 3.09 x 10⁻⁵ | ~0.0014 |
| Sodium Tetraphenylborate | Water | 25 | ~1.37 | 47 |
| Methanol | - | Soluble | - | |
| Ethanol | 25 | Soluble | - | |
| Acetone | - | Soluble | - | |
| N,N-Dimethylformamide | 25 | - | - | |
| Potassium Tetraphenylborate | Acetone | 25 | 0.171 | 1.21 |
| Acetonitrile | 25 | 0.078 | 0.45 | |
| Dimethylformamide (DMF) | 25 | 0.93 | - | |
| Dimethyl Sulfoxide (DMSO) | 25 | Highly Soluble | - |
Data for sodium and potassium salts are provided for comparative purposes to illustrate the general solubility trends of tetraphenylborate salts in organic solvents.
Factors Influencing Solubility
-
Temperature: The solubility of this compound generally increases with temperature. For instance, in aqueous solutions, its solubility increases approximately tenfold when the temperature is raised from 25°C to 65°C.[2] A similar trend is expected in organic solvents due to the endothermic nature of the dissolution process.
-
Presence of Other Ions: The presence of other electrolytes can influence the solubility of this compound through the common ion effect or by altering the activity coefficients of the ions in solution. In the context of its precipitation from aqueous solutions, the presence of excess sodium tetraphenylborate is used to minimize its solubility.[2]
Chapter 3: Experimental Determination of Solubility
The solubility of this compound in organic solvents can be accurately determined using established laboratory methods. The two most common techniques are the gravimetric method and UV-Visible spectrophotometry.
Experimental Protocol 1: Gravimetric Method
This method is a classical and direct approach to determining solubility.
Materials:
-
This compound, high purity
-
Organic solvent of interest, analytical grade
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge
-
Analytical balance
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.
-
Solvent Evaporation: Transfer a precisely measured volume or mass of the clear, saturated supernatant to a pre-weighed container. Carefully evaporate the solvent in an oven at a temperature below the decomposition point of this compound until a constant weight of the dried residue is achieved.
-
Mass Determination: After complete evaporation of the solvent, weigh the container with the dried residue. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 g solvent, mol/L).
Experimental Protocol 2: UV-Visible Spectrophotometry
This instrumental method is highly sensitive and is particularly useful for solutes that have a distinct chromophore, such as the tetraphenylborate anion.
Materials:
-
This compound, high purity
-
Organic solvent of interest, UV-grade
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or water bath
-
Filtration apparatus or centrifuge
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the organic solvent of interest.
-
Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) for the tetraphenylborate anion. Plot a calibration curve of absorbance versus concentration.
-
Saturation and Equilibration: Prepare a saturated solution of this compound as described in steps 1 and 2 of the gravimetric method.
-
Sample Preparation: After phase separation (step 3 of the gravimetric method), take a small, accurately measured aliquot of the clear saturated solution and dilute it with a known volume of the pure solvent to bring its concentration within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the same λ_max used for the calibration curve.
-
Concentration Determination: Determine the concentration of the diluted sample from the calibration curve. Calculate the concentration of the original saturated solution by applying the dilution factor. This concentration represents the solubility of this compound in the solvent at the given temperature.
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Chapter 4: Applications in Research and Drug Development
The high solubility of this compound in organic solvents, coupled with the lipophilic nature of the tetraphenylborate anion, makes it a valuable tool in pharmaceutical research and development.
This compound as a Lipophilic Salt Former for Active Pharmaceutical Ingredients (APIs)
Many active pharmaceutical ingredients (APIs) are basic compounds that are often formulated as hydrochloride salts to improve their aqueous solubility and stability. However, for certain delivery systems, such as lipid-based formulations, high lipophilicity is desired. By performing a salt metathesis reaction, the hydrochloride salt of a basic API can be converted to a tetraphenylborate salt.[8] This results in a significant increase in the lipophilicity of the API, making it more soluble in lipid-based excipients.[9][10] This approach can be used to:
-
Enhance the loading of an API in lipid-based drug delivery systems.[8]
-
Improve the oral bioavailability of poorly water-soluble drugs.[9][10]
-
Develop formulations for transdermal and other non-aqueous delivery routes.
Use as an Ion-Pairing Agent in Chromatographic Analysis of Pharmaceuticals
In reversed-phase high-performance liquid chromatography (RP-HPLC), highly polar or ionic compounds are often poorly retained on the nonpolar stationary phase. The tetraphenylborate anion can be used as an ion-pairing agent in the mobile phase.[5] It forms a neutral, hydrophobic ion pair with cationic analytes (such as basic drugs), which increases their retention on the C18 column, allowing for better separation and quantification.
Role in the Development of Ion-Selective Electrodes for Drug Analysis
The principle of selective ion partitioning between an aqueous phase and an organic membrane phase is the basis for ion-selective electrodes (ISEs). This compound can be incorporated into a polymeric membrane (e.g., PVC) to create an electrode that is selective for certain cationic drugs.[11] The response of the electrode is based on the distribution of the drug-tetraphenylborate ion pair within the membrane, which is dependent on the concentration of the drug in the sample. This allows for the rapid and direct measurement of drug concentrations in various matrices.
Lipophilic Salt Formation Diagram
References
- 1. Buy this compound | 3087-82-9 [smolecule.com]
- 2. osti.gov [osti.gov]
- 3. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 4. Liquid secondary ion mass spectrometric investigation of ion-pair precipitates of some ethoxylates with barium tetraphenylborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion Pair Chromatography,Electronic Grade Chemicals,Ion Pair Reagents in HPLC [cdhfinechemical.com]
- 6. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sapub.org [sapub.org]
- 8. LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery [drug-dev.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cesium-selective membrane electrode based on a recently synthesized 16-membered macrocyclic diamide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal Stability of Cesium Tetraphenylborate
Introduction
Cesium tetraphenylborate (CsTPB), an organoboron salt with the chemical formula C₂₄H₂₀BCs, is a compound of significant interest in both academic research and industrial applications.[1] Its remarkably low solubility in aqueous solutions has made it a cornerstone in the field of radioactive waste management, particularly for the selective precipitation and removal of the hazardous fission product Cesium-137 from high-level nuclear waste streams.[1] The efficacy of these processes, as well as the long-term storage and disposal of the resulting precipitate, are intrinsically linked to the thermal stability of CsTPB. This guide provides a comprehensive technical overview of the thermal properties of this compound, intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of its behavior under thermal stress.
This document moves beyond a simple recitation of facts, offering a synthesized narrative grounded in established analytical principles. We will explore the theoretical underpinnings of thermal stability, the practical methodologies for its characterization, and the anticipated decomposition pathways, drawing upon data from analogous compounds where specific information for CsTPB is not publicly available.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical characteristics of CsTPB is essential before delving into its thermal behavior.
| Property | Value | Source |
| Chemical Formula | C₂₄H₂₀BCs | [2][3] |
| Molecular Weight | 452.13 g/mol | [3][4] |
| Appearance | White crystals or powder | [4] |
| Melting Point | >400 °C (decomposes) | [3][4] |
| Solubility | Low in water, soluble in organic solvents | [1] |
| Crystal Structure | Tetragonal, Space Group I-42m | [2] |
The high melting point of over 400 °C suggests a significant thermal stability, a desirable characteristic for its applications.[3][4] However, it is crucial to note that this value often represents the onset of decomposition rather than a true melting phenomenon.
Factors Influencing Thermal Stability
The thermal stability of this compound is not an intrinsic, immutable property but is influenced by a variety of external factors. Understanding these can be critical for its handling, processing, and storage. Based on studies of analogous alkali metal tetraphenylborates, the following factors are of primary importance:
-
Atmosphere: The composition of the surrounding atmosphere plays a pivotal role. In an inert atmosphere (e.g., nitrogen or argon), the decomposition is expected to proceed through pyrolysis. In contrast, an oxidizing atmosphere (e.g., air or oxygen) can lead to different, often more complex, decomposition pathways and potentially lower onset temperatures due to oxidative reactions.
-
Presence of Catalysts: The decomposition of sodium tetraphenylborate is known to be catalyzed by certain metal ions, such as copper(II). It is plausible that similar catalytic effects could influence the thermal stability of CsTPB.
-
pH: While more relevant to solution-state stability, the residual acidity or basicity of a solid sample could potentially impact its thermal decomposition characteristics.
-
Heating Rate: In dynamic thermal analysis techniques like TGA and DSC, the heating rate can affect the observed onset temperature of decomposition. Slower heating rates provide more time for the material to reach thermal equilibrium and may result in decomposition at lower temperatures.
Thermal Analysis of this compound: A Methodological Approach
The primary techniques for evaluating the thermal stability of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Often, these are performed simultaneously (TGA-DSC) to obtain complementary information.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is invaluable for determining the onset temperature of decomposition and the quantitative mass loss associated with different decomposition steps.[5]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It provides information on endothermic and exothermic processes, such as phase transitions (e.g., melting) and decomposition.[6]
Illustrative TGA-DSC Data for this compound
While specific, publicly available TGA-DSC curves for CsTPB are scarce, we can construct an illustrative dataset based on its known melting point and the behavior of analogous compounds. This table is intended to guide researchers on the expected thermal events.
| Temperature Range (°C) | Technique | Observed Event | Description |
| Ambient to ~400 | TGA | No significant mass loss | The compound is thermally stable in this range. |
| > 400 | TGA | Multi-step mass loss | Onset of thermal decomposition. |
| > 400 | DSC | Endothermic/Exothermic Peaks | Complex peaks corresponding to decomposition. |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the thermal analysis of this compound, adhering to best practices in the field.
Protocol 1: Simultaneous TGA-DSC Analysis
Objective: To determine the thermal stability, decomposition temperatures, and associated thermal events of this compound.
Materials and Equipment:
-
This compound powder
-
Simultaneous Thermal Analyzer (TGA-DSC)
-
High-purity nitrogen (or argon) and air gas cylinders
-
Alumina or platinum crucibles
-
Microbalance
Procedure:
-
Instrument Calibration: Calibrate the TGA-DSC instrument for mass and temperature according to the manufacturer's specifications. For temperature calibration, use certified reference materials with known melting points or Curie points that bracket the expected temperature range of interest.[7]
-
Sample Preparation:
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Place an empty, tared crucible on the reference position.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.[8]
-
-
TGA-DSC Measurement (Inert Atmosphere):
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[8]
-
Continuously record the sample mass and heat flow as a function of temperature.
-
-
TGA-DSC Measurement (Oxidizing Atmosphere):
-
Repeat steps 2-4, but use dry air as the purge gas instead of nitrogen.
-
-
Data Analysis:
-
Plot the TGA data as percent mass loss versus temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).
-
Plot the DSC data as heat flow versus temperature. Identify and integrate any endothermic or exothermic peaks to determine the enthalpy changes associated with thermal events.
-
Compare the results from the inert and oxidizing atmospheres to assess the influence of oxygen on the decomposition mechanism.
-
Protocol 2: Evolved Gas Analysis (EGA) using TGA-MS
Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.
Materials and Equipment:
-
TGA instrument coupled to a Mass Spectrometer (TGA-MS)
-
Helium gas (for TGA purge and MS carrier gas)
-
This compound powder
Procedure:
-
Instrument Setup and Calibration:
-
Calibrate the TGA for mass and temperature as described in Protocol 1.
-
Calibrate and tune the mass spectrometer according to the manufacturer's instructions.
-
Ensure the heated transfer line between the TGA and MS is maintained at a temperature sufficient to prevent condensation of the evolved gases (typically 200-250 °C).
-
-
TGA-MS Measurement:
-
Place a 5-10 mg sample of this compound into the TGA crucible.
-
Heat the sample under a helium atmosphere from 30 °C to 800 °C at 10 °C/min.
-
Simultaneously record the TGA data and the mass spectra of the evolved gases. The mass spectrometer should be set to scan a relevant mass-to-charge (m/z) range (e.g., 10-300 amu).
-
-
Data Analysis:
-
Correlate the evolution of specific m/z values with the mass loss steps observed in the TGA curve.
-
Identify the evolved gaseous products by comparing their mass spectra with a standard mass spectral library.
-
Decomposition Pathway and Mechanism
Based on the known chemistry of tetraphenylborates, a plausible decomposition pathway for this compound in an inert atmosphere can be proposed. The primary event is the cleavage of the boron-carbon bonds.
References
- 1. Buy this compound | 3087-82-9 [smolecule.com]
- 2. This compound | C24H20BCs | CID 23678324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3087-82-9 [m.chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. mt.com [mt.com]
- 6. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 7. torontech.com [torontech.com]
- 8. infinitalab.com [infinitalab.com]
- 9. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
An In-depth Technical Guide to Cesium Tetraphenylborate: Properties, Synthesis, and Applications
Executive Summary
Cesium tetraphenylborate (Cs[B(C₆H₅)₄]) is an organoboron salt of significant interest across multiple scientific disciplines, most notably in radiochemistry, analytical chemistry, and materials science. Comprising a cesium cation (Cs⁺) and a tetraphenylborate anion ([B(C₆H₅)₄]⁻), its most defining characteristic is its exceptionally low solubility in aqueous solutions, a property that is exploited for the selective precipitation and sequestration of cesium ions. This guide provides a comprehensive overview of its fundamental physicochemical properties, synthesis methodologies, key applications, and validated experimental protocols. The content is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is a white crystalline powder characterized by high thermal stability and distinct solubility profiles.
Chemical Formula and Structure
The chemical formula for this compound is C₂₄H₂₀BCs . The structure consists of a central boron atom tetrahedrally bonded to four phenyl groups, forming a large, sterically hindered anion. This bulky, hydrophobic anion is crucial to the compound's low aqueous solubility. The cesium cation is associated with this anion through ionic bonding.
The crystal structure is tetragonal, with the large tetraphenylborate anions dominating the crystal lattice. This structure is nearly identical to that of potassium and rubidium tetraphenylborates, which allows for the potential co-precipitation of these ions from solution.
Molecular Weight
The molecular weight of a compound is a critical parameter for all stoichiometric calculations, from synthesis to quantitative analysis. The precise molecular weight of this compound is:
-
Average Molecular Weight: 452.1 g/mol
-
Monoisotopic Mass: 452.071258 Da
For most laboratory applications, the average molecular weight of 452.1 g/mol is used.
Key Physicochemical Data
The utility of this compound is defined by its physical and chemical properties, which are summarized below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | cesium;tetraphenylboranuide | |
| CAS Number | 3087-82-9 | |
| Appearance | White crystalline powder | |
| Melting Point | >400 °C | |
| Solubility in Water | Insoluble / Very low | |
| Solubility in Organic Solvents | Soluble in solvents like acetone | |
| Linear Formula | (C₆H₅)₄BCs |
The insolubility in water is the cornerstone of its primary application: the selective precipitation of cesium ions.
Synthesis and Production
The synthesis of this compound is most commonly achieved through a precipitation reaction, leveraging its poor aqueous solubility. The causality behind this choice of method is its efficiency and simplicity, particularly when the goal is the removal of cesium ions from an aqueous medium.
Primary Synthesis Pathway: Ion Exchange Precipitation
The most prevalent and industrially significant method for producing this compound is the reaction between a soluble cesium salt and sodium tetraphenylborate (Na[B(C₆H₅)₄]). Sodium tetraphenylborate serves as an effective and readily available source of the tetraphenylborate anion.
The net ionic equation for this reaction is: Cs⁺(aq) + [B(C₆H₅)₄]⁻(aq) → Cs--INVALID-LINK--
This reaction is highly favorable due to the formation of the stable, insoluble precipitate.
Synthesis Workflow Diagram
The logical flow of the precipitation synthesis is straightforward and can be visualized as follows. The critical control point in this workflow is ensuring the complete precipitation of cesium, which is often achieved by adding a stoichiometric excess of the tetraphenylborate reagent.
synthesis of Cesium tetraphenylborate from sodium tetraphenylborate
An In-Depth Technical Guide to the Synthesis of Cesium Tetraphenylborate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound (CsTPB) via a precipitation reaction utilizing Sodium tetraphenylborate (NaTPB) and a soluble cesium salt. The document elucidates the underlying chemical principles, offers a detailed, field-proven experimental protocol, and discusses critical parameters for process optimization. Rooted in the significant disparity in aqueous solubility between the sodium and cesium salts of the tetraphenylborate anion, this synthesis route is highly efficient and widely employed in fields ranging from nuclear waste management to analytical chemistry. This guide is intended for researchers and chemical development professionals, providing the necessary technical depth to ensure a successful, safe, and reproducible synthesis.
Introduction: Significance and Application
This compound (Cs[B(C₆H₅)₄]) is an organoboron salt of significant scientific and industrial importance. Its most notable characteristic is its exceptionally low solubility in aqueous solutions, a property that forms the basis of its primary applications.[1][2] Historically, the precipitation of CsTPB was developed as a robust method for the removal and sequestration of radioactive cesium isotopes, particularly ¹³⁷Cs, from high-level nuclear waste streams.[1][2] The efficiency of this process can yield decontamination factors as high as 10⁵ to 10⁶.[1]
Beyond radiochemistry, CsTPB serves as a valuable reagent in analytical chemistry for the gravimetric or potentiometric determination of cesium, as well as other large monovalent cations like potassium and rubidium.[2][3] The synthesis from Sodium tetraphenylborate (NaTPB) is the most common and practical route, leveraging the high aqueous solubility of NaTPB to act as an effective donor of the tetraphenylborate anion ([B(C₆H₅)₄]⁻) for the selective precipitation of cesium ions.[2][4]
Core Chemical Principles: The Driving Force of Insolubility
The synthesis of this compound from Sodium tetraphenylborate is a classic example of a metathesis or ion exchange reaction driven to completion by the formation of a highly insoluble product. The reaction proceeds in an aqueous medium according to the following equilibrium:
Na⁺(aq) + [B(C₆H₅)₄]⁻(aq) + Cs⁺(aq) + Cl⁻(aq) ⇌ Cs--INVALID-LINK--↓ + Na⁺(aq) + Cl⁻(aq) [1][2]
The equilibrium lies overwhelmingly to the right due to the profound difference in solubility between the reactant, NaTPB, and the product, CsTPB. The driving force is the precipitation of the solid CsTPB from the solution. This is quantitatively described by the solubility product constant (Kₛₚ), which for CsTPB at 25 °C is exceptionally low at 7.84 × 10⁻¹⁰.[1]
| Compound | Formula | Molar Mass ( g/mol ) | Aqueous Solubility (at 25°C) | Key Role |
| Sodium Tetraphenylborate | Na[B(C₆H₅)₄] | 342.22 | High (47 g / 100 mL)[4][5] | Reactant |
| Cesium Chloride | CsCl | 168.36 | High (186.5 g / 100 mL at 20°C) | Reactant |
| This compound | Cs[B(C₆H₅)₄] | 452.12 | Extremely Low (Kₛₚ = 7.84 × 10⁻¹⁰)[1] | Product |
| Sodium Chloride | NaCl | 58.44 | High (35.9 g / 100 mL) | Byproduct |
Table 1: Physicochemical Properties of Reaction Components
This vast difference in solubility ensures that upon mixing aqueous solutions of a cesium salt and NaTPB, CsTPB will spontaneously precipitate, allowing for high-yield isolation.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Materials and Reagents
-
Reagents:
-
Sodium tetraphenylborate (Na[B(C₆H₅)₄]), >99% purity[5]
-
Cesium Chloride (CsCl), >99% purity
-
Deionized Water
-
Acetone (for washing, optional)
-
-
Equipment:
-
Two 250 mL beakers
-
100 mL graduated cylinders
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (e.g., Büchner funnel, filter flask)
-
0.45 µm filter paper[6]
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
-
Step-by-Step Synthesis Procedure
-
Preparation of Reactant Solution A (Cesium Chloride):
-
Weigh 1.68 g (0.01 mol) of Cesium Chloride.
-
Transfer the CsCl to a 250 mL beaker.
-
Add 100 mL of deionized water and stir using a magnetic stirrer until the solid is completely dissolved.
-
-
Preparation of Reactant Solution B (Sodium Tetraphenylborate):
-
In a separate 250 mL beaker, weigh 3.42 g (0.01 mol) of Sodium tetraphenylborate.
-
Add 100 mL of deionized water. Stir until the NaTPB is fully dissolved. A 0.1 M aqueous solution is commonly used as a reagent.[7] A slight molar excess (e.g., 1-5%) of NaTPB can be used to drive the precipitation to completion.[6][8]
-
-
Precipitation Reaction:
-
While vigorously stirring the Cesium Chloride solution (Solution A), slowly add the Sodium tetraphenylborate solution (Solution B) dropwise or in a thin stream.
-
A dense, white precipitate of this compound will form immediately.[9]
-
Continue stirring the resulting slurry for a minimum of 30 minutes at room temperature to ensure the reaction is complete and to allow for particle ripening, which improves filterability.[6]
-
-
Isolation of the Product:
-
Set up the vacuum filtration apparatus with a 0.45 µm filter paper.
-
Turn on the vacuum and wet the filter paper with a small amount of deionized water to ensure a good seal.
-
Carefully pour the precipitate slurry into the Büchner funnel. Use a spatula and a small amount of the filtrate to transfer any remaining solid from the beaker.
-
-
Washing the Precipitate:
-
With the vacuum still applied, wash the solid precipitate cake with three portions of 20 mL deionized water. This step is critical to remove the soluble byproduct (NaCl) and any unreacted starting materials.
-
(Optional) For applications requiring extremely high purity, a final wash with a small portion of a solvent in which CsTPB is sparingly soluble, such as acetone, can be performed.[3]
-
-
Drying the Product:
-
Leave the precipitate under vacuum for 15-20 minutes to pull excess water through the filter cake.
-
Carefully remove the filter paper with the product and place it on a pre-weighed watch glass.
-
Dry the product to a constant weight in a drying oven at 80-100°C or, for optimal results, in a vacuum desiccator at room temperature. The melting point of CsTPB is >400 °C.[10]
-
-
Yield Calculation:
-
Weigh the final, dried product. The theoretical yield for this protocol is approximately 4.52 g. Calculate the percentage yield based on the limiting reagent (in this case, assuming a 1:1 molar ratio, either reactant could be limiting).
-
Visualization of the Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Causality and Process Optimization: A Scientist's Perspective
Understanding the rationale behind each procedural step is paramount for troubleshooting, scaling, and adapting the synthesis.
-
Stoichiometry and Excess Reagent: While a 1:1 molar ratio is theoretically sufficient, employing a slight excess of NaTPB helps to shift the reaction equilibrium further to the right, minimizing the concentration of soluble cesium and maximizing the yield, which is critical in applications like radioactive waste remediation.[8]
-
Temperature Control: The precipitation is typically performed at room temperature. Increasing the temperature will increase the solubility of CsTPB, potentially lowering the yield.[8] However, in complex matrices like high-salt nuclear waste, elevated temperatures can increase the rate of precipitation.[8] For standard laboratory synthesis, room temperature is optimal.
-
Stirring and Digestion Time: Continuous stirring during addition prevents localized high concentrations of the precipitating agent and promotes the formation of more uniform particles. The post-precipitation stirring period, often called "digestion," allows smaller, less stable crystals to dissolve and redeposit onto larger crystals (Ostwald ripening), resulting in a precipitate that is easier to filter and wash.
-
Washing Protocol: The choice of washing liquid is crucial. Deionized water is effective for removing soluble ionic impurities like NaCl. It is essential not to use an excessive volume of wash water, as even highly insoluble compounds have some finite solubility, and losses can occur.
Caption: Ion exchange mechanism for CsTPB precipitation.
Safety and Handling
Adherence to safety protocols is non-negotiable. This synthesis involves chemicals that require careful handling.
-
Sodium Tetraphenylborate (NaTPB):
-
Hazards: Toxic if swallowed.[11] Causes skin, eye, and respiratory system irritation.[7] It is also light-sensitive.[7][12]
-
Handling: Wear suitable protective clothing, gloves, and eye/face protection.[11][13] Handle in a well-ventilated area or fume hood to avoid dust formation.[13] Avoid contact with strong acids and oxidizing agents.[7][12]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, protected from light.[11]
-
-
Cesium Chloride (CsCl):
-
Hazards: May be harmful if swallowed. While not highly toxic, it is a chemical that should be handled with care. Some sources suggest it is suspected of damaging fertility or the unborn child.[14][15]
-
Handling: Avoid dust formation. Wear standard laboratory PPE, including gloves and safety glasses.[16][17]
-
Storage: Store in a dry, well-ventilated area. The material can be hygroscopic.[16]
-
-
General Precautions:
-
Always wear safety glasses, a lab coat, and nitrile gloves when handling any chemicals.[11]
-
In case of accidental contact, wash skin thoroughly with soap and water. If eyes are affected, flush with water for at least 15 minutes.[13]
-
Dispose of chemical waste in accordance with local, state, and federal regulations.
-
Conclusion
The synthesis of this compound from Sodium tetraphenylborate is a highly efficient and reliable precipitation method, underpinned by fundamental principles of solubility. By carefully controlling stoichiometry, temperature, and mixing conditions, researchers can achieve high yields of pure product. The protocol and insights provided in this guide serve as a robust foundation for the successful laboratory-scale production of CsTPB for its various applications in scientific research and industry.
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. Buy this compound | 3087-82-9 [smolecule.com]
- 3. This compound (3087-82-9) for sale [vulcanchem.com]
- 4. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 5. You are being redirected... [bio-world.com]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. osti.gov [osti.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. This compound | 3087-82-9 [chemicalbook.com]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 12. Page loading... [guidechem.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. onlinefolders.abra.eu [onlinefolders.abra.eu]
- 16. westliberty.edu [westliberty.edu]
- 17. fishersci.com [fishersci.com]
physical and chemical properties of Cesium tetraphenylborate
An In-Depth Technical Guide to the Physical and Chemical Properties of Cesium Tetraphenylborate
Abstract
This compound (Cs[B(C₆H₅)₄]), a salt composed of a cesium cation and a large tetraphenylborate anion, is a compound of significant scientific and industrial interest. Its most defining characteristic is its exceptionally low solubility in aqueous solutions, a property that underpins its primary applications. This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development and environmental remediation. We will delve into its structural characteristics, physicochemical parameters, chemical reactivity, and the established protocols for its synthesis and analytical application, grounding all claims in authoritative references.
Molecular and Structural Properties
This compound is an organoboron compound with the chemical formula C₂₄H₂₀BCs.[1] It is a salt formed from the cesium cation (Cs⁺) and the tetraphenylborate anion ([B(C₆H₅)₄]⁻).
| Property | Value | Source |
| IUPAC Name | cesium;tetraphenylboranuide | [1][2][3] |
| CAS Number | 3087-82-9 | [1][2][4][5] |
| Molecular Formula | C₂₄H₂₀BCs | [1][2][5] |
| Molecular Weight | 452.13 g/mol | [1][2][4][5] |
| Appearance | White crystalline solid or powder | [3] |
Crystal Structure
The unique properties of this compound are a direct consequence of its crystal structure. It crystallizes in the tetragonal space group I-42m.[1][2] The structure is not a simple packing of discrete ions but rather consists of one-dimensional polymeric chains where Cs⁺ cations and [B(C₆H₅)₄]⁻ anions alternate along the crystallographic c-axis.[1]
The large, bulky tetraphenylborate anion dominates the crystal lattice, causing the potassium, rubidium, and cesium salts to be nearly isostructural.[1][6] In this arrangement, the cesium cation is not simply surrounded by anions; instead, it occupies a cleft formed by the phenyl rings of two adjacent tetraphenylborate anions.[1] This results in a distorted octahedral coordination geometry, where the Cs⁺ ion interacts with six phenyl rings.[1] This extensive cation-π interaction and efficient packing are the primary reasons for the compound's remarkably low solubility and high stability.
Physicochemical Properties
The physicochemical data for this compound are critical for its application in separation and analysis.
| Property | Value | Details and Causality |
| Melting Point | >400 °C | The high melting point indicates strong ionic and intermolecular forces within the crystal lattice, contributing to its high thermal stability.[3][4] |
| Aqueous Solubility | Extremely Low | This is the most critical property. The large, hydrophobic tetraphenylborate anion and the efficient crystal packing with cesium make it one of the few water-insoluble cesium salts.[1][7] |
| Solubility Product (Ksp) | 7.84 × 10⁻¹⁰ (at 25 °C) | This low Ksp value quantifies its insolubility and is the basis for its use as a precipitating agent for near-quantitative removal of Cs⁺ from solutions.[7] |
| Solubility in Organic Solvents | Sparingly Soluble | While more soluble in organic solvents than in water, it is still only sparingly soluble. For example, its solubility in tetrahydrofuran (THF) at 25°C is approximately 0.24 g/L, significantly lower than that of sodium tetraphenylborate (18.9 g/L).[1] |
The solubility of this compound is influenced by temperature, with solubility increasing approximately tenfold as the temperature rises from 25 °C to 65 °C.[8] Furthermore, in high ionic strength solutions, particularly those with high sodium concentrations, the precipitation kinetics can be slow, sometimes taking hours to reach completion.[8]
Chemical Reactivity and Stability
Precipitation Reactions
The quintessential chemical property of this compound is its formation via a precipitation reaction. The addition of a soluble tetraphenylborate salt, most commonly sodium tetraphenylborate (NaTPB), to an aqueous solution containing cesium ions results in the immediate formation of a dense white precipitate of CsTPB.[7][9]
Reaction: Cs⁺(aq) + [B(C₆H₅)₄]⁻(aq) → Cs--INVALID-LINK--
This reaction is the cornerstone of its use in the decontamination of radioactive waste streams containing the ¹³⁷Cs isotope and in the gravimetric analysis of cesium.[1][7]
Co-precipitation
In solutions containing multiple alkali metal ions, co-precipitation can occur. Due to the similar crystal structures, CsTPB can form impure isomorphic crystalline mixtures with potassium tetraphenylborate (KTPB) and sodium tetraphenylborate (NaTPB).[1] This is a critical consideration in nuclear waste processing, where high concentrations of sodium and potassium are often present, as it can affect the efficiency and purity of the cesium precipitation.
Thermal and Chemical Decomposition
While thermally stable above 400 °C, the tetraphenylborate anion is susceptible to chemical decomposition under specific conditions.
-
Acid Hydrolysis: In the presence of strong acids, the anion undergoes protonolysis, decomposing to form triphenylborane and benzene.[9] This reaction is a significant safety and process concern in applications where pH is not controlled. Reaction: H⁺ + [B(C₆H₅)₄]⁻ → B(C₆H₅)₃ + C₆H₆
-
Catalytic Decomposition: The decomposition of tetraphenylborate can be catalyzed by certain metals, such as copper and noble metals like palladium, which may be present in nuclear waste.[7][10] This catalytic pathway also generates benzene, a flammable and toxic byproduct, which complicates its use in large-scale industrial processes and necessitates careful process control.[7][8] Under controlled conditions of low pH and elevated temperature, hydrolysis can be intentionally used to decompose the precipitate, separating the organic component (benzene) from the inorganic borate salts.
Experimental Protocols
Synthesis of this compound via Aqueous Precipitation
This protocol describes the laboratory-scale synthesis based on the compound's low aqueous solubility.
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Reagent Preparation: Prepare separate aqueous solutions of cesium chloride (e.g., 0.1 M) and sodium tetraphenylborate (e.g., 0.1 M).
-
Precipitation: While stirring the cesium chloride solution vigorously, slowly add a stoichiometric equivalent of the sodium tetraphenylborate solution. A dense white precipitate of this compound will form immediately.
-
Digestion: Gently heat the mixture to about 60-80°C and allow it to cool slowly. This process, known as digestion, encourages the formation of larger, more easily filterable crystals.
-
Isolation: Isolate the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected precipitate several times with small portions of cold deionized water to remove soluble impurities like sodium chloride. Follow with a wash of ethanol or acetone to remove water and facilitate drying.
-
Drying: Dry the purified product in an oven at 110-120°C to a constant weight.
Gravimetric Determination of Cesium
This workflow outlines the use of sodium tetraphenylborate as a precipitating agent for the quantitative analysis of cesium ions.
References
- 1. Buy this compound | 3087-82-9 [smolecule.com]
- 2. This compound | C24H20BCs | CID 23678324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cesium TetraphenylborateCAS #: 3087-82-9 [eforu-chemical.com]
- 4. This compound | 3087-82-9 [m.chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. nationalacademies.org [nationalacademies.org]
- 8. osti.gov [osti.gov]
- 9. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 10. info.ornl.gov [info.ornl.gov]
An In-depth Technical Guide to Cesium Tetraphenylborate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of Cesium tetraphenylborate, a compound of significant interest in various scientific fields, from radioactive waste management to synthetic chemistry. This document moves beyond a simple data sheet to offer in-depth insights into its properties, safety protocols, and applications, grounded in established scientific principles.
Core Identification and Physicochemical Properties
This compound, identified by the CAS Number 3087-82-9 , is an organoboron salt with the chemical formula C₂₄H₂₀BCs.[1][2][3] It is composed of a cesium cation (Cs⁺) and a tetraphenylborate anion ([B(C₆H₅)₄]⁻). The anion features a central boron atom bonded to four phenyl groups in a tetrahedral arrangement. This structure imparts a high degree of stability and a notable solubility in organic solvents, a characteristic that underpins many of its applications.[1][2]
| Property | Value | Source(s) |
| CAS Number | 3087-82-9 | [1][2][3][4][5] |
| Molecular Formula | C₂₄H₂₀BCs | [1][2][4][5] |
| Molecular Weight | 452.1 g/mol | [1][2][6] |
| Appearance | White crystalline powder | [2] |
| Melting Point | >400 °C | [2][4][5] |
| Solubility in Water | Insoluble | [2] |
| IUPAC Name | cesium;tetraphenylboranuide | [1][2] |
Table 1: Key Physicochemical Properties of this compound.
Safety Data Sheet (SDS): A Comprehensive Overview
A thorough understanding of the safety profile of this compound is paramount for its handling and use in a research environment.
Hazard Identification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H315: Causes skin irritation (Skin Irritation, Category 2).[6]
-
H319: Causes serious eye irritation (Eye Irritation, Category 2).[6]
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).[6]
The signal word for this compound is Warning .[6]
Caption: GHS pictogram for this compound.
Precautionary Measures and First Aid
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P319: Get medical help if you feel unwell.
-
P332 + P317: If skin irritation occurs: Get medical help.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison control center or doctor immediately.
Handling and Storage
Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust. Standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves, should be worn. Avoid generating dust during handling.
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. It should be stored locked up or in an area accessible only to authorized personnel.
Synthesis Methodologies
The synthesis of this compound can be achieved through a few key methods, with the choice of method often depending on the desired purity and scale.
Ion Exchange Precipitation
This is a common and straightforward method, particularly for applications where high purity is critical. The underlying principle is the significant difference in the solubility of alkali metal tetraphenylborates.
Caption: Ion exchange synthesis workflow.
Experimental Causality: The success of this method hinges on the very low solubility of this compound in aqueous solutions compared to the sodium salt.[1] By introducing a soluble cesium salt to a solution of sodium tetraphenylborate, the equilibrium is driven towards the formation of the insoluble cesium salt, which precipitates out of the solution.
Direct Reaction
Another approach involves the direct reaction of a cesium base with tetraphenylboric acid.
Reaction: CsOH + H[B(C₆H₅)₄] → Cs[B(C₆H₅)₄] + H₂O
Experimental Causality: This is a classic acid-base neutralization reaction. The choice of solvent (often an alcohol like ethanol) is crucial to facilitate the reaction and subsequent precipitation or crystallization of the product.[1]
Key Applications and Experimental Protocols
The unique properties of this compound make it a valuable tool in several scientific domains.
Radiochemical Separation: Precipitation of Cesium-137
A primary application of tetraphenylborate salts is in the remediation of radioactive waste, specifically for the removal of the fission product Cesium-137 from aqueous solutions.[1] The extremely low solubility of this compound allows for its effective precipitation.
Protocol: Selective Precipitation of Cesium Ions
This protocol is adapted for the precipitation of cesium ions using a soluble tetraphenylborate salt, such as sodium or potassium tetraphenylborate.
-
Sample Preparation: Characterize the initial concentration of cesium ions in the aqueous sample. For radioactive samples, this would be done using gamma spectroscopy.
-
Reagent Preparation: Prepare a solution of a soluble tetraphenylborate salt (e.g., 0.1 M Sodium Tetraphenylborate in deionized water).
-
Precipitation:
-
Place a known volume of the cesium-containing solution into a beaker equipped with a magnetic stir bar.
-
While stirring, slowly add a stoichiometric excess of the tetraphenylborate solution. A molar ratio of tetraphenylborate to Cs⁺ greater than 1 is recommended to ensure complete precipitation.
-
Continue stirring for at least 30 minutes to allow the white precipitate of this compound to fully form.
-
-
Separation:
-
Separate the precipitate from the supernatant via vacuum filtration using a fine porosity filter paper (e.g., 0.45 µm).
-
Wash the collected precipitate with a small volume of cold deionized water to remove any soluble impurities.
-
-
Analysis: Analyze the filtrate to determine the remaining cesium concentration, thereby calculating the efficiency of the precipitation.
Self-Validating System: The protocol's effectiveness is validated by measuring the cesium concentration in the supernatant. A successful procedure will result in a significant reduction of cesium in the liquid phase. The completeness of the precipitation can be qualitatively assessed by adding another drop of the tetraphenylborate solution to the clear supernatant; the absence of further precipitation indicates the reaction is complete.
Analytical Chemistry
Due to its selective precipitation of large monovalent cations, this compound serves as a valuable reagent in gravimetric analysis for the quantitative determination of cesium, potassium, rubidium, and ammonium ions.[2]
Role in Synthetic Chemistry
This compound is utilized in inorganic and organometallic synthesis. A notable application is in the synthesis of complexes with macrocyclic crown ethers.[4][5] The tetraphenylborate anion is large and non-coordinating, which makes it a suitable counter-ion for stabilizing cationic metal-crown ether complexes.
Conceptual Workflow: Synthesis of a Cesium-Crown Ether Complex
Caption: Conceptual workflow for crown ether complex synthesis.
Experimental Rationale: The large, lipophilic crown ether encapsulates the cesium cation through ion-dipole interactions with its oxygen atoms. The bulky, weakly coordinating tetraphenylborate anion does not interfere with this complexation and serves to balance the charge, facilitating the isolation and crystallization of the complex from organic solvents.
Relevance in Drug Development
While direct applications of this compound in pharmaceuticals are not common, its utility in synthetic and analytical chemistry has indirect relevance to the drug development pipeline. The broader family of tetraphenylborate salts is used in the synthesis and purification of active pharmaceutical ingredients (APIs), particularly those containing basic nitrogen atoms. They can be used to precipitate and isolate specific organic cations, a technique valuable for purification and characterization.
Furthermore, boron-containing compounds represent an emerging and important class of pharmacophores. The understanding of the chemistry of organoboron compounds like this compound contributes to the foundational knowledge required for the rational design of novel boron-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Crown Ether Supported Alkali Metal Phosphides: Synthesis, Structures and Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C24H20BCs | CID 23678324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nationalacademies.org [nationalacademies.org]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
An In-depth Technical Guide to Cation-Pi Interactions in Cesium Tetraphenylborate
Abstract: This technical guide provides a comprehensive examination of cation-pi (cation-π) interactions, with a specific focus on cesium tetraphenylborate as a model system. The narrative delves into the fundamental principles governing these noncovalent interactions, their significance in chemical and biological contexts, and the advanced experimental and computational methodologies employed for their characterization. By synthesizing theoretical underpinnings with practical, field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with a robust understanding of the causality behind experimental choices and the self-validating nature of the described protocols.
The Cation-Pi Interaction: A Fundamental Overview
The cation-π interaction is a potent, noncovalent force that arises from the electrostatic attraction between a cation and the electron-rich face of a π-system, such as an aromatic ring.[1][2] To a first approximation, this interaction can be conceptualized as the attraction between a positive charge and the quadrupole moment of the aromatic system.[1] While weaker than covalent bonds, cation-π interactions are significant, with strengths that can be comparable to or even greater than hydrogen bonds and salt bridges in aqueous environments.[3][4] This surprising strength was notably demonstrated in the gas phase, where the binding of K+ to benzene was found to be comparable to its binding to a water molecule.[3]
The nature and magnitude of cation-π interactions are influenced by several factors, including the type of cation and π-system involved, the surrounding solvent, and the overall molecular environment.[5] The interaction energy is largely governed by electrostatics and induction, allowing for effective attraction even at longer intermolecular distances than typical orbital interactions.[6] In biological systems, the amino acids phenylalanine, tyrosine, and tryptophan serve as common π-donors, playing crucial roles in the binding of cationic ligands and substrates in a variety of proteins.[1]
This compound: An Exemplary System for Studying Cation-Pi Interactions
This compound, Cs[B(C₆H₅)₄], serves as an excellent model compound for the detailed investigation of cation-π interactions. Its structure and electronic properties provide a well-defined framework for probing the nuances of this fundamental noncovalent force.
Structural and Electronic Properties of the Tetraphenylborate Anion
The tetraphenylborate anion, [B(C₆H₅)₄]⁻, possesses a tetrahedral arrangement of four phenyl groups around a central boron atom. This geometry positions the electron-rich π-faces of the phenyl rings in a manner that is highly conducive to interacting with cations. The delocalized π-electrons of the benzene rings create a region of negative electrostatic potential above and below the plane of each ring, which is the primary site of attraction for a cation.
The Cesium Cation: A Key Player
The cesium cation (Cs⁺) is a large, soft, and highly polarizable alkali metal ion. These characteristics make it an ideal candidate for engaging in strong cation-π interactions. Its large ionic radius allows for effective overlap with the diffuse π-electron clouds of the phenyl rings. In the solid state, this compound and its alkali metal congeners (Na, K, Rb) are isostructural, featuring the metal ion surrounded by four phenyl groups, leading to pronounced cation-π interactions.[7][8][9]
Experimental Methodologies for Characterizing Cation-Pi Interactions
A multi-faceted experimental approach is essential for a thorough understanding of the cation-π interactions within this compound. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry provide complementary insights into the static and dynamic aspects of this interaction.
X-ray Crystallography
Causality of Experimental Choice: X-ray crystallography provides direct, high-resolution structural information about the solid-state arrangement of atoms and molecules. This technique is indispensable for determining the precise geometry of the cation-π interaction, including bond distances and angles between the cesium cation and the phenyl rings of the tetraphenylborate anion.
Self-Validating System: The crystallographic data for this compound reveals a well-defined structure where the cesium ion is coordinated by multiple phenyl rings.[8] This arrangement is consistent across a series of alkali metal tetraphenylborates, providing a self-validating model of the cation-π interaction in this class of compounds.[10] The crystal structure of this compound has been determined to have a tetragonal space group I-42m.[11]
}
Caption: Cation-π interactions in this compound.Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of this compound, for example, by slow evaporation from a suitable solvent like acetonitrile.[12]
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam. Data is typically collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations and improve data quality.[12]
-
Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities. Apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, high-resolution structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Choice: Solid-state NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For this compound, multinuclear NMR (¹³³Cs, ¹¹B, ¹³C, and ¹H) can provide valuable information about the cation-π interaction. The chemical shift of the ¹³³Cs nucleus is particularly sensitive to its coordination environment.
Self-Validating System: Studies have shown that cation-π interactions lead to a significant upfield (more negative) chemical shift for the cation.[7][9] This is because the interaction with the π-system results in a lower paramagnetic shielding contribution compared to other types of cation-ligand interactions.[7][9] The observation of a highly negative ¹³³Cs chemical shift in this compound serves as a key NMR signature of the cation-π interaction.[7][9]
Experimental Protocol: Solid-State ¹³³Cs NMR
-
Sample Preparation: Pack a finely ground powder of this compound into an NMR rotor.
-
Spectrometer Setup: Place the rotor in a solid-state NMR probe. Tune the probe to the ¹³³Cs resonance frequency.
-
Data Acquisition: Acquire the ¹³³Cs NMR spectrum under magic-angle spinning (MAS) conditions to average out anisotropic interactions and obtain higher resolution spectra. A stationary spectrum can also be acquired to determine the chemical shift anisotropy and quadrupole coupling constant.[9]
-
Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the NMR spectrum. Reference the chemical shifts to an appropriate standard.
-
Spectral Analysis: Analyze the spectrum to determine the isotropic chemical shift, chemical shift anisotropy, and the quadrupole coupling constant. The ¹³³Cs quadrupole coupling constant in Cs[BPh₄] has been observed to be 0.335 MHz.[9]
Mass Spectrometry
Causality of Experimental Choice: Electrospray ionization mass spectrometry (ESI-MS) allows for the study of non-covalent interactions in the gas phase. By transferring ions from solution to the gas phase with minimal disruption, ESI-MS can be used to probe the intrinsic stability of cation-π complexes.
Self-Validating System: ESI-MS studies of alkali metal tetraphenylborates have established an affinity order of Cs⁺ > Rb⁺ > K⁺ ~ Na⁺ for the tetraphenylborate anion.[13][14] This trend, which confirms the high affinity of cesium for the tetraphenylborate anion, is consistent with a dominant cation-π interaction.[14] The base peaks in the positive ion mode for RbBPh₄ and CsBPh₄ correspond to the [M₂BPh₄]⁺ ion.[13]
Experimental Protocol: Electrospray Ionization Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as acetonitrile or methanol, typically at a concentration of 1 mM.[13]
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 50 μl/min) using a syringe pump.[13]
-
Ionization: Apply a high voltage (e.g., 2.00 kV) to the ESI needle to generate a fine spray of charged droplets.[13]
-
Desolvation: Pass the charged droplets through a heated capillary (e.g., 200°C) to evaporate the solvent and release the ions into the gas phase.[13]
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) spectrum.
Computational Modeling: A Theoretical Lens on Cation-Pi Interactions
Computational methods, particularly density functional theory (DFT) and molecular dynamics (MD) simulations, provide invaluable theoretical insights that complement experimental findings.
Density Functional Theory (DFT) Calculations
Causality of Methodological Choice: DFT is a quantum mechanical method that can accurately calculate the electronic structure and energies of molecules. It is well-suited for studying non-covalent interactions and can be used to determine the binding energies and optimal geometries of cation-π complexes.[15][16][17]
Self-Validating System: DFT calculations consistently predict that the most stable geometry for alkali metal cation-benzene complexes places the cation directly over the center of the aromatic ring.[2] The calculated binding energies show a trend that generally aligns with experimental observations, with larger, more polarizable cations often exhibiting stronger interactions in certain contexts.[3] For instance, MP2/6-311+G* calculations with basis-set superposition error correction yield binding enthalpies of 16.0 kcal/mol for K⁺-benzene and 11.6 kcal/mol for Cs⁺-benzene.[8]
}
Caption: A typical workflow for DFT calculations.Methodology: DFT Calculation of Binding Energy
-
System Definition: Create input files defining the atomic coordinates of the cesium cation and the tetraphenylborate anion.
-
Functional and Basis Set Selection: Choose an appropriate DFT functional (e.g., M06) and basis set (e.g., 6-31G(d,p)) that are known to perform well for non-covalent interactions.[15][16][17] For heavier elements like cesium, relativistic effective core potentials (ECPs) are often used.[18]
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy structure of the Cs⁺-[B(C₆H₅)₄]⁻ complex.
-
Energy Calculation: Calculate the single-point energies of the optimized complex, the isolated cesium cation, and the isolated tetraphenylborate anion.
-
Binding Energy Calculation: The binding energy is calculated as: Binding Energy = E(complex) - [E(cation) + E(anion)]
Molecular Dynamics (MD) Simulations
Causality of Methodological Choice: MD simulations provide a dynamic picture of molecular systems over time. They are useful for studying the conformational flexibility of the tetraphenylborate anion and the dynamic nature of the cation-π interaction in solution.
Synthesis and Applications
This compound is typically synthesized via a salt metathesis reaction, for example, by reacting an aqueous solution of a cesium salt (e.g., CsCl) with sodium tetraphenylborate.[19] The low solubility of this compound in water drives the reaction to completion, resulting in its precipitation.[19]
Due to its low solubility, a primary application of the tetraphenylborate anion is in the precipitation of cesium, particularly in the context of radioactive waste management.[19][20] It is also used as a reactant in the synthesis of other compounds, such as complexes with crown ethers.[21]
Conclusion
The study of cation-π interactions in this compound provides a powerful platform for understanding this fundamental noncovalent force. The convergence of experimental data from X-ray crystallography, NMR spectroscopy, and mass spectrometry with theoretical insights from computational modeling offers a robust and self-validating picture of this interaction. A thorough grasp of these principles and methodologies is crucial for researchers in fields ranging from supramolecular chemistry to drug design, where cation-π interactions play a pivotal role.
References
- 1. Cation-pi interactions in chemistry and biology: a new view of benzene, Phe, Tyr, and Trp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cation–π interaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cation-π interactions and their functional roles in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | C24H20BCs | CID 23678324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Cation–π interactions: computational analyses of the aromatic box motif and the fluorination strategy for experimental evaluation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Cation–π interactions: computational analyses of the aromatic box motif and the fluorination strategy for experimental evaluation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP04668H [pubs.rsc.org]
- 17. [PDF] Cation-π interactions: computational analyses of the aromatic box motif and the fluorination strategy for experimental evaluation. | Semantic Scholar [semanticscholar.org]
- 18. Cation–π interactions in competition with cation microhydration: a theoretical study of alkali metal cation–pyrene complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nationalacademies.org [nationalacademies.org]
- 20. osti.gov [osti.gov]
- 21. This compound | 3087-82-9 [chemicalbook.com]
An In-depth Technical Guide to the Theoretical and Experimental Properties of Cesium Tetraphenylborate
Foreword: Bridging Theory and Practice in the Study of Cesium Tetraphenylborate
To the researchers, scientists, and drug development professionals who form the backbone of modern scientific advancement, this guide is intended to be a comprehensive resource on this compound (CsBPh₄). Our exploration of this fascinating compound will not be a mere recitation of facts; instead, we will delve into the interplay between its theoretical underpinnings and its experimentally observed characteristics. By understanding the "why" behind the "what," we can unlock a deeper appreciation for the behavior of this salt and harness its properties for a range of applications, from analytical chemistry to materials science. This document is structured to provide a logical flow from the foundational principles of CsBPh₄ to its practical applications, with a particular focus on methodologies that ensure scientific rigor and reproducibility.
Unveiling the Theoretical Framework of this compound
The journey into the world of this compound begins with an appreciation of its fundamental, theoretically predicted properties. These computational insights provide a powerful lens through which we can interpret experimental data.
Molecular Architecture and Inherent Properties
This compound is an ionic compound with the chemical formula C₂₄H₂₀BCs.[1] It is comprised of a cesium cation (Cs⁺) and a tetraphenylborate anion ([B(C₆H₅)₄]⁻). The IUPAC name for this compound is cesium;tetraphenylboranuide.[1]
Computationally, the molecular weight of this compound is predicted to be approximately 452.1 g/mol .[1] This value serves as a cornerstone for stoichiometric calculations in synthesis and analysis.
A Glimpse into the Crystal Lattice: Theoretical Predictions
Theoretical calculations and crystallographic databases provide a model for the three-dimensional arrangement of ions in the solid state. The crystal structure of this compound is predicted to be tetragonal.[1] This theoretical framework anticipates a highly ordered, repeating arrangement of cesium and tetraphenylborate ions, which dictates many of the salt's macroscopic properties, including its solubility and thermal stability.
The Experimental Corroboration: Properties in Practice
While theoretical models provide a valuable starting point, it is through empirical investigation that we can truly understand the behavior of a compound. This section will explore the experimentally determined properties of this compound, offering a real-world perspective that both validates and occasionally challenges theoretical predictions.
Synthesis of this compound: A Practical Protocol
The most common laboratory-scale synthesis of this compound is achieved through a precipitation reaction, leveraging its low solubility in aqueous solutions.
Experimental Protocol: Precipitation Synthesis of this compound
-
Reagents and Materials:
-
Cesium chloride (CsCl)
-
Sodium tetraphenylborate (NaBPh₄)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
-
-
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 M aqueous solution of Cesium chloride.
-
Prepare a 0.1 M aqueous solution of Sodium tetraphenylborate.
-
-
Precipitation:
-
In a beaker, place a defined volume of the Cesium chloride solution.
-
While stirring continuously with a magnetic stirrer, slowly add a stoichiometric equivalent of the Sodium tetraphenylborate solution. A white precipitate of this compound will form immediately.
-
-
Digestion of the Precipitate:
-
Continue stirring the mixture for 30-60 minutes at room temperature. This process, known as digestion, encourages the formation of larger, more easily filterable crystals.
-
-
Isolation and Purification:
-
Isolate the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate several times with small volumes of cold deionized water to remove any soluble impurities, such as sodium chloride.
-
-
Drying:
-
Carefully transfer the filtered precipitate to a watch glass and dry in an oven at 110-120 °C to a constant weight. The high melting point of the compound allows for efficient drying at this temperature.
-
-
Diagram: Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
A Tale of Two Structures: Theoretical vs. Experimental Crystallography
As predicted by theoretical models, experimental X-ray diffraction has confirmed that this compound crystallizes in the tetragonal space group I-42m.[1][2] The experimentally determined lattice parameters are in close agreement with the computed values, providing strong evidence for the accuracy of the theoretical model.
| Property | Theoretical (Computed) | Experimental (X-ray Diffraction) |
| Crystal System | Tetragonal | Tetragonal[1][2] |
| Space Group | I-42m | I-42m[1][2] |
| Lattice Constant (a) | 11.1647 Å[1] | 11.1647(5) Å[2] |
| Lattice Constant (c) | 8.3352 Å[1] | 8.3352(4) Å[2] |
This remarkable consistency between theory and experiment underscores the power of computational chemistry in predicting the solid-state structures of ionic compounds. The crystal structure reveals that the cesium cation is situated within the clefts formed by two phenyl rings of the tetraphenylborate anions, forming one-dimensional linear chains.[2]
Diagram: Relationship between Theoretical and Experimental Properties
Caption: The cyclical relationship between theory and experiment.
Solubility Profile: The Nuances of "Insoluble"
This compound is widely regarded as being insoluble in water. This low solubility is the very basis for its use in gravimetric analysis and the separation of cesium ions from aqueous solutions.[3] However, "insoluble" is a relative term. More precisely, it has a very low solubility product constant (Ksp). Experimental studies have determined the Ksp of this compound to be on the order of 10⁻¹⁰ to 10⁻⁸ M² at 25 °C.[4] The solubility is also known to increase with temperature.[4]
Factors that influence the experimental solubility of this compound include:
-
Temperature: Solubility increases significantly with a rise in temperature.[4]
-
Ionic Strength: The presence of other salts in the solution can affect the activity of the cesium and tetraphenylborate ions, thereby influencing solubility.
-
Presence of other Alkali Metals: Co-precipitation with other alkali metal tetraphenylborates, such as potassium and sodium, can occur, affecting the purity of the precipitate and the apparent solubility of the cesium salt.
Thermal Stability: A Robust Compound
Experimentally, this compound exhibits high thermal stability, with a melting point reported to be above 400 °C.[5] This is consistent with the strong ionic forces holding the crystal lattice together. Studies on the thermal decomposition of related sodium tetraphenylborate indicate that decomposition is influenced by factors such as temperature, pH, and the presence of catalytic metal ions like copper(II).[6][7] While specific decomposition pathways for the cesium salt are not as extensively detailed, it is reasonable to infer that similar factors would govern its stability at elevated temperatures.
Vibrational Spectroscopy: Probing the Bonds
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides insight into the bonding and structure of a molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the vibrational modes of the tetraphenylborate anion. A characteristic feature is the strong absorption band observed in the 1450–1550 cm⁻¹ region, which is attributed to the boron-phenyl stretching vibrations.[8] The spectrum of the closely related sodium tetraphenylborate shows prominent peaks in this region, which can be used as a reference for identifying the tetraphenylborate anion.[9]
Applications in the Pharmaceutical Landscape
While the primary application of this compound has been in the realm of radioactive waste management for the removal of ¹³⁷Cs, its underlying chemistry and that of the tetraphenylborate anion have found a niche in the pharmaceutical industry.[3]
A Tool for Analysis: Quantifying Cationic Drugs
The low solubility of tetraphenylborate salts with large organic cations is a key property that has been exploited for the quantitative analysis of pharmaceutical compounds. Many active pharmaceutical ingredients (APIs) are organic bases that are formulated as salts. The tetraphenylborate anion can be used as a precipitating agent for the gravimetric or titrimetric determination of these cationic drugs.[10][11]
Ion-Selective Electrodes in Pharmaceutical Quality Control
Sodium tetraphenylborate is a common component in the fabrication of ion-selective electrodes (ISEs). These sensors can be designed to be sensitive to specific cationic drugs, providing a rapid and accurate method for their quantification in pharmaceutical formulations. This application is crucial for quality control in drug manufacturing.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion: A Synthesis of Knowledge
This compound serves as an excellent case study in the synergy between theoretical prediction and experimental validation. Its well-defined crystal structure, low solubility, and high thermal stability are all properties that can be understood through the lens of fundamental chemical principles and confirmed in the laboratory. For the research scientist and drug development professional, a thorough understanding of these properties is paramount for its effective application, whether in the development of novel analytical methods or in the pursuit of new materials. The protocols and data presented in this guide are intended to provide a solid foundation for further inquiry and innovation.
References
- 1. This compound | C24H20BCs | CID 23678324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 3087-82-9 [smolecule.com]
- 4. osti.gov [osti.gov]
- 5. This compound | 3087-82-9 [chemicalbook.com]
- 6. osti.gov [osti.gov]
- 7. Decomposition of sodium tetraphenylborate - UNT Digital Library [digital.library.unt.edu]
- 8. This compound (3087-82-9) for sale [vulcanchem.com]
- 9. Sodium tetraphenylboron(143-66-8) IR Spectrum [m.chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Gravimetric Determination of Cesium via Tetraphenylborate Precipitation
Introduction: The Principle of Selective Precipitation
Gravimetric analysis represents a cornerstone of quantitative chemical analysis, relying on the measurement of mass to determine the amount of an analyte in a sample.[1][2] Among these methods, precipitation gravimetry is particularly powerful for the selective isolation and quantification of specific ions. This guide details the gravimetric determination of cesium (Cs⁺) through its precipitation as cesium tetraphenylborate (Cs[B(C₆H₅)₄]).
The method hinges on the reaction of cesium ions with a solution of sodium tetraphenylborate (Na[B(C₆H₅)₄]), the precipitating agent, to form a stable, stoichiometric salt of very low solubility.[3] The exceptional insolubility of this compound allows for the quantitative removal of cesium from a solution, making this technique highly effective.[4] The resulting precipitate is then carefully isolated, washed, dried, and weighed. The mass of the cesium in the original sample is then calculated based on the known composition of the precipitate.
This method is robust and widely applied, especially in the context of nuclear waste management for the removal and analysis of radioactive cesium isotopes, such as Cesium-137.[4][5] Its high accuracy, when performed correctly, makes it a definitive technique for cesium quantification.
Foundational Chemistry and Stoichiometry
The efficacy of this gravimetric method is grounded in the chemical equilibrium of the precipitation reaction.
The Precipitation Reaction
When an aqueous solution of a cesium salt is treated with sodium tetraphenylborate, a white, crystalline precipitate of this compound is formed according to the following reaction:
Cs⁺(aq) + [B(C₆H₅)₄]⁻(aq) → Cs--INVALID-LINK-- [3][5]
The Critical Role of Solubility
The quantitative nature of this analysis is directly attributable to the very low solubility product constant (Ksp) of this compound. The Ksp value dictates the extent to which a salt will dissolve in a solution. A smaller Ksp value indicates lower solubility, meaning the equilibrium of the precipitation reaction lies far to the right, ensuring that nearly all cesium ions are removed from the solution as a solid precipitate.
The selectivity of the method is understood by comparing the solubilities of different alkali metal tetraphenylborates. While potassium and rubidium also form precipitates, this compound is significantly less soluble, allowing for its preferential precipitation under controlled conditions.
Data Presentation: Solubility of Alkali Tetraphenylborates
The following table summarizes the solubility product constants for relevant tetraphenylborate salts, underscoring the basis for cesium's selective precipitation.
| Compound | Formula | Solubility Product (Ksp) at 25°C | Reference |
| This compound | Cs[B(C₆H₅)₄] | 7.84 x 10⁻¹⁰ M² | [3] |
| Potassium Tetraphenylborate | K[B(C₆H₅)₄] | 2.25 x 10⁻⁸ M² | [5] |
| Sodium Tetraphenylborate | Na[B(C₆H₅)₄] | ~2.0 x 10⁻⁴ M² (Highly Soluble) | [5] |
Note: The Ksp for CsTPB can vary slightly depending on the ionic strength of the solution. Some studies report values closer to 2.25 x 10⁻⁸ M².[5] Regardless, its solubility is significantly lower than that of the potassium salt.
The Gravimetric Factor
The conversion of the mass of the precipitate to the mass of the analyte (cesium) is achieved using the gravimetric factor. This factor is the ratio of the molar mass of the analyte to the molar mass of the precipitate.
-
Molar Mass of Cesium (Cs): 132.905 g/mol
-
Molar Mass of this compound (Cs[B(C₆H₅)₄]): 452.22 g/mol
-
Gravimetric Factor (GF) = (Molar Mass of Cs) / (Molar Mass of Cs[B(C₆H₅)₄]) = 132.905 / 452.22 = 0.2939
Experimental Workflow: From Sample to Result
The following diagram provides a high-level overview of the complete experimental workflow for the gravimetric determination of cesium.
Caption: High-level workflow for the gravimetric determination of cesium.
Detailed Experimental Protocols
This section provides a step-by-step methodology. Adherence to these steps is critical for achieving accurate and reproducible results.
4.1. Required Materials and Reagents
-
Sodium Tetraphenylborate (Na[B(C₆H₅)₄]), ACS Reagent Grade: Used to prepare the precipitating solution.
-
Cesium-containing sample: The unknown to be analyzed.
-
Deionized Water
-
Glacial Acetic Acid
-
Equipment: Analytical balance (±0.1 mg), beakers, magnetic stirrer and stir bars, volumetric flasks, pipettes, fine-porosity sintered glass filtering crucibles (10-15 µm), vacuum filtration apparatus, drying oven, desiccator.
4.2. Protocol 1: Reagent Preparation
-
0.05 M Sodium Tetraphenylborate Solution:
-
Accurately weigh approximately 1.71 g of sodium tetraphenylborate.
-
Dissolve in approximately 80 mL of deionized water in a 100 mL volumetric flask.
-
If the solution is turbid, it may be clarified by adding a small amount of freshly prepared, washed hydrous aluminum oxide and filtering. Alternatively, adjusting the pH to between 8 and 9 can improve stability.[6]
-
Dilute to the 100 mL mark with deionized water.
-
This solution should be prepared fresh or stored in a refrigerator for no more than a few days, as it can decompose over time.[6]
-
-
Wash Solution (Dilute Acetic Acid):
-
Add 1 mL of glacial acetic acid to 500 mL of deionized water. This helps maintain an acidic environment during washing, which can prevent peptization of the precipitate.
-
4.3. Protocol 2: Precipitation and Isolation
-
Sample Preparation: Accurately weigh a portion of the sample containing an estimated 25-100 mg of cesium and transfer it to a 400 mL beaker. Dissolve the sample in approximately 200 mL of deionized water and add 1 mL of glacial acetic acid.[7]
-
Precipitation: Place the beaker on a magnetic stirrer and begin gentle stirring. Slowly, with constant stirring, add the 0.05 M sodium tetraphenylborate solution from a burette. Add a slight excess (approximately 10% more than the stoichiometric amount) to ensure complete precipitation, driven by the common ion effect. A white, flocculent precipitate of Cs[B(C₆H₅)₄] will form.
-
Digestion: Cease stirring and cover the beaker with a watch glass. Allow the precipitate to stand for at least one hour, preferably longer (2-4 hours).[7] This "digestion" period allows smaller particles to dissolve and re-precipitate onto larger ones (Ostwald ripening), resulting in a more easily filterable and purer precipitate.
-
Crucible Preparation: While the precipitate is digesting, place a clean, fine-porosity sintered glass crucible in a drying oven at 105-110°C for at least one hour. Transfer it to a desiccator to cool to room temperature, and then weigh it accurately on an analytical balance. Repeat this heating, cooling, and weighing cycle until a constant mass (±0.2 mg) is obtained. This is the tare weight.
-
Filtration: Set up the tared filtering crucible in a vacuum filtration apparatus. Wet the filter disc with a small amount of deionized water. Carefully decant the clear supernatant from the beaker through the crucible, leaving most of the precipitate behind.
-
Washing: Add about 10 mL of the dilute acetic acid wash solution to the beaker, stir gently to wash the precipitate, allow it to settle, and decant the wash liquid through the filter. Repeat this washing process two more times. Finally, quantitatively transfer the precipitate into the crucible using a stream of wash solution from a wash bottle.
-
Final Wash: Once all the precipitate is transferred, wash it in the crucible with two or three small portions of cold deionized water to remove the acetic acid.[5] Use minimal volumes to avoid significant losses due to the precipitate's slight solubility.
-
Drying: Carefully remove the crucible from the filtration apparatus and place it in a drying oven set to 105-110°C. Dry for at least two hours, or until a constant mass is achieved.[7]
-
Weighing: Transfer the crucible to a desiccator to cool completely to room temperature. Once cool, weigh it accurately on the analytical balance. Repeat the drying, cooling, and weighing cycle until a constant mass is obtained.
4.4. Protocol 3: Calculation of Results
The percentage of cesium in the original sample can be calculated using the final mass of the precipitate and the initial mass of the sample.
-
Mass of Precipitate (m_precipitate):
-
m_precipitate = (Mass of crucible + dried precipitate) - (Tare mass of crucible)
-
-
Mass of Cesium (m_cesium):
-
m_cesium = m_precipitate × Gravimetric Factor
-
m_cesium = m_precipitate × 0.2939
-
-
Percentage of Cesium in Sample (% Cs):
-
% Cs = (m_cesium / m_sample) × 100
-
Scientific Integrity: Interferences and Mitigation
The trustworthiness of this method relies on understanding and controlling potential interferences.
-
Cationic Interferences: The primary interferences are from other large, singly-charged cations that also form sparingly soluble tetraphenylborates. These include potassium (K⁺), rubidium (Rb⁺), and ammonium (NH₄⁺).[7]
-
Mitigation: The interference from potassium is the most common issue. If the K⁺ concentration is high, it can co-precipitate, leading to a positive error. While CsTPB is less soluble than KTPB, a large excess of potassium can still cause significant co-precipitation. For highly accurate results in the presence of potassium, a preliminary separation step may be required, or the use of a more selective precipitating agent like sodium tetrakis(p-fluorophenyl)borate can be considered.[8]
-
-
High Ionic Strength: Very high concentrations of other salts, particularly sodium salts, can increase the solubility of CsTPB and may affect the precipitation kinetics, sometimes slowing the reaction time significantly.[9]
-
Mitigation: Whenever possible, samples should be diluted to reduce the overall ionic strength before precipitation. Allowing for a longer digestion time can also help ensure complete precipitation in complex matrices.[9]
-
-
pH: The tetraphenylborate ion is unstable in strongly acidic solutions. The precipitation is typically carried out in a neutral or weakly acidic medium (e.g., with acetic acid) to prevent decomposition of the reagent.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. asdlib.org [asdlib.org]
- 3. nationalacademies.org [nationalacademies.org]
- 4. Buy this compound | 3087-82-9 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gravimetric Analysis Reagent for Cation Cesibor | CAS 25776-12-9 Dojindo [dojindo.com]
- 9. osti.gov [osti.gov]
Application Notes and Protocols for the Removal of ¹³⁷Cs from Wastewater via Cesium Tetraphenylborate Precipitation
Introduction: The Challenge of Radiocesium and the Efficacy of Tetraphenylborate Precipitation
The isotope Cesium-137 (¹³⁷Cs), a significant byproduct of nuclear fission, presents a formidable challenge in environmental remediation due to its long half-life of approximately 30.17 years and its high solubility in aqueous solutions.[1][2] These characteristics facilitate its dispersal in the environment and complicate its removal from contaminated wastewater. An established and highly effective method for the selective removal of ¹³⁷Cs from such waste streams is precipitation using a tetraphenylborate salt, typically sodium tetraphenylborate (NaB(C₆H₅)₄) or potassium tetraphenylborate (KB(C₆H₅)₄).[1][3]
This method leverages the remarkably low solubility of cesium tetraphenylborate (CsB(C₆H₅)₄), which allows for the efficient separation of cesium ions from the liquid phase.[4] The underlying chemical reaction is a straightforward precipitation reaction:
Cs⁺(aq) + [B(C₆H₅)₄]⁻(aq) → CsB(C₆H₅)₄(s) [5]
The very low solubility product (Ksp) of this compound, on the order of 10⁻⁸ to 10⁻¹⁰ M², ensures that this reaction proceeds to near completion, enabling decontamination factors as high as 10⁵ to 10⁶.[1][5] This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the principles, protocols, and critical parameters of this precipitation technique for the removal of ¹³⁷Cs from wastewater.
Core Principles and Mechanistic Insights
The efficacy of the tetraphenylborate precipitation method is rooted in the specific interaction between the large, singly charged cesium cation (Cs⁺) and the bulky tetraphenylborate anion ([B(C₆H₅)₄]⁻). The large size and low charge density of both ions lead to a relatively weak solvation by water molecules. Consequently, the lattice energy of the solid this compound crystal is sufficient to overcome the hydration energies of the individual ions, resulting in its precipitation from the aqueous solution.[4][6]
An interesting aspect of this process is the potential for co-precipitation, particularly with potassium (K⁺) ions, which have a similar ionic radius to cesium. Potassium tetraphenylborate also has low solubility and can precipitate alongside the cesium salt, which can be a critical consideration in wastewaters with high potassium content.[7]
Furthermore, a novel approach known as isotope dilution-precipitation has been developed to enhance the removal of trace amounts of ¹³⁷Cs.[8][9] This technique involves the addition of stable (non-radioactive) cesium chloride to the wastewater to increase the total cesium concentration, thereby facilitating a more robust precipitation of both stable and radioactive cesium ions upon the addition of sodium tetraphenylborate.[8][9]
Materials and Reagents
| Material/Reagent | Grade | Supplier Example | Notes |
| Sodium Tetraphenylborate (NaTPB) | Reagent, ACS | Sigma-Aldrich, Fisher Scientific | Ensure high purity to avoid unwanted side reactions. |
| Stable Cesium Chloride (CsCl) | 99.9% or higher | Alfa Aesar, MilliporeSigma | For isotope dilution applications. |
| Deionized Water | Type I | Millipore, Sartorius | For preparation of all solutions. |
| Nitric Acid (HNO₃) | Trace metal grade | Fisher Scientific, VWR | For pH adjustment and sample preservation. |
| Sodium Hydroxide (NaOH) | Reagent grade | VWR, Sigma-Aldrich | For pH adjustment. |
| Ferric Sulfate (Fe₂(SO₄)₃) | Reagent grade | Various | Optional coagulant to aid in settling.[8] |
| Magnetic Stir Bars and Stir Plates | VWR, Fisher Scientific | For ensuring homogenous mixing. | |
| Beakers and Graduated Cylinders | Glass, Class A | Pyrex, Kimble | |
| Vacuum Filtration Apparatus | Millipore, Nalgene | Including filter funnel, flask, and vacuum pump. | |
| 0.45 µm Membrane Filters | Nylon, PVDF | Millipore, Whatman | For separation of the precipitate.[8] |
| Gamma Spectrometer | Canberra, Ortec | For quantification of ¹³⁷Cs. | |
| pH Meter | Mettler Toledo, Thermo Scientific | For monitoring and adjusting pH. | |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, gloves (nitrile or latex). |
Experimental Protocols
Protocol 1: Standard Precipitation of ¹³⁷Cs
This protocol outlines the fundamental steps for the precipitation of ¹³⁷Cs from a wastewater sample.
-
Sample Characterization:
-
pH Adjustment:
-
Precipitant Preparation:
-
Prepare a fresh solution of sodium tetraphenylborate in deionized water. A typical concentration is 0.5 M.[7]
-
-
Precipitation:
-
With continuous stirring, slowly add a stoichiometric excess of the sodium tetraphenylborate solution to the wastewater.[7] A molar ratio of tetraphenylborate to cesium greater than 1 is recommended to drive the reaction to completion.[1]
-
Continue stirring for a minimum of 30 minutes to ensure thorough mixing and complete precipitation.[1] A white precipitate of this compound should be observed.[1]
-
-
Solid-Liquid Separation:
-
Analysis:
Protocol 2: Isotope Dilution-Precipitation for Enhanced Removal
This protocol is an adaptation for wastewaters with very low concentrations of ¹³⁷Cs.
-
Sample Characterization: As in Protocol 1.
-
Isotope Dilution:
-
pH Adjustment: As in Protocol 1.
-
Precipitant Preparation: As in Protocol 1.
-
Precipitation: As in Protocol 1.
-
Solid-Liquid Separation: As in Protocol 1. The addition of a coagulant like ferric sulfate before filtration can promote settling and may eliminate the need for fine filtration.[8]
-
Analysis: As in Protocol 1.
Visualization of Experimental Workflow
Caption: Experimental workflow for ¹³⁷Cs removal.
Factors Influencing Precipitation Efficiency
The success of the this compound precipitation is contingent on several key experimental parameters.
| Parameter | Optimal Range/Condition | Rationale and Causality |
| pH | 2.5 - 11.5 | The precipitation reaction is remarkably stable across a broad pH range, making it suitable for a variety of wastewater compositions.[8][9] |
| Temperature | Ambient (25°C) | While higher temperatures can increase the rate of precipitation, they also increase the solubility of this compound, which can reduce the overall removal efficiency.[7] |
| Tetraphenylborate Concentration | Stoichiometric Excess | Adding an excess of the tetraphenylborate precipitant shifts the equilibrium of the reaction towards the formation of the solid precipitate, maximizing the removal of cesium ions from the solution.[7] |
| Presence of Interfering Ions | Low K⁺ and Na⁺ concentrations | High concentrations of potassium can lead to co-precipitation of potassium tetraphenylborate, consuming the precipitant.[7] High sodium concentrations can increase the time required for complete precipitation.[7] |
| Mixing Time | ≥ 30 minutes | Adequate mixing ensures that the precipitant is evenly distributed throughout the wastewater, allowing for complete reaction with the cesium ions.[1] The reaction itself is generally rapid.[8] |
Visualization of Influencing Factors
Caption: Key factors influencing precipitation efficiency.
Characterization and Analysis
Accurate quantification of ¹³⁷Cs is crucial for determining the effectiveness of the removal process.
-
Gamma Spectrometry: This is the most common and direct method for measuring ¹³⁷Cs.[10] The distinct gamma-ray emission at 661.7 keV allows for its identification and quantification in both the initial wastewater and the final filtrate.[1]
-
Sample Preparation for Analysis: For water samples, acidification is a common step to prevent adsorption of cesium to container walls.[10] In some cases, pre-concentration steps such as evaporation or ion exchange may be necessary for samples with very low activity.[10]
-
Precipitate Analysis: The solid this compound precipitate can be analyzed using techniques such as X-ray diffraction (XRD) to confirm its crystalline structure.[6]
Safety Precautions
Working with radioactive materials and chemical reagents necessitates strict adherence to safety protocols.
-
Radiological Safety:
-
All work with ¹³⁷Cs must be conducted in a designated radioactive materials area.
-
Wear appropriate personal protective equipment, including a lab coat, disposable gloves, and safety glasses.[2]
-
Use shielding (e.g., lead bricks) as necessary to minimize radiation exposure.
-
Monitor the work area and personnel for radioactive contamination using a Geiger-Müller survey meter.[2]
-
All radioactive waste, including the precipitate, contaminated filters, and solutions, must be disposed of in accordance with institutional and regulatory guidelines.[12]
-
-
Chemical Safety:
-
Sodium tetraphenylborate is toxic if swallowed.[13][14] Avoid creating and inhaling dust.[13]
-
Handle sodium tetraphenylborate in a well-ventilated area or a fume hood.[13]
-
In case of contact with eyes, rinse immediately with plenty of water.[15] If swallowed, seek immediate medical attention.[13][15]
-
A significant concern with tetraphenylborate is the potential for the generation of benzene, a flammable and carcinogenic compound, particularly under certain conditions of radiolysis or chemical decomposition.[4][5][7] This risk should be carefully managed, especially in large-scale applications.
-
Conclusion
The precipitation of this compound is a robust and highly efficient method for the removal of radioactive ¹³⁷Cs from wastewater. Its effectiveness across a wide pH range and the extremely low solubility of the resulting precipitate make it a valuable tool in nuclear waste management and environmental remediation. By carefully controlling key parameters such as precipitant concentration, temperature, and the presence of interfering ions, researchers can achieve high decontamination factors. Adherence to rigorous analytical protocols and safety procedures is paramount to ensure accurate results and the safe handling of both radioactive and chemical hazards.
References
- 1. benchchem.com [benchchem.com]
- 2. case.edu [case.edu]
- 3. Potassium tetraphenylborate – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]
- 4. Buy this compound | 3087-82-9 [smolecule.com]
- 5. nationalacademies.org [nationalacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. An isotope dilution-precipitation process for removing radioactive cesium from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination, Separation and Application of 137Cs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
Cesium tetraphenylborate as a reagent for potassium and rubidium precipitation
Application Note & Protocol
Topic: Tetraphenylborate as a Selective Gravimetric Reagent for Potassium and Rubidium Precipitation
Abstract and Introduction
The quantitative determination of potassium (K⁺) and rubidium (Rb⁺) is a critical task in diverse fields, from agricultural science to geochemistry and pharmaceutical development. Due to the high solubility of most of their salts, gravimetric analysis of these ions has historically been challenging. The introduction of the tetraphenylborate anion, [B(C₆H₅)₄]⁻, revolutionized this area of analytical chemistry.[1] This application note provides a comprehensive technical guide on the use of the tetraphenylborate anion, typically delivered from a highly soluble sodium tetraphenylborate (NaBPh₄) solution, as a precipitating agent for the selective and quantitative analysis of potassium and rubidium.[2] We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss critical parameters for ensuring analytical accuracy and trustworthiness. While cesium tetraphenylborate is itself a highly insoluble product of this chemistry, often utilized in radioactive cesium remediation, the primary reagent for precipitating K⁺ and Rb⁺ is its sodium analogue.[2][3][4]
Theoretical and Mechanistic Background
The efficacy of the tetraphenylborate anion as a precipitating agent for K⁺, Rb⁺, and Cs⁺ stems from the formation of exceptionally stable, non-polar, and highly insoluble salts.[2]
2.1 Principle of Precipitation The tetraphenylborate anion, [B(C₆H₅)₄]⁻, is a large, sterically hindered anion with four phenyl groups covalently bonded to a central boron atom. This structure confers a significant lipophilic (hydrophobic) character. When a solution containing sodium tetraphenylborate is introduced to a solution containing larger alkali metal cations like K⁺, Rb⁺, or Cs⁺, a precipitation reaction occurs:
K⁺(aq) + [B(C₆H₅)₄]⁻(aq) → K--INVALID-LINK-- ↓
The resulting potassium tetraphenylborate (or its rubidium/cesium equivalent) is a dense, crystalline solid that is sparingly soluble in aqueous media.[5] The crystal structure involves the coordination of the potassium ion with the delocalized π-bonds of the phenyl rings from adjacent tetraphenylborate anions, forming a stable "π-cage" structure.[1]
2.2 Selectivity and Solubility The selectivity of the tetraphenylborate anion is governed by the ionic radii and hydration energies of the alkali metal cations. Smaller cations like lithium (Li⁺) and sodium (Na⁺) have high hydration energies and do not effectively displace the water molecules to form a stable precipitate with the large, non-polar tetraphenylborate anion. Conversely, the larger, less strongly hydrated K⁺, Rb⁺, and Cs⁺ ions readily form insoluble salts. This trend is quantitatively demonstrated by the respective solubilities of their tetraphenylborate salts.
Table 1: Solubility of Alkali Metal Tetraphenylborate Salts
| Compound | Formula | Molar Mass ( g/mol ) | Solubility in Water (25°C) | Reference |
|---|---|---|---|---|
| Sodium Tetraphenylborate | Na[B(C₆H₅)₄] | 342.22 | 47 g/100 mL (Highly Soluble) | [2] |
| Potassium Tetraphenylborate | K[B(C₆H₅)₄] | 358.33 | 1.8 x 10⁻⁴ M (Slightly Soluble) | [1] |
| Rubidium Tetraphenylborate | Rb[B(C₆H₅)₄] | 404.78 | Very Slightly Soluble | [6] |
| this compound | Cs[B(C₆H₅)₄] | 452.13 | 7.84 x 10⁻¹⁰ (Ksp) (Very Insoluble) |[4] |
2.3 Potential Interferences and Mitigation The tetraphenylborate anion is not exclusively selective for K⁺ and Rb⁺. Other monovalent cations of similar size can also form precipitates, leading to positive analytical errors.[1]
-
Ammonium (NH₄⁺): Ammonium tetraphenylborate is insoluble and represents a primary interference. It can be removed by adding formaldehyde in an alkaline medium, which converts NH₄⁺ to the non-interfering hexamethylenetetramine.[7][8] Alternatively, performing the precipitation in a strongly alkaline solution prevents the formation of the ammonium precipitate.[9]
-
Silver (Ag⁺) and Thallium (Tl⁺): These heavy metal ions also form insoluble tetraphenylborates and must be removed prior to analysis, typically through pre-precipitation with chloride.[1]
-
pH Considerations: The tetraphenylborate reagent is unstable in acidic solutions (pH < 4), where it undergoes protonolysis to yield triphenylborane and benzene.[2][10] Therefore, precipitation is best performed in a neutral to slightly alkaline medium to ensure reagent stability and quantitative precipitation.[10]
Experimental Workflow Overview
The following diagram outlines the general workflow for the gravimetric determination of potassium or rubidium using sodium tetraphenylborate.
Caption: Workflow for Gravimetric Analysis of K⁺/Rb⁺.
Detailed Protocol: Gravimetric Determination of Potassium (K⁺)
This protocol is adapted from established standard methods for gravimetric analysis and is suitable for samples where potassium is present at concentrations greater than 1%.[8][11]
4.1 Reagents and Equipment
-
Sodium Tetraphenylborate (NaBPh₄) Solution (1% w/v): Dissolve 5.0 g of analytical grade NaBPh₄ in 500 mL of deionized water. Add a few drops of phenolphthalein indicator and adjust with 1 M NaOH until a faint pink color persists. This slightly alkaline pH enhances reagent stability.[12] The solution is stable for several months when stored in a well-sealed container.
-
Wash Solution (Saturated Potassium Tetraphenylborate): In 1 L of deionized water, add a small amount (~0.1 g) of previously prepared potassium tetraphenylborate precipitate. Shake vigorously to create a saturated solution. Filter immediately before use. This prevents the dissolution of the precipitate during washing.[12]
-
Sodium Hydroxide (NaOH) Solution (20% w/v)
-
Formaldehyde (HCHO) Solution (37%) (if ammonium interference is suspected).
-
Equipment: 250 mL beakers, volumetric flasks, pipettes, ice-water bath, sintered glass crucibles (medium porosity), vacuum filtration apparatus, drying oven (110-120°C), desiccator, analytical balance.
4.2 Step-by-Step Procedure
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain 25-50 mg of potassium. Dissolve it in deionized water and quantitatively transfer to a 250 mL volumetric flask. Dilute to the mark and mix thoroughly.
-
Aliquot and Interference Removal: Pipette a suitable aliquot (e.g., 25.00 mL) into a 250 mL beaker.
-
If ammonium ions are present, add 5 mL of 20% NaOH and 10 mL of formaldehyde solution. Gently boil for 15 minutes to form hexamethylenetetramine.[8]
-
If the sample is acidic, adjust the pH to be neutral or slightly alkaline with NaOH solution.
-
-
Precipitation:
-
Place the beaker in an ice-water bath and allow it to cool to below 5°C.[12]
-
Slowly add the 1% NaBPh₄ reagent solution dropwise while gently stirring. Add a sufficient excess of the reagent to ensure complete precipitation (typically, 1 mL of reagent for every 1% of K₂O expected).[7]
-
A dense, white, crystalline precipitate of potassium tetraphenylborate (K[B(C₆H₅)₄]) will form.
-
-
Digestion: Allow the beaker to stand in the ice-water bath for at least 15 minutes to allow for crystal growth, which improves filterability.[12]
-
Filtration and Washing:
-
Weigh a clean, dry sintered glass crucible to a constant weight.
-
Filter the cold solution through the pre-weighed crucible under gentle vacuum.
-
Wash the precipitate in the crucible with several small portions of the cold, saturated K[B(C₆H₅)₄] wash solution. This removes any co-precipitated sodium tetraphenylborate without dissolving the desired product.
-
Finally, wash with a small amount of cold deionized water to remove the wash solution itself.
-
-
Drying and Weighing:
-
Dry the crucible containing the precipitate in an oven at 110-120°C for at least 1 hour, or until a constant weight is achieved.[12]
-
Cool the crucible in a desiccator before each weighing to prevent moisture absorption.
-
-
Calculation:
-
The percentage of potassium in the original sample is calculated using the following formula:
% K = (Weight of Precipitate (g) × Gravimetric Factor × 100) / Initial Weight of Sample (g)
-
Gravimetric Factor (GF) for K: (Atomic Weight of K) / (Molar Mass of K[B(C₆H₅)₄]) = 39.0983 / 358.33 = 0.1091
-
Protocol: Considerations for Rubidium (Rb⁺) Precipitation
The procedure for the gravimetric determination of rubidium is analogous to that for potassium due to their similar chemical properties. The key differences lie in the gravimetric factor used for calculation and the slightly lower solubility of rubidium tetraphenylborate.
-
Procedure: Follow the same steps outlined in Section 4.0.
-
Gravimetric Factor (GF) for Rb: (Atomic Weight of Rb) / (Molar Mass of Rb[B(C₆H₅)₄]) = 85.4678 / 404.78 = 0.2111
Note: If both potassium and rubidium are present, this method will precipitate both ions, yielding a combined weight. Separation of K⁺ and Rb⁺ would require other techniques, such as fractional crystallization or ion-exchange chromatography, prior to precipitation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Precipitation | Insufficient reagent added; pH is too acidic, causing reagent decomposition.[10] | Add a greater excess of NaBPh₄ solution. Ensure the sample solution is neutral to slightly alkaline (pH 7-9) before adding the reagent. |
| Colloidal/Fine Precipitate | Precipitation performed too quickly or at room temperature. | Add the reagent slowly with constant stirring. Ensure the solution is cooled in an ice bath as specified in the protocol.[12] |
| Precipitate Dissolves During Washing | Wash solution is pure water or is not saturated. | Use a wash solution saturated with the precipitate (e.g., K[B(C₆H₅)₄]) to minimize solubility losses.[12] |
| Results are Consistently High | Co-precipitation of interfering ions (NH₄⁺, Cs⁺, Ag⁺).[1] | Implement pre-treatment steps to remove interferences as described in Section 2.3. |
Conclusion
References
- 1. Potassium tetraphenylborate – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]
- 2. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 3087-82-9 [smolecule.com]
- 4. nationalacademies.org [nationalacademies.org]
- 5. This compound (3087-82-9) for sale [vulcanchem.com]
- 6. This compound | 3087-82-9 [m.chemicalbook.com]
- 7. academic.oup.com [academic.oup.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. bbsq.bs [bbsq.bs]
- 12. The gravimetric determination of potassium in sea water as the potassium tetraphenylboron salt - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantitative Analysis of Cesium Tetraphenylborate Precipitate
Introduction: The Significance of Cesium Tetraphenylborate Quantification
This compound (CsTPB) is a sparingly soluble salt of significant interest, primarily due to its role in the separation and removal of cesium, including the radioactive isotope Cesium-137, from aqueous solutions.[1][2] This precipitation method is a cornerstone of various industrial processes, most notably in the management of high-level nuclear waste.[2] The accurate quantification of the CsTPB precipitate is paramount for process control, efficiency assessment, and ensuring the safe disposal of radioactive materials.[1] This document provides a comprehensive guide to the principal analytical methods for the quantification of CsTPB, offering detailed protocols and insights for researchers, scientists, and professionals in drug development and related fields.
The formation of the white precipitate occurs through the reaction of cesium ions with a soluble tetraphenylborate salt, typically sodium tetraphenylborate (NaTPB).[3]
Cs⁺(aq) + [B(C₆H₅)₄]⁻(aq) → Cs--INVALID-LINK--
The very low solubility of CsTPB drives this reaction, enabling the selective removal of cesium from complex matrices.[2] However, the presence of other alkali metals, such as potassium and rubidium, can interfere by forming similar precipitates, necessitating careful control of experimental conditions.[4]
This guide will delve into three primary analytical methodologies for the quantification of CsTPB precipitate:
-
Gravimetric Analysis: A classical and robust method based on the direct measurement of the precipitate's mass.
-
Radiometric Analysis: Specifically for the quantification of radioactive cesium (e.g., ¹³⁷Cs) within the precipitate.
-
Spectrophotometric Analysis: An indirect method involving the dissolution of the precipitate and measurement of the tetraphenylborate anion's absorbance.
Each section will provide the theoretical underpinnings, a detailed experimental protocol, and a discussion of the method's advantages and limitations.
Gravimetric Analysis of this compound
Gravimetric analysis is a fundamental and highly accurate technique for quantifying a substance based on the measurement of its mass. For CsTPB, this involves the careful isolation, drying, and weighing of the precipitate. This method is often considered a primary standard against which other methods are calibrated.
Scientific Principles
The principle of gravimetric analysis for CsTPB relies on the quantitative precipitation of cesium ions from a solution using a precipitating agent, in this case, a soluble tetraphenylborate salt.[5] The resulting precipitate must be of known and constant stoichiometry, highly insoluble, and easily filterable. The mass of the isolated and dried CsTPB precipitate is then used to calculate the amount of cesium in the original sample, based on the molar mass of CsTPB (452.13 g/mol ).[6][7]
Experimental Protocol
Materials:
-
Cesium-containing sample solution
-
Sodium tetraphenylborate (NaTPB) solution (e.g., 0.1 M), freshly prepared and filtered
-
Deionized water
-
Dilute acetic acid
-
Methanol or ethanol
-
Gooch crucible or fritted glass filter crucible (fine porosity)
-
Drying oven
-
Analytical balance
-
Desiccator
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the cesium-containing solution into a beaker.
-
Precipitation:
-
Acidify the sample solution slightly with dilute acetic acid to a pH between 4 and 7.
-
Heat the solution to approximately 60-70°C. This promotes the formation of larger, more easily filterable crystals.
-
Slowly add a slight excess of the NaTPB solution to the hot sample solution while stirring continuously. A white, crystalline precipitate of CsTPB will form.
-
Allow the mixture to digest at an elevated temperature for about 30 minutes to an hour to further encourage crystal growth.
-
Let the solution cool to room temperature, and then cool further in an ice bath to minimize the solubility of CsTPB.
-
-
Filtration and Washing:
-
Filter the precipitate through a pre-weighed Gooch or fritted glass filter crucible under gentle suction.
-
Wash the precipitate several times with small portions of cold deionized water to remove any soluble impurities.
-
Finally, wash the precipitate with a small amount of methanol or ethanol to aid in drying.
-
-
Drying and Weighing:
-
Dry the crucible containing the precipitate in a drying oven at 110-120°C to a constant weight. This typically takes 1-2 hours.
-
Cool the crucible in a desiccator to prevent moisture absorption.
-
Weigh the crucible on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved (i.e., successive weighings agree within ±0.2 mg).
-
-
Calculation:
-
Calculate the mass of the CsTPB precipitate by subtracting the initial mass of the empty crucible.
-
The mass of cesium in the original sample can be calculated using the following formula: Mass of Cs = Mass of CsTPB precipitate × (Molar mass of Cs / Molar mass of CsTPB)
-
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. nationalacademies.org [nationalacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. Gravimetric Analysis Reagent for Cation Cesibor | CAS 25776-12-9 Dojindo [dojindo.com]
- 6. This compound | C24H20BCs | CID 23678324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cesium TetraphenylborateCAS #: 3087-82-9 [eforu-chemical.com]
Cesium Tetraphenylborate: A High-Purity Standard for Precise Cesium Isotope Analysis
Application Note & Protocol
Introduction: The Critical Need for a Reliable Cesium Standard
In the realms of geochemistry, nuclear forensics, environmental monitoring, and pharmaceutical development, the precise and accurate determination of cesium (Cs) isotopic signatures is of paramount importance. Thermal Ionization Mass Spectrometry (TIMS) stands as a powerful technique for high-precision isotope ratio measurements of elements with low ionization potentials, including cesium.[1][2] However, the accuracy of these measurements is fundamentally reliant on the quality and reliability of the standards used for calibration and mass bias correction. A significant challenge in cesium isotope analysis has been the limited availability of certified standard reference materials.[3]
This application note details the use of Cesium Tetraphenylborate (CsBPh₄) as a primary standard for cesium isotope analysis. We will explore the chemical and physical properties that make CsBPh₄ an exceptional candidate for this purpose, and provide detailed, field-proven protocols for its use in preparing high-purity, gravimetrically-defined standard solutions for mass spectrometry.
Rationale for this compound as a Standard
The selection of a compound for use as an isotopic standard is governed by a stringent set of criteria, including high purity, well-defined stoichiometry, stability, and ease of handling. This compound excels in all these aspects.
-
High Purity and Stoichiometry: CsBPh₄ can be synthesized to exceptionally high purities, with commercially available grades reaching 99.999%.[4] Its well-defined stoichiometric composition (C₂₄H₂₀BCs) allows for the accurate gravimetric preparation of standard solutions with a precisely known cesium concentration.[5]
-
Chemical Stability: this compound is a stable, white crystalline solid under ambient conditions.[6] While its precursor, sodium tetraphenylborate, can be susceptible to decomposition in the presence of certain catalysts like copper ions, purified CsBPh₄ exhibits excellent long-term stability, crucial for a reliable standard.[2]
-
Solubility Profile: A key advantage of CsBPh₄ is its solubility profile. It is sparingly soluble in aqueous solutions but readily dissolves in polar organic solvents such as acetone.[4][7] This property allows for its separation and purification via precipitation from aqueous solutions and subsequent dissolution in an organic matrix suitable for introduction into a mass spectrometer.
-
Monoisotopic Nature of Cesium: Natural cesium is monoisotopic, consisting entirely of ¹³³Cs.[8] This simplifies its use as a standard as there are no natural isotopic variations to account for in the standard material itself, allowing for a direct and accurate concentration determination.
Physicochemical Properties of Cesium and this compound
A thorough understanding of the fundamental properties of both cesium and its tetraphenylborate salt is essential for their proper handling and application as a standard.
| Property | Cesium (Cs) | This compound (CsBPh₄) |
| Atomic Number | 55 | - |
| Atomic Weight | 132.90545196(6) g/mol [8] | 452.13 g/mol |
| Isotopic Composition | 100% ¹³³Cs[8] | - |
| Appearance | Silvery-gold metal | White crystalline solid[5] |
| Solubility in Water | Reacts explosively | Sparingly soluble[4] |
| Solubility in Organic Solvents | - | Soluble in acetone and other polar organic solvents[7] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of a primary cesium standard solution from high-purity this compound.
Protocol 1: Gravimetric Preparation of a this compound Stock Solution
This protocol details the preparation of a primary stock solution of CsBPh₄ in acetone with a precisely known concentration.
Materials:
-
High-purity this compound (CsBPh₄, ≥99.9% purity)
-
Reagent-grade acetone (≥99.5%)
-
Calibrated analytical balance (readable to ±0.01 mg)
-
Class A volumetric flasks and pipettes
-
Ultrasonic bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Drying of CsBPh₄: To remove any adsorbed moisture, place a suitable amount of CsBPh₄ in a clean, dry weighing bottle and dry in a vacuum oven at 60-70°C for at least 4 hours. Allow to cool to room temperature in a desiccator before use.
-
Gravimetric Weighing: Accurately weigh, by difference, a precise amount of the dried CsBPh₄ (e.g., 10-20 mg) into a clean, dry beaker. Record the mass to the nearest 0.01 mg.
-
Dissolution: Add a small volume of acetone to the beaker to wet the CsBPh₄ crystals. Transfer the slurry to a Class A volumetric flask of appropriate volume (e.g., 100 mL) using a funnel. Rinse the beaker multiple times with small aliquots of acetone, transferring the rinsings to the volumetric flask to ensure quantitative transfer.
-
Sonication: Place the volumetric flask in an ultrasonic bath and sonicate until all the CsBPh₄ has completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Dilution to Volume: Carefully add acetone to the volumetric flask until the meniscus reaches the calibration mark. Stopper the flask and invert it multiple times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a clean, dry, amber glass bottle with a PTFE-lined cap. To prevent solvent evaporation and potential degradation, purge the headspace with an inert gas (argon or nitrogen) before sealing. Store the solution in a cool, dark place.
Diagram: Workflow for Cesium Standard Preparation
Caption: Workflow for preparing and analyzing cesium standards.
Protocol 2: Preparation of Working Standards
Working standards are prepared by serial dilution of the stock solution to concentrations appropriate for the sensitivity of the mass spectrometer.
Materials:
-
CsBPh₄ stock solution (from Protocol 1)
-
Reagent-grade acetone (≥99.5%)
-
Class A volumetric flasks and pipettes
Procedure:
-
Calculate Dilutions: Determine the desired concentrations for the working standards based on the expected concentration range of the samples and the optimal operating range of the mass spectrometer.
-
Serial Dilution: Using calibrated Class A pipettes, transfer a precise volume of the stock solution into a new volumetric flask. Dilute to the mark with acetone. Repeat this process to create a series of working standards of decreasing concentration.
-
Storage: Store the working standards in the same manner as the stock solution. It is recommended to prepare fresh working standards regularly to minimize the effects of solvent evaporation.
Application in Thermal Ionization Mass Spectrometry (TIMS)
The prepared CsBPh₄ standards are used to calibrate the mass spectrometer and correct for instrumental mass fractionation.
Isotopic Fractionation of Cesium in TIMS
Instrumental mass fractionation is a process that occurs during analysis where lighter isotopes are preferentially ionized and detected over heavier isotopes. For elements with multiple stable isotopes, this can be corrected by normalizing to a known stable isotope ratio. As cesium is monoisotopic, this internal normalization is not possible.
However, studies have shown that for cesium isotope ratio measurements in certain applications, the instrumental mass fractionation may not be a significant source of error, with TIMS results showing good agreement with those from other techniques like gamma-ray spectrometry without fractionation correction.[3] This may be due to the relatively large mass difference between cesium isotopes of interest (e.g., ¹³³Cs, ¹³⁵Cs, ¹³⁷Cs) and the controlled ionization process in TIMS.
For the highest precision work, or when analyzing for very small isotopic variations, it is recommended to:
-
Maintain Consistent Analytical Conditions: Run samples and standards under identical conditions (e.g., filament temperature, loading procedure) to ensure any fractionation is systematic and can be accounted for by the standard-sample bracketing.
-
Empirical Fractionation Correction: Analyze a well-characterized reference material with a known cesium isotope ratio (if available) to determine an empirical correction factor that can be applied to the samples.
References
- 1. srdata.nist.gov [srdata.nist.gov]
- 2. nationalacademies.org [nationalacademies.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound (3087-82-9) for sale [vulcanchem.com]
- 5. Cesium TetraphenylborateCAS #: 3087-82-9 [eforu-chemical.com]
- 6. Buy this compound | 3087-82-9 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. americanelements.com [americanelements.com]
Application Notes & Protocols: The Role of Cesium Tetraphenylborate and its Congeners in the Study of Organometallic Complexes
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of cesium tetraphenylborate (CsBPh₄) and the broader tetraphenylborate anion family in the field of organometallic chemistry. We will move beyond simple procedural lists to explore the fundamental principles that make the tetraphenylborate anion an indispensable tool for synthesizing, isolating, and characterizing reactive organometallic species.
Introduction: The Unique Utility of the Tetraphenylborate Anion
In the intricate world of organometallic chemistry, the counter-ion is often as critical as the metallic complex itself. A seemingly passive counter-ion can dictate solubility, stability, and reactivity. The tetraphenylborate anion, [B(C₆H₅)₄]⁻, stands out due to a unique combination of properties. Its large size, steric bulk, and the delocalization of its single negative charge over four phenyl rings render it a very weakly coordinating anion (WCA)[1]. This characteristic is paramount for stabilizing highly electrophilic and catalytically active cationic organometallic complexes[2].
While sodium tetraphenylborate (NaBPh₄) is the most commonly used salt for introducing the [BPh₄]⁻ anion due to its commercial availability and good solubility in polar organic solvents, this compound (CsBPh₄) offers a specialized advantage: exceptionally low solubility in many solvent systems[3][4]. This property can be strategically exploited for selective precipitation and crystallization, driving reaction equilibria, or in analytical applications like gravimetric analysis[3]. This guide will detail the multifaceted applications of the tetraphenylborate anion, with specific protocols highlighting the strategic use of both its sodium and cesium salts.
Generation of Cationic Organometallic Complexes via Anion Exchange
A primary application of tetraphenylborate salts is the synthesis of cationic organometallic complexes from neutral halide-containing precursors. This is typically achieved through a salt metathesis reaction where the precipitation of an insoluble alkali halide drives the reaction to completion.
Causality of the Experimental Choice
The driving force for this synthesis is the formation of a highly stable, insoluble salt lattice, typically sodium chloride (NaCl) or sodium bromide (NaBr), when using NaBPh₄. The organometallic halide, often soluble in organic solvents, is mixed with NaBPh₄. The resulting exchange produces the desired organometallic tetraphenylborate salt and insoluble NaCl, which can be easily removed by filtration. This leaves a solution of the cationic organometallic complex with a non-coordinating tetraphenylborate counter-ion, ready for study or further reaction[5].
Experimental Workflow: Anion Exchange Metathesis
Caption: Workflow for synthesizing cationic organometallic complexes.
Protocol 1: Synthesis of a Cationic Iron Dinitrogen Complex
This protocol is adapted from the principle of displacing a chloride ligand to generate a cationic complex, a common strategy in organometallic synthesis[5].
Objective: To synthesize [FeH(N₂)(diphosphine)₂]B(C₆H₅)₄ from FeHCl(diphosphine)₂.
Materials:
-
FeHCl(diphosphine)₂ (1 equivalent)
-
Sodium Tetraphenylborate (NaBPh₄) (1.1 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Dinitrogen (N₂) gas, high purity
-
Standard Schlenk line and glassware
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk flask with FeHCl(diphosphine)₂ and a magnetic stir bar.
-
Dissolution: Add anhydrous THF to dissolve the iron complex completely.
-
N₂ Purge: Connect the flask to a Schlenk line equipped with a dinitrogen inlet. Purge the solution by bubbling N₂ gas through it for 15-20 minutes. This ensures the solution is saturated with N₂, which will act as a ligand.
-
Reagent Addition: In a separate flask, dissolve NaBPh₄ in a minimum amount of anhydrous THF.
-
Reaction: While maintaining a positive N₂ pressure, slowly add the NaBPh₄ solution to the stirring solution of the iron complex at room temperature.
-
Rationale: The addition of NaBPh₄ initiates the metathesis reaction. The chloride ligand on the iron complex is abstracted by the sodium ion, and the tetraphenylborate anion replaces it in the outer coordination sphere. N₂ then coordinates to the newly available site on the iron center[5].
-
-
Precipitation: Upon addition, a white precipitate of NaCl will form, indicating the reaction is proceeding.
-
Reaction Time: Stir the reaction mixture under N₂ for 2-4 hours at room temperature to ensure complete reaction.
-
Isolation:
-
Allow the NaCl precipitate to settle.
-
Cannula filter the supernatant solution into a clean Schlenk flask, leaving the NaCl behind.
-
Wash the NaCl precipitate with a small amount of fresh THF and add the washing to the supernatant to maximize yield.
-
-
Crystallization: Concentrate the filtrate under vacuum. The product, [FeH(N₂)(diphosphine)₂]B(C₆H₅)₄, can be crystallized by layering the concentrated THF solution with a non-polar solvent like pentane or hexane and storing at low temperature (-20 °C).
-
Characterization: The final product should be characterized by NMR spectroscopy (¹H, ³¹P) and IR spectroscopy (to confirm the N≡N stretch of the coordinated dinitrogen ligand).
Stabilization of Reactive Cations: The Role of the Weakly Coordinating Anion
The "non-coordinating" nature of the tetraphenylborate anion is its most celebrated feature. For a highly reactive, electron-deficient organometallic cation, a coordinating anion (like Cl⁻ or OAc⁻) would bind to the metal center, neutralizing its charge and quenching its reactivity. The bulky, charge-delocalized BPh₄⁻ anion interacts only weakly, preserving the cationic center's electrophilicity for catalysis or further reactions[1][6].
Conceptual Diagram: Coordinating vs. Weakly Coordinating Anions
Caption: Interaction of a cationic metal center with different anions.
Limitations and Considerations
While robust, the BPh₄⁻ anion is not entirely inert. With extremely electrophilic or "hard" cationic centers, it can decompose. One known pathway is the transfer of a phenyl group from the boron to the metal center[7]. Furthermore, the anion is susceptible to protonolysis under strongly acidic conditions, breaking down to triphenylborane and benzene[5]. Researchers must consider the nature of their organometallic cation when selecting BPh₄⁻ as the counter-ion.
| Anion | Formula | Relative Coordinating Ability | Key Characteristics |
| Chloride | Cl⁻ | Strong | Small, highly coordinating; often forms neutral complexes. |
| Tetrafluoroborate | BF₄⁻ | Weak | Can decompose via F⁻ abstraction by highly electrophilic centers. |
| Hexafluorophosphate | PF₆⁻ | Weak | Generally more stable than BF₄⁻ but can still be a source of F⁻. |
| Tetraphenylborate | [B(C₆H₅)₄]⁻ | Very Weak | Bulky, charge-delocalized; good for stabilizing reactive cations but can be a phenyl source[1][7]. |
| Fluoroarylborates | [B(ArF)₄]⁻ | Extremely Weak | Highly fluorinated phenyl groups further reduce coordination; very stable but expensive[8]. |
Applications in Organometallic Electrochemistry
Electrochemical studies, such as cyclic voltammetry (CV), are vital for probing the redox properties of organometallic complexes. The choice of supporting electrolyte is critical. The electrolyte must be soluble, inert, and possess a wide electrochemical window (the potential range in which it is not oxidized or reduced).
Tetrabutylammonium tetraphenylborate ([NBu₄][BPh₄]) is an excellent supporting electrolyte for studying the anodic (oxidation) processes of organometallic compounds[9]. The BPh₄⁻ anion is very difficult to oxidize, providing a large potential window to observe the oxidation of the complex of interest without interference from the electrolyte itself[8].
Protocol 2: Preparation of an Electrolyte Solution for CV
Objective: To prepare a 0.1 M solution of [NBu₄][BPh₄] in THF for cyclic voltammetry analysis of an organometallic complex.
Materials:
-
Tetrabutylammonium tetraphenylborate ([NBu₄][BPh₄]), high purity (electrochemical grade)
-
Tetrahydrofuran (THF), HPLC or anhydrous grade
-
Volumetric flask
-
Drying oven
Procedure:
-
Drying: Dry the [NBu₄][BPh₄] salt in a vacuum oven at 60-80 °C overnight to remove any residual water. Water can interfere with electrochemical measurements in non-aqueous solvents.
-
Weighing: In a glovebox or under an inert atmosphere, accurately weigh the amount of dried [NBu₄][BPh₄] required to make a 0.1 M solution (Molar Mass = 561.65 g/mol ).
-
Dissolution: Transfer the salt to a volumetric flask. Add a portion of the THF and swirl to dissolve the salt completely.
-
Final Volume: Once dissolved, carefully add THF to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure a homogeneous solution.
-
Storage: The prepared electrolyte solution should be stored under an inert atmosphere (e.g., in a glovebox) to prevent contamination with water or oxygen, which are electroactive.
-
Use: This solution can now be used as the supporting electrolyte for CV analysis. The organometallic analyte is typically added to this solution to a final concentration of 1-5 mM.
Selective Precipitation with this compound
The defining characteristic of CsBPh₄ is its extremely low solubility, particularly in aqueous and moderately polar solutions[4]. Its solubility product (Ksp) is significantly lower than that of its sodium or potassium counterparts.
| Compound | Formula | Solubility Product (Ksp) at 25 °C | Reference |
| Sodium Tetraphenylborate | NaBPh₄ | Highly Soluble (0.62 M²) | [10] |
| Potassium Tetraphenylborate | KBPh₄ | 5.03 x 10⁻⁸ M² | [10] |
| This compound | CsBPh₄ | 7.84 x 10⁻¹⁰ M² | [4] |
This property, while heavily utilized in radioactive cesium removal, can be adapted for organometallic chemistry[3][4]. Large, singly-charged organometallic cations can mimic the properties of Cs⁺, allowing for their selective precipitation and isolation from a complex reaction mixture using a soluble tetraphenylborate source.
Protocol 3: Selective Crystallization of a Large Cationic Complex
Objective: To isolate a large, soluble organometallic cation [LₙM]⁺ by precipitating it as its sparingly soluble tetraphenylborate salt. This protocol assumes the [LₙM]⁺ cation has already been formed with a different, more soluble anion (e.g., triflate).
Materials:
-
Solution containing the organometallic cation [LₙM]⁺[OTf]⁻
-
Sodium Tetraphenylborate (NaBPh₄) (1.0 equivalent)
-
A solvent in which [LₙM]BPh₄ is sparingly soluble but NaOTf is soluble (e.g., acetonitrile, ethanol/water mixture).
Procedure:
-
Preparation: Prepare a solution of the organometallic complex [LₙM]⁺[OTf]⁻ in the chosen solvent.
-
Reagent Solution: In a separate container, dissolve one molar equivalent of NaBPh₄ in the same solvent.
-
Precipitation: Slowly add the NaBPh₄ solution dropwise to the stirring solution of the organometallic complex.
-
Rationale: As the [BPh₄]⁻ anion is introduced, it will form an ion pair with the [LₙM]⁺ cation. If the organometallic cation is large and has a low charge density, similar to Cs⁺, the resulting [LₙM]BPh₄ salt will have very low solubility and begin to precipitate or crystallize out of the solution, driving the equilibrium forward.
-
-
Digestion: After the addition is complete, continue stirring the mixture for 1-2 hours. Sometimes, gently warming the mixture and then allowing it to cool slowly (a process called digestion) can improve the quality and filterability of the crystals.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold solvent to remove the soluble sodium triflate (NaOTf) byproduct. Then, wash with a non-polar solvent like diethyl ether or pentane to aid in drying.
-
Drying: Dry the isolated solid product under vacuum.
-
Characterization: Confirm the identity and purity of the [LₙM]BPh₄ product using techniques such as elemental analysis, NMR spectroscopy, and X-ray crystallography if suitable crystals are obtained.
Safety and Handling
-
Hazards: this compound and its sodium analog are irritants. They can cause skin and serious eye irritation. Inhalation may cause respiratory irritation[11]. Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Stability: Avoid contact with strong acids, as this can lead to the decomposition of the tetraphenylborate anion and the formation of benzene[5].
-
Benzene Formation: In certain industrial processes involving high temperatures or the presence of catalysts, tetraphenylborate salts can decompose, generating benzene, a known carcinogen[4][10]. While less common under typical laboratory conditions for organometallic synthesis, this potential hazard should be recognized.
Conclusion
The tetraphenylborate anion is a cornerstone reagent in modern organometallic chemistry. Its utility stems from its status as a bulky, weakly coordinating anion, which is essential for the generation and stabilization of reactive cationic complexes. While NaBPh₄ serves as the general-purpose tool for these transformations, CsBPh₄ provides a specialized option for applications requiring extremely low solubility, such as the selective precipitation of large organometallic cations. By understanding the underlying chemical principles and applying the protocols detailed in this guide, researchers can effectively leverage the unique properties of the tetraphenylborate family to advance their work in synthesis, catalysis, and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 3087-82-9 [smolecule.com]
- 4. nationalacademies.org [nationalacademies.org]
- 5. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Coordination and reductive chemistry of tetraphenylborate complexes of trivalent rare earth metallocene cations, [(C5Me5)2Ln][(μ-Ph)2BPh2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organometallic electrochemistry based on electrolytes containing weakly-coordinating fluoroarylborate anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. osti.gov [osti.gov]
- 11. This compound | C24H20BCs | CID 23678324 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing co-precipitation of potassium with Cesium tetraphenylborate
Introduction
Welcome to the technical support guide for the selective precipitation of cesium as cesium tetraphenylborate (CsTPB). This document is designed for researchers, scientists, and drug development professionals who utilize this method, particularly in the context of radiochemical analysis (e.g., for ¹³⁷Cs) where sample purity is paramount. A significant and persistent challenge in this process is the co-precipitation of potassium (K⁺), which is chemically similar to cesium (Cs⁺) and often present in much higher concentrations in environmental and biological matrices.
This guide provides in-depth, field-proven insights and troubleshooting protocols to address and minimize potassium interference, ensuring the accuracy and reliability of your results. The information is structured in a user-friendly question-and-answer format, supplemented by detailed experimental procedures and technical explanations.
Frequently Asked Questions (FAQs)
Q1: What is co-precipitation and why is potassium a specific problem for this compound analysis?
A: Co-precipitation is the unintended precipitation of a soluble substance along with a desired insoluble precipitate. In this context, potassium tetraphenylborate (KTPB) precipitates alongside the target analyte, this compound (CsTPB). This is a significant issue for several reasons:
-
Chemical Similarity: Potassium and cesium are both alkali metals (Group 1) and share similar ionic radii and charge, allowing K⁺ ions to be incorporated into the CsTPB crystal lattice.
-
Solubility: While CsTPB is highly insoluble, KTPB is only sparingly soluble. In samples with high K⁺ concentration, the solubility product of KTPB can be exceeded, leading to its direct precipitation.
-
Analytical Interference: For radiocesium analysis, the naturally occurring radioisotope potassium-40 (⁴⁰K) is a beta and gamma emitter. Its co-precipitation can lead to a falsely high signal, compromising the accurate quantification of radiocesium isotopes like ¹³⁷Cs.
Q2: What are the primary factors that influence the extent of potassium co-precipitation?
A: The degree of potassium interference is not random; it is governed by several key experimental parameters. Understanding and controlling these factors is the foundation of a successful separation.
-
Relative Concentrations of K⁺ and Cs⁺: A high K⁺/Cs⁺ molar ratio is the single most significant driver of co-precipitation. The higher the concentration of potassium, the more likely it is to be incorporated into the precipitate.
-
pH of the Solution: The precipitation is typically carried out in an acidic medium (pH 1-3). At higher pH values (alkaline conditions), the tetraphenylborate anion (TPB⁻) can decompose, leading to incomplete precipitation of cesium and potentially altered co-precipitation dynamics.
-
Temperature: The solubilities of both CsTPB and KTPB are temperature-dependent. Performing the precipitation at controlled, often cooler, temperatures can sometimes be used to exploit the small differences in their solubility curves.
-
Reagent Addition Rate: Slowly adding the sodium tetraphenylborate (NaTPB) precipitating agent while vigorously stirring promotes the formation of larger, more uniform crystals. This reduces the surface area available for surface adsorption of K⁺ and minimizes the kinetic trapping of impurities.
Q3: What is the general strategy to minimize potassium co-precipitation?
A: The core strategy involves creating conditions that maximize the precipitation of CsTPB while keeping KTPB in solution. This is typically achieved through a multi-pronged approach:
-
Complexation/Masking: Introducing a "masking agent" that selectively complexes with interfering ions.
-
pH Control: Maintaining a specific pH to ensure the stability of the precipitating agent and maximize selectivity.
-
Controlled Precipitation: Optimizing the physical conditions of precipitation, such as temperature and reagent addition rate.
-
Washing: Using appropriate wash solutions to remove entrained potassium from the surface of the CsTPB precipitate.
The diagram below illustrates the logical workflow for developing a selective precipitation protocol.
Caption: Workflow for selective CsTPB precipitation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| High background counts in final sample, suggesting K⁺ contamination. | 1. High K⁺/Cs⁺ ratio in the original sample: The primary driver of co-precipitation. 2. Inadequate washing: Surface-adsorbed K⁺ was not sufficiently removed. 3. Precipitation pH too high: May cause reagent decomposition and non-selective precipitation. | 1. Implement a pre-treatment step: Use a potassium-suppressing agent like ammonium phosphomolybdate (AMP) to remove bulk potassium before TPB addition. 2. Optimize washing: Use a dilute acetic acid wash, which helps keep KTPB dissolved while CsTPB remains insoluble. Perform at least 2-3 washes. 3. Verify and adjust pH: Ensure the sample pH is adjusted to ~1-3 with nitric acid or acetic acid before adding NaTPB. |
| Low or no CsTPB precipitate formed. | 1. Incorrect pH: If the solution is too alkaline, the tetraphenylborate reagent is unstable and will decompose. 2. Presence of oxidizing agents: Strong oxidizers can degrade the TPB⁻ anion. 3. Insufficient NaTPB reagent: Not enough precipitating agent was added to react with all the cesium. | 1. Confirm pH: Use a calibrated pH meter to ensure the solution is acidic before precipitation. 2. Sample pre-treatment: If oxidizing agents (e.g., high concentrations of nitrate) are suspected, perform a reduction step (e.g., with ascorbic acid) prior to precipitation. 3. Stoichiometric calculation: Ensure you are adding NaTPB in at least a 2-fold molar excess relative to the expected maximum cesium concentration. |
| Precipitate appears gelatinous or is very fine and difficult to filter. | 1. Rapid reagent addition: Adding the NaTPB too quickly promotes the formation of many small nuclei, resulting in a fine, colloidal precipitate. 2. Inadequate stirring: Poor mixing leads to localized high concentrations of reagent, causing rapid, uncontrolled precipitation. | 1. Slow down addition: Add the NaTPB solution dropwise over several minutes. 2. Increase stirring rate: Use a magnetic stirrer to ensure the solution is well-mixed and homogenous during reagent addition. 3. "Digest" the precipitate: After precipitation, let the slurry stir gently for 10-30 minutes. This process, known as Ostwald ripening, allows smaller particles to dissolve and re-precipitate onto larger ones, improving filterability. |
| Inconsistent results or poor reproducibility between replicate samples. | 1. Variable pH across samples: Small differences in pH can significantly impact precipitation efficiency and selectivity. 2. Temperature fluctuations: Performing precipitations at different ambient temperatures can affect solubility and kinetics. 3. Inconsistent washing procedure: Differences in wash volume or number of washes can lead to variable levels of residual K⁺. | 1. Standardize pH adjustment: Use a consistent method and endpoint for pH adjustment for all samples in a batch. 2. Control temperature: Use a water bath to maintain a constant temperature for all samples during precipitation and digestion. 3. Use a scripted protocol: Ensure every sample is washed with the exact same volume and number of steps. |
Detailed Protocol: Minimizing Potassium Co-Precipitation
This protocol is adapted from established radiochemical procedures and is designed to maximize cesium recovery while minimizing potassium interference.
Objective: To selectively precipitate Cesium-137 from an aqueous sample containing high concentrations of Potassium.
Reagents and Materials:
-
Sample: Aqueous solution containing Cs⁺ and K⁺.
-
Nitric Acid (HNO₃): Concentrated and 1M solution.
-
EDTA Solution (0.1 M): Dissolve 37.2 g of disodium ethylenediaminetetraacetate in 1 L of deionized water. EDTA is used to complex divalent cations (like Ca²⁺) that could otherwise interfere.
-
Sodium Tetraphenylborate (NaTPB) Solution (0.1 M): Dissolve 3.42 g of NaB(C₆H₅)₄ in 100 mL of deionized water. Prepare fresh daily.
-
Wash Solution (0.1% Acetic Acid): Add 1 mL of glacial acetic acid to 999 mL of deionized water.
-
Glass fiber filters (e.g., 25 mm diameter, 1 µm pore size).
-
Filtration apparatus.
-
Magnetic stirrer and stir bars.
-
Calibrated pH meter.
Step-by-Step Procedure:
-
Sample Preparation:
-
Take a known volume of the sample (e.g., 100 mL) in a 250 mL beaker.
-
Add a magnetic stir bar.
-
-
Complexation of Interferents:
-
Add 5 mL of 0.1 M EDTA solution to the sample.
-
Stir for 2 minutes. This step masks interfering ions like Ca²⁺ and some transition metals.
-
-
pH Adjustment:
-
Place the beaker on the magnetic stirrer and begin gentle stirring.
-
Slowly add 1M HNO₃ dropwise until the pH of the solution is between 2.0 and 3.0. This is a critical step for the stability of the NaTPB reagent.
-
-
Precipitation:
-
While stirring vigorously, add 2 mL of the 0.1 M NaTPB solution dropwise to the sample. A white, flocculent precipitate of CsTPB should form immediately.
-
Continue stirring for an additional 10 minutes to "digest" the precipitate, allowing the crystals to grow and improve their purity.
-
-
Filtration and Washing:
-
Set up the filtration apparatus with a pre-weighed glass fiber filter.
-
Wet the filter with a small amount of deionized water.
-
Carefully pour the sample slurry onto the filter. Use a vacuum to pull the liquid through.
-
Wash the beaker with 10-15 mL of the 0.1% Acetic Acid wash solution and pour this onto the filter to rinse the remaining precipitate.
-
Wash the precipitate on the filter two more times with 10-15 mL portions of the wash solution. The acidic wash helps to dissolve and remove any co-precipitated KTPB.
-
-
Drying and Weighing:
-
Transfer the filter paper containing the precipitate to a watch glass.
-
Dry the precipitate in an oven at 105°C for 1 hour, or until a constant weight is achieved.
-
Cool the sample in a desiccator before final weighing. The mass of the precipitate can be used to determine the chemical yield of cesium.
-
-
Analysis:
-
The dried precipitate on the filter paper is now ready for analysis, such as gamma spectroscopy for ¹³⁷Cs quantification.
-
The following diagram illustrates the chemical principle of competition at the precipitate surface.
Caption: Competition between Cs⁺ and K⁺ for the TPB⁻ anion.
Technical Data Summary
The selectivity of tetraphenylborate for alkali metals is well-documented. The vast difference in solubility is the basis for the separation.
| Compound | Formula | Solubility Product (Ksp) at 25°C | Relative Solubility |
| This compound | CsB(C₆H₅)₄ | ~ 2 x 10⁻⁹ | Very Low |
| Potassium Tetraphenylborate | KB(C₆H₅)₄ | ~ 2 x 10⁻⁸ | Low |
| Sodium Tetraphenylborate | NaB(C₆H₅)₄ | ~ 1.8 (Soluble) | High |
Note: Ksp values are approximate and can vary with ionic strength and temperature. The key takeaway is the order of magnitude difference between Cs and K salts.
Technical Support Center: Cesium Tetraphenylborate Solution Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Cesium Tetraphenylborate (CsTPB). As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical information and practical troubleshooting advice to ensure the stability and efficacy of your this compound solutions. This resource is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this signify?
A change in the color of a this compound solution, which is typically colorless, is often the first visual indicator of decomposition. The appearance of a yellow, golden, red, brown, or even black hue suggests the formation of degradation products.[1] This is particularly well-documented in aqueous solutions of sodium tetraphenylborate, a closely related compound, where color change is a clear sign of instability.[1]
Causality: The color change is due to the formation of various organic byproducts from the breakdown of the tetraphenylborate anion. While the primary decomposition product, benzene, is colorless, secondary reactions can lead to colored aromatic compounds.
Q2: I've observed a precipitate forming in my stored CsTPB solution. Is this decomposition?
Precipitation in a previously clear solution can have several causes:
-
Decomposition: Some decomposition products may be less soluble than CsTPB in the chosen solvent, leading to their precipitation.
-
Contamination: The introduction of cations that form highly insoluble tetraphenylborate salts, such as potassium (K⁺) or rubidium (Rb⁺), will cause immediate precipitation.[2]
-
Temperature Effects: A decrease in temperature can reduce the solubility of CsTPB, causing it to crystallize out of the solution. The solubility of CsTPB in aqueous salt solutions, for instance, can decrease by a factor of ten when cooled from 65°C to 25°C.[3]
Troubleshooting Steps:
-
Review your procedure: Check for any potential sources of cationic contamination.
-
Gently warm the solution: If the precipitate redissolves, it is likely due to temperature-related solubility changes.
-
Analytical Confirmation: If you suspect decomposition, proceed with the analytical methods described in the Troubleshooting section to identify the precipitate and any soluble degradation products.
Troubleshooting Guides
Issue 1: Unexpected Reaction Outcomes or Reduced Yields
If you are using a CsTPB solution in a reaction and experiencing inconsistent or poor results, the integrity of your solution may be compromised.
Underlying Cause: The decomposition of the tetraphenylborate anion reduces the concentration of the active reagent in your solution. This can be particularly problematic in applications where CsTPB is used as a phase-transfer catalyst or as a weakly coordinating anion, as the presence of decomposition products can interfere with the desired chemical transformation.
Troubleshooting Workflow:
Figure 1: Troubleshooting Workflow for Poor Reaction Outcomes.
Issue 2: Rapid Decomposition of Aqueous CsTPB Solutions
While CsTPB is more commonly used in organic solvents due to its higher solubility, it is sometimes used in aqueous media for specific applications like cesium ion precipitation.[2]
Primary Causes of Decomposition in Aqueous Solutions:
-
Low pH (Acidic Conditions): The tetraphenylborate anion is susceptible to acid hydrolysis, which breaks it down into triphenylborane and benzene.[4] This decomposition is accelerated at lower pH values.
-
Presence of Catalytic Metal Ions: Copper (II) ions are known to be potent catalysts for the decomposition of tetraphenylborate, even in alkaline solutions.[5] Palladium is another metal that can catalyze this degradation.[6]
-
Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including the decomposition of tetraphenylborate.[7]
Preventative Measures for Aqueous Solutions:
| Parameter | Recommendation | Rationale |
| pH | Maintain a pH between 8 and 9. | Alkaline conditions significantly stabilize the tetraphenylborate anion against hydrolysis.[5] |
| Metal Contamination | Use high-purity water and reagents. Avoid contact with metal spatulas or containers, especially those containing copper or palladium. | To prevent catalytic decomposition.[5][6] |
| Temperature | Store solutions at room temperature or below, avoiding elevated temperatures. | To minimize the rate of thermal decomposition.[7] |
Issue 3: Suspected Decomposition in Organic Solvents (THF, Acetonitrile, DMSO)
This compound is valued for its high stability and solubility in a range of organic solvents.[2] However, decomposition can still occur under certain conditions, although it is generally less rapid than in aqueous solutions.
Potential Causes of Decomposition in Organic Solvents:
-
Trace Water and Acidity: The presence of even small amounts of water can facilitate hydrolysis, especially if acidic impurities are also present.
-
Air and Light Exposure: While not as extensively studied as in aqueous systems, exposure to air (oxygen) and light can potentially initiate or accelerate decomposition pathways, especially over long-term storage.
-
Contamination with Catalytic Metals: Transition metals can also catalyze decomposition in organic media, similar to their effect in aqueous solutions.
Best Practices for Preparing and Storing CsTPB in Organic Solvents:
Figure 2: Workflow for Preparing and Storing Stable CsTPB Solutions.
Experimental Protocols
Protocol 1: Preparation of a Standardized this compound Solution in Acetonitrile
This protocol describes the preparation of a CsTPB solution with enhanced stability for use in sensitive applications.
Materials:
-
This compound (≥99.5% purity)
-
Anhydrous Acetonitrile (≤50 ppm water)
-
Schlenk flask or similar glassware suitable for handling air-sensitive reagents
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and cooled under a stream of inert gas.[8]
-
Inert Atmosphere: Assemble the glassware and flush the system with inert gas for 10-15 minutes to remove air and moisture.[8]
-
Weighing CsTPB: In a glovebox or under a positive pressure of inert gas, weigh the desired amount of CsTPB and add it to the Schlenk flask.
-
Solvent Addition: Using a cannula or a dry syringe, transfer the required volume of anhydrous acetonitrile to the Schlenk flask.
-
Dissolution: Stir the mixture at room temperature until the CsTPB is completely dissolved.
-
Storage: Store the solution in the sealed Schlenk flask, wrapped in aluminum foil to protect from light, in a cool, dark place. For optimal stability, store in a refrigerator, allowing the solution to warm to room temperature before use to prevent condensation.
Protocol 2: Analytical Detection of Tetraphenylborate Decomposition via HPLC
This protocol provides a general framework for using High-Performance Liquid Chromatography (HPLC) to detect the parent tetraphenylborate anion and its primary degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
Mobile Phase Preparation:
-
A common mobile phase for tetraphenylborate analysis consists of a mixture of acetonitrile and a buffered aqueous solution (e.g., potassium phosphate), often with an ion-pairing agent like tetrabutylammonium bromide to improve peak shape.[9] The exact composition will need to be optimized for your specific system and analytes of interest.
Procedure:
-
Sample Preparation: Dilute a small aliquot of your CsTPB solution in the mobile phase.
-
Standard Preparation: Prepare standard solutions of sodium tetraphenylborate (as a stable reference for the anion), benzene, and phenol in the mobile phase at known concentrations.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Interpretation:
-
Identify the retention time for the tetraphenylborate anion from the standard. A decrease in the peak area of this anion in your sample compared to a freshly prepared solution indicates decomposition.
-
Look for the appearance of new peaks corresponding to the retention times of benzene and phenol. The presence of these peaks confirms decomposition.
-
References
- 1. osti.gov [osti.gov]
- 2. Buy this compound | 3087-82-9 [smolecule.com]
- 3. osti.gov [osti.gov]
- 4. nationalacademies.org [nationalacademies.org]
- 5. Decomposition of sodium tetraphenylborate - UNT Digital Library [digital.library.unt.edu]
- 6. info.ornl.gov [info.ornl.gov]
- 7. Sodium tetraphenylborate solution stability: A long term study - UNT Digital Library [digital.library.unt.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Ammonium Ion Interference in Cesium Tetraphenylborate Precipitation
Prepared by: Gemini, Senior Application Scientist Last Updated: January 3, 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize sodium tetraphenylborate for the gravimetric or radiometric determination of cesium. The presence of ammonium ions is a significant and often underestimated source of analytical error in this procedure. This document provides an in-depth understanding of the interference mechanism, robust troubleshooting strategies, and validated protocols to ensure the accuracy and integrity of your experimental results.
Section 1: The Scientific Basis of Interference
The determination of cesium via precipitation with sodium tetraphenylborate (NaB(C₆H₅)₄) is a well-established analytical method.[1][2] It relies on the formation of the sparingly soluble salt, cesium tetraphenylborate (CsB(C₆H₅)₄), which can be isolated and quantified.
The core of the analytical challenge lies in the chemical similarity between the cesium (Cs⁺) and ammonium (NH₄⁺) cations. Both are large, singly charged ions that form insoluble precipitates with the tetraphenylborate anion ([B(C₆H₅)₄]⁻).[3][4] When ammonium is present in the sample matrix, it competes with cesium for the precipitating agent, leading to the co-precipitation of ammonium tetraphenylborate (NH₄B(C₆H₅)₄). This directly results in a positive analytical error, causing an overestimation of the actual cesium concentration.
The competing precipitation equilibria can be described as follows:
-
Target Reaction: Cs⁺(aq) + [B(C₆H₅)₄]⁻(aq) ⇌ CsB(C₆H₅)₄(s)
-
Interfering Reaction: NH₄⁺(aq) + [B(C₆H₅)₄]⁻(aq) ⇌ NH₄B(C₆H₅)₄(s)
The extent of this interference is dictated by the relative concentrations of Cs⁺ and NH₄⁺ and the solubility products (Ksp) of their respective tetraphenylborate salts.
Caption: Competing precipitation pathways for Cesium and Ammonium ions.
Quantitative Data Summary
The slight, yet significant, difference in the solubility of the two salts forms the quantitative basis for the interference. As shown in the table, while this compound is less soluble, the solubility of ammonium tetraphenylborate is low enough to cause significant co-precipitation.[1][4][5]
| Compound | Formula | Formula Weight ( g/mol ) | Solubility Product (Ksp) at 25°C | Notes |
| This compound | CsB(C₆H₅)₄ | 452.18 | ~ 7.84 x 10⁻¹⁰[1] | The target, sparingly soluble precipitate. |
| Ammonium Tetraphenylborate | NH₄B(C₆H₅)₄ | 337.28 | ~ 1.0 - 2.9 x 10⁻⁸[5] | The interfering, also sparingly soluble, precipitate. |
| Sodium Tetraphenylborate | NaB(C₆H₅)₄ | 342.22 | Highly Soluble[2] | The precipitating reagent. |
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses common issues encountered during cesium quantification when ammonium ions are present.
Q1: My gravimetric results for cesium are unexpectedly high. How can I confirm if ammonium co-precipitation is the cause?
A1: An unexpectedly high mass of precipitate is a classic indicator of co-precipitation.
-
Step 1: Review Sample Origin and Reagents: Carefully review the sample's history. Common sources of ammonium contamination include certain biological buffers, incomplete reactions from previous steps involving ammonia, or the use of ammonium salts in sample preparation.
-
Step 2: Qualitative Chemical Test: A simple diagnostic test can differentiate between cesium/potassium and ammonium precipitates. Ammonium tetraphenylborate is soluble in warm, moderately concentrated sodium hydroxide (NaOH) solution, whereas cesium and potassium tetraphenylborates are not.[6]
-
Procedure: Isolate a small portion of the suspect precipitate. Add it to a 1-2 M NaOH solution and warm gently. If the precipitate dissolves, it strongly indicates the presence of ammonium tetraphenylborate.
-
-
Step 3: Independent Quantification: If available, analyze the sample using a technique not susceptible to ammonium interference, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or gamma spectrometry for radioactive cesium isotopes like ¹³⁷Cs.[7][8] A significant discrepancy between the results from precipitation and these methods points to interference.
Q2: How can I remove or mask ammonium ions from my sample before adding sodium tetraphenylborate?
A2: The most reliable strategy is to remove or chemically mask the ammonium ions prior to precipitation. The formaldehyde masking method is highly effective.[3]
Protocol: Ammonium Ion Masking with Formaldehyde
-
Principle: In a weakly alkaline or neutral medium, formaldehyde reacts with ammonium ions to form hexamethylenetetramine. This compound is highly soluble in water and does not react with the tetraphenylborate anion, effectively "masking" the interference.[3]
-
Reaction: 4 NH₄⁺ + 6 HCHO + 4 OH⁻ → (CH₂)₆N₄ + 10 H₂O
-
-
Step-by-Step Methodology:
-
pH Adjustment: Adjust the sample pH to between 6 and 8 using a dilute, carbonate-free NaOH or acetic acid solution.
-
Formaldehyde Addition: Add a stoichiometric excess of formaldehyde (e.g., a 37% aqueous solution). A general rule is to add approximately 1 mL of 37% formaldehyde for every 10-20 mg of suspected ammonium ion.
-
Incubation: Gently warm the solution to approximately 50-60°C for 10-15 minutes to ensure the reaction goes to completion.
-
Cooling and Precipitation: Cool the solution back to room temperature. You can now proceed with the addition of sodium tetraphenylborate to precipitate the cesium.
-
-
Self-Validation Check: Before proceeding to the main precipitation, you can test a small aliquot of the treated solution with Nessler's reagent to confirm the absence of free ammonium ions.
Q3: What is the optimal pH for this compound precipitation to minimize interferences and reagent decomposition?
A3: The stability of the tetraphenylborate reagent is pH-dependent.
-
Optimal Range: Precipitation is quantitative over a wide pH range, but for best results, a pH between 4 and 7 is recommended.[3]
-
Strongly Acidic Conditions (pH < 2): Avoid highly acidic environments. The tetraphenylborate anion undergoes protonolysis and decomposes, typically forming triphenylborane and benzene.[2] This decomposition not only prevents complete precipitation but also introduces hazardous byproducts.
-
Strongly Alkaline Conditions (pH > 9): While the reagent is more stable, highly alkaline conditions can promote the precipitation of interfering metal hydroxides from your sample matrix. The formaldehyde masking procedure for ammonium requires a weakly alkaline medium, but the pH should be carefully controlled.[3]
Section 3: Advanced Methodologies & FAQs
Q4: Are there alternative precipitating agents for cesium that are not affected by ammonium ions?
A4: Yes, for samples with intractable ammonium interference, alternative reagents are a viable solution.
-
Sodium Tetrakis(4-fluorophenyl)borate ("Cesibor"): This modified reagent is highly selective for cesium and does not form a precipitate with ammonium or potassium ions.[9] It is an excellent, though more costly, alternative when ammonium interference cannot be easily resolved.
-
Ammonium Molybdophosphate (AMP): AMP is an inorganic ion exchanger that shows high selectivity for cesium, even in highly acidic solutions.[10][11] The cesium is adsorbed onto the solid AMP material. This method is widely used for the separation of radioactive cesium from nuclear waste streams.
-
Phosphotungstic Acid (PTA): PTA can precipitate cesium in acidic media (0.5 to 2.0 M HNO₃). However, it may have its own set of interferences that need to be evaluated for your specific sample matrix.
Q5: My precipitate particles are extremely fine and difficult to filter. How can I improve the precipitate quality?
A5: The formation of very fine (colloidal) particles is often related to high relative supersaturation.[12] To promote the growth of larger, more easily filterable crystals, consider the following procedural modifications:
-
Use Dilute Solutions: Work with more dilute solutions of both your sample and the precipitating agent.
-
Slow Reagent Addition: Add the sodium tetraphenylborate solution slowly and dropwise while constantly and vigorously stirring the sample solution. This minimizes localized high concentrations of the reagent.
-
Precipitate Digestion: After precipitation is complete, let the precipitate stand in the mother liquor (the solution from which it precipitated) for a period, typically 30 minutes to an hour.[3] Gentle warming during this "digestion" phase can further promote the recrystallization process, leading to larger and purer particles.[12]
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Determination, Separation and Application of 137Cs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gravimetric Analysis Reagent for Cation Cesibor | CAS 25776-12-9 Dojindo [dojindo.com]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. web.iyte.edu.tr [web.iyte.edu.tr]
Technical Support Center: Managing Benzene By-product from Tetraphenylborate Decomposition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetraphenylborate and managing its decomposition by-products. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the safe and effective management of benzene, a critical consideration in your experiments.
Introduction
Sodium tetraphenylborate (NaTPB) is a valuable reagent in various chemical processes, including the precipitation of specific cations. However, its decomposition, which can be accelerated by factors such as heat, low pH, and the presence of certain metal ions, leads to the formation of benzene, a known carcinogen and flammable substance.[1][2][3] Proper management of this hazardous by-product is paramount for laboratory safety and environmental compliance. This guide is designed to address common challenges and provide practical solutions for your experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding tetraphenylborate decomposition and benzene management.
Q1: What are the primary factors that cause the decomposition of my tetraphenylborate solution?
A1: The stability of aqueous tetraphenylborate solutions is influenced by several key factors:
-
pH: Tetraphenylborate is most stable in alkaline conditions. A decrease in pH, especially to acidic levels (pH 1-4), significantly accelerates its hydrolysis to benzene and inorganic borate.
-
Temperature: Elevated temperatures increase the rate of decomposition.[4] While stable for extended periods at room temperature, decomposition is notably faster at temperatures like 40°C and 65°C.[4]
-
Catalysts: The presence of certain metal ions, particularly copper(II), can catalyze the decomposition of tetraphenylborate even in alkaline solutions.[4][5][6][7][8] Palladium has also been identified as a potent catalyst for this reaction.[6]
-
Light: Some sources suggest that tetraphenylborate is light-sensitive, which can contribute to its degradation.[9]
Q2: I've noticed a drop in pH in my tetraphenylborate stock solution. What does this indicate?
A2: A drop in the pH of your tetraphenylborate solution is a strong indicator of impending or ongoing decomposition.[5] As the tetraphenylborate anion (TPB-) decomposes, acidic by-products can be formed, leading to a decrease in the solution's pH. This change in pH can, in turn, further accelerate the decomposition process. Regular monitoring of the pH is a useful method for assessing the stability of your solution.[5]
Q3: What are the primary decomposition products of tetraphenylborate that I should be aware of?
A3: The primary and most hazardous decomposition product is benzene . Other by-products that can form, depending on the decomposition pathway, include phenol, biphenyl, and phenylboronic acid.[6] The relative amounts of these products can vary based on the specific conditions of the decomposition reaction.
Q4: Are there any visual cues that suggest my tetraphenylborate solution is decomposing?
A4: Yes, in the presence of oxygen and certain catalysts like copper(II), the decomposition of tetraphenylborate can lead to a noticeable color change in the solution, often turning it a dark brown-black color.[4] However, in the absence of oxygen, decomposition may still occur without this distinct color change, and you might observe the formation of an organic layer on the surface of the aqueous solution.[4]
Q5: How can I safely store my sodium tetraphenylborate solutions to minimize decomposition?
A5: To ensure the longevity of your tetraphenylborate solutions, adhere to the following storage recommendations:
-
Maintain Alkaline Conditions: Store the solution in a well-sealed container, and ensure the pH is maintained at a high alkaline level. The addition of sodium hydroxide can enhance stability.[7]
-
Control Temperature: Store the solution in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3]
-
Use High-Purity Reagents: When preparing solutions, use high-purity water and other reagents to minimize potential catalytic impurities.
-
Protect from Light: Store the solution in a light-resistant container to prevent photodegradation.[9]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpectedly high levels of benzene detected in my reaction mixture. | 1. Decomposition of Tetraphenylborate Stock: Your stock solution may have degraded over time. 2. Reaction Conditions: The experimental conditions (e.g., temperature, pH, presence of catalytic metals) are promoting rapid decomposition. | 1. Verify Stock Solution Integrity: Before use, check the pH of your tetraphenylborate stock solution. A significant drop from its initial alkaline pH suggests decomposition. Consider preparing a fresh solution. 2. Optimize Reaction Parameters: If possible, conduct your reaction at a lower temperature and maintain an alkaline pH. If your process involves metals known to catalyze decomposition, consider using a chelating agent to sequester them. |
| My process generates a waste stream with benzene concentrations exceeding disposal limits. | Inefficient Benzene Removal: The current waste treatment method is not effectively removing benzene to the required levels. | Implement a Suitable Benzene Removal Strategy: - For Aqueous Streams: Consider methods like steam stripping, which is effective at removing benzene from wastewater.[10] Adsorption using activated carbon is another viable option.[11][12] - Advanced Oxidation Processes: For more complete destruction of benzene, explore photocatalytic degradation using catalysts like titanium dioxide (TiO2).[13][14][15][16][17] |
| Difficulty in accurately quantifying benzene in a complex sample matrix. | Methodological Limitations: The chosen analytical method may lack the required sensitivity or be prone to interference from other components in the sample. | Select an Appropriate Analytical Technique: - Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for quantifying benzene.[18][19] Headspace GC-MS is particularly useful for analyzing volatile compounds like benzene in liquid or solid samples.[18] - High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used for benzene quantification, especially in liquid samples.[20] |
| Concerns about personnel exposure to benzene during experimental procedures. | Inadequate Safety Protocols: Lack of proper engineering controls and personal protective equipment (PPE). | Adhere to Strict Safety Protocols for Benzene Handling: - Engineering Controls: Always handle benzene and solutions containing it in a certified chemical fume hood.[2][3][21] - Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (Viton or Silver Shield gloves are recommended), safety goggles, and a lab coat.[3][21] - Designated Work Area: Establish a designated area for working with benzene.[3] |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures related to benzene management.
Protocol 1: Quantification of Benzene in Aqueous Solution by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the quantitative analysis of benzene.
1. Materials and Reagents:
-
Benzene standard solution (certified reference material)
-
High-purity water (for calibration standards)
-
20 mL headspace vials with caps and septa
-
Gas-tight syringe
-
GC-MS system equipped with a headspace autosampler and a capillary column suitable for volatile organic compound analysis (e.g., HP-5ms or equivalent).[20]
2. Preparation of Calibration Standards:
-
Prepare a stock solution of benzene in a suitable solvent (e.g., methanol).
-
Create a series of aqueous calibration standards by spiking known volumes of the stock solution into headspace vials containing a fixed volume of high-purity water. The concentration range should bracket the expected benzene concentration in your samples.
3. Sample Preparation:
-
Pipette a precise volume of the aqueous sample into a 20 mL headspace vial.
-
Immediately seal the vial with a cap and septum.
4. GC-MS Analysis:
-
Equilibrate the vials (both standards and samples) in the headspace autosampler oven at a specific temperature and time to allow for partitioning of benzene into the headspace.
-
Inject a fixed volume of the headspace gas into the GC-MS system.
-
Run the samples using an appropriate GC temperature program and MS acquisition parameters.
5. Data Analysis:
-
Identify the benzene peak in the chromatogram based on its retention time and mass spectrum.
-
Integrate the peak area for benzene in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area of the benzene standard versus its concentration.
-
Determine the concentration of benzene in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Bench-Scale Benzene Removal from Aqueous Waste using Activated Carbon Adsorption
This protocol provides a method for evaluating the effectiveness of activated carbon for benzene removal.
1. Materials and Reagents:
-
Activated carbon (granular or powdered)
-
Aqueous waste stream containing a known concentration of benzene
-
Stir plate and magnetic stir bars
-
Glass beakers or flasks
-
Filtration apparatus (e.g., filter paper and funnel, or a syringe filter)
-
Analytical equipment for benzene quantification (e.g., GC-MS)
2. Experimental Procedure:
-
Determine the initial concentration of benzene in the aqueous waste stream using an appropriate analytical method (see Protocol 1).
-
In a series of beakers, add a fixed volume of the benzene-contaminated water.
-
To each beaker (except for a control), add a pre-weighed amount of activated carbon. Vary the dosage of activated carbon across the beakers to evaluate its effect on removal efficiency.
-
Stir the solutions at a constant speed for a set period to allow for adsorption to occur.
-
After the desired contact time, filter the samples to remove the activated carbon.
-
Analyze the benzene concentration in the filtered aqueous phase.
3. Data Analysis:
-
Calculate the percentage of benzene removed for each activated carbon dosage using the following formula: % Removal = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
-
Plot the percentage of benzene removal versus the activated carbon dosage to determine the optimal amount of adsorbent for your waste stream.
Part 4: Visualizations
Diagram 1: Factors Influencing Tetraphenylborate Decomposition
Caption: Key factors that can induce the decomposition of tetraphenylborate, leading to the formation of benzene.
Diagram 2: Workflow for Managing Benzene in Experimental Waste
Caption: A systematic workflow for the safe management and disposal of waste containing benzene from tetraphenylborate decomposition.
References
- 1. scribd.com [scribd.com]
- 2. carleton.ca [carleton.ca]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 5. osti.gov [osti.gov]
- 6. nationalacademies.org [nationalacademies.org]
- 7. Decomposition of sodium tetraphenylborate - UNT Digital Library [digital.library.unt.edu]
- 8. Making sure you're not a bot! [ask.orkg.org]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. High-performance gas-phase adsorption of benzene and toluene on activated carbon: response surface optimization, reusability, equilibrium, kinetic, and competitive adsorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photocatalytic Degradation of Benzene and Toluene in Aqueous Medium | Semantic Scholar [semanticscholar.org]
- 14. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 15. Photocatalytic Degradation of Benzene and Toluene in Aqueous Medium [jpoll.ut.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. tis.wu.ac.th [tis.wu.ac.th]
- 18. atslab.com [atslab.com]
- 19. Table 7-3, Analytical Methods for Determining Benzene in Environmental Samples - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. wcu.edu [wcu.edu]
Technical Support Center: Troubleshooting Foaming in Cesium Tetraphenylborate Precipitation
Welcome to the Technical Support Center for Cesium Tetraphenylborate (CsTPB) precipitation. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during this critical analytical procedure. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of foaming during CsTPB precipitation?
A1: Foaming is primarily a physical phenomenon where gas is trapped within a liquid matrix, stabilized by surfactants. In CsTPB precipitation, this can be initiated by several factors including the introduction of air through vigorous mixing, the presence of organic impurities that act as surfactants, or side reactions that generate gas.[1][2][3][4]
Q2: Can the purity of my sodium tetraphenylborate (NaTPB) reagent affect foaming?
A2: Absolutely. The purity of the NaTPB reagent is critical. Contaminants or degradation byproducts, such as phenylboric acid, phenol, or benzene, can act as surface-active agents, leading to increased foam formation and stability.[5] It is crucial to use high-purity reagents and to properly store them to prevent degradation.
Q3: Is foaming detrimental to the accuracy of my cesium quantification?
A3: Yes, excessive foaming can negatively impact your results. Foam can lead to a loss of precipitate as it adheres to the foam bubbles and the walls of the reaction vessel, resulting in incomplete recovery.[2] It can also interfere with subsequent filtration or centrifugation steps, making it difficult to isolate the CsTPB precipitate effectively.
Q4: Can the pH of the solution contribute to foaming?
A4: The pH of the solution can influence foaming, although it is not typically the primary driver. Certain chemical reactions that may contribute to gas release can be pH-dependent.[1] More importantly, pH can affect the solubility of CsTPB and the stability of interfering compounds, indirectly influencing the conditions that may lead to foaming. The precipitation of CsTPB is generally stable over a wide pH range.[6][7]
Q5: Are there any common interfering ions I should be aware of?
A5: Yes, potassium (K+) is a significant interfering ion as it also forms a precipitate with tetraphenylborate (KTPB). While this doesn't directly cause foaming, the co-precipitation can affect the stoichiometry and potentially the physical characteristics of the precipitate, which could indirectly influence foaming behavior.
II. In-Depth Troubleshooting Guide
Persistent foaming during CsTPB precipitation can be a frustrating obstacle. This guide provides a systematic approach to identifying the root cause of the issue and implementing effective solutions.
Issue 1: Sudden or Excessive Foaming Upon Reagent Addition
Potential Causes:
-
Vigorous Agitation: The physical process of introducing the NaTPB solution, especially with vigorous stirring or mixing, can entrain air into the sample, leading to foam formation.[2]
-
Presence of Surfactants: Your sample matrix may contain organic compounds that act as surfactants, reducing the surface tension of the liquid and stabilizing foam.[3][4] These can be residual detergents from glassware, or components of the sample itself.
-
Chemical Reaction: In some complex matrices, the addition of NaTPB could trigger a chemical reaction that releases gas, causing foaming.[1]
Diagnostic Workflow:
Caption: Diagnostic workflow for sudden foaming.
Corrective Actions:
-
Optimize Agitation: Reduce the stirring speed to a gentle vortex. Introduce the NaTPB solution slowly, allowing it to run down the inner wall of the precipitation vessel.
-
Ensure Glassware Cleanliness: Implement a rigorous cleaning protocol for all glassware. This should include a soak in a laboratory-grade cleaning solution, followed by multiple rinses with deionized water.
-
Reagent Purity Check: Prepare a blank solution using deionized water and your NaTPB reagent. If foaming occurs, the reagent is likely contaminated or degraded. Use a fresh, high-purity stock of NaTPB.
Issue 2: Persistent, Stable Foam Throughout the Precipitation Process
Potential Causes:
-
High Concentration of Organic Impurities: The sample itself may contain a high concentration of organic molecules that act as surfactants.[3] This is common in complex matrices such as biological fluids or environmental samples.
-
Decomposition of Tetraphenylborate: Over time, especially in acidic conditions or in the presence of certain catalysts, the tetraphenylborate anion can decompose, generating organic byproducts that can contribute to foaming.[8]
-
Co-precipitation Effects: The formation of mixed precipitates (e.g., with potassium) can sometimes lead to a less compact solid phase that is more prone to trapping gas bubbles.
Troubleshooting Protocol:
-
Sample Pre-treatment:
-
Objective: To remove organic interferents before precipitation.
-
Procedure:
-
Consider a sample digestion step, such as wet ashing with a suitable oxidizing agent, to break down organic matter.
-
Alternatively, a solvent extraction with a non-polar solvent may be used to remove organic surfactants.
-
Ensure that any pre-treatment steps do not introduce contaminants or significantly alter the sample volume or concentration.
-
-
-
Use of Antifoaming Agents:
-
Objective: To destabilize the foam by reducing surface tension.
-
Procedure:
-
Introduce a small, precisely measured amount of a suitable antifoaming agent, such as a silicone-based defoamer or octanol.[9][10][11]
-
It is critical to first validate that the chosen antifoaming agent does not interfere with the CsTPB precipitation or subsequent analytical measurements. Run a control sample with a known cesium concentration and the antifoaming agent to confirm no adverse effects.
-
-
Table 1: Common Antifoaming Agents
Antifoaming Agent Type Typical Concentration Considerations Silicone-based Emulsions Chemical 1-10 ppm Highly effective, but can interfere with some analytical techniques if not fully removed. Octanol Alcohol 10-100 ppm Effective, but volatile and can have a strong odor. | Polypropylene Glycol | Polymer | 5-50 ppm | Water-soluble and can be easier to handle than silicone-based agents. |
-
-
Homogeneous Precipitation:
-
Objective: To form larger, more well-defined crystals that are less likely to trap gas.[12][13]
-
Concept: Instead of directly adding the precipitating agent, it is generated in situ through a slow chemical reaction. This is not a standard method for CsTPB but can be adapted in principle for difficult matrices. A potential, though experimental, approach would be to use a precursor to the tetraphenylborate ion that slowly hydrolyzes to release it. This would require significant methods development.
-
Issue 3: Foaming with Sample Loss and Poor Precipitate Recovery
Potential Causes:
-
Severe Foaming: The foam is physically carrying the precipitate out of the bulk solution.[2]
-
Adhesion to Vessel Walls: The foam causes the precipitate to adhere to the sides of the reaction vessel, preventing its quantitative transfer.
Mitigation Strategies:
-
Vessel Geometry and Material:
-
Use a vessel with a wider mouth to reduce the height of the foam column.
-
Consider using glassware with a more hydrophobic surface to minimize adhesion.
-
-
Controlled Environment:
-
If possible, perform the precipitation in a controlled environment where temperature and pressure can be regulated to minimize gas evolution.
-
-
Mechanical Foam Breaking:
-
In some industrial settings, mechanical foam breakers are used.[10] For laboratory scale, a gentle stream of an inert gas (e.g., nitrogen or argon) can be directed at the foam surface to help break it.
-
III. Experimental Protocols
Protocol 1: Standard this compound Precipitation
-
Pipette a known volume of the sample into a centrifuge tube.
-
Adjust the pH of the sample to between 4 and 6 with acetic acid.[14]
-
Slowly add a 2% solution of sodium tetraphenylborate while gently swirling the tube.
-
Allow the precipitate to stand for at least 2 hours to ensure complete precipitation.
-
Centrifuge the sample to pellet the CsTPB precipitate.
-
Carefully decant the supernatant.
-
Wash the precipitate with a small volume of deionized water and centrifuge again.
-
Decant the wash solution and proceed with drying and counting the precipitate.
Protocol 2: Precipitation with Antifoam Addition
-
Follow steps 1 and 2 of Protocol 1.
-
Add the validated antifoaming agent at the predetermined optimal concentration. Gently mix.
-
Proceed with steps 3 through 8 of Protocol 1.
IV. Visualizing the Troubleshooting Logic
Caption: Troubleshooting logic for foaming in CsTPB precipitation.
V. References
-
National Research Council. 2000. Alternatives for High-Level Waste Salt Processing at the Savannah River Site. Washington, DC: The National Academies Press. --INVALID-LINK--
-
What Causes Foaming In Wastewater Treatment Plants. (2024, October 15). SSI Aeration. --INVALID-LINK--
-
Ponder, S., & Mallouk, T. (1996). Cesium, Potassium, and Sodium Tetraphenylborate Solubility In Salt Solution. (Report No. WSRC-TR-96-0384). Westinghouse Savannah River Company. --INVALID-LINK--
-
Request PDF. (n.d.). Removal of cesium ions from A-type zeolites using sodium tetrakis(4-fluorophenyl)borate and sodium tetraphenylborate. ResearchGate. --INVALID-LINK--
-
Peterson, R.A. (2000). Co-precipitation and solubility studies of cesium, potassium and sodium tetraphenylborate. (Report No. WSRC-TR-2000-00069). Savannah River Site. --INVALID-LINK--
-
Hycontrol. (2019, December 4). Methods for Reducing the Cost of Controlling Foam in Industrial Processes. --INVALID-LINK--
-
Peterson, R.A. (1999). Co-precipitation and solubility studies of cesium, potassium and sodium tetraphenylborate. (Report No. WSRC-TR-99-00350). Savannah River Site. --INVALID-LINK--
-
Grupo Mathiesen. (n.d.). Methods to Control Foam in Industrial Liquid Waste Treatment. --INVALID-LINK--
-
Enviro-Bac. (2024, September 5). Understanding Foaming in Water & Wastewater Treatment Plants. --INVALID-LINK--
-
LANZO CHEM. (2025, May 20). Effective Solutions for Foam Control in Industrial Applications. --INVALID-LINK--
-
Di Bella, G., & Torregrossa, M. (2020). Foams in Wastewater Treatment Plants: From Causes to Control Methods. Water, 12(4), 1097. --INVALID-LINK--
-
SPOTNAILS. (2020, February 18). A Simpler Way to Reduce Foam from Industrial Chemical Production. --INVALID-LINK--
-
DuBois Chemicals. (n.d.). Why Is There Foam In My Cooling Water?. --INVALID-LINK--
-
GetChemREADY. (2023, August 22). How To Prevent Foam In Industrial Wastewater Applications [Video]. YouTube. --INVALID-LINK--
-
Aquafix. (2021, May 25). Causes and Cures for 6 Common Types of Foaming in Water Resource Recovery. --INVALID-LINK--
-
learn microbiology. (2016, February 10). Foam separation and precipitation: introduction to product recovery and purification-I [Video]. YouTube. --INVALID-LINK--
-
Popov, L., Kuleff, I., & Djingova, R. (2006). Determination of radiocesium in environmental water samples using copper ferro(II)cyanide and sodium tetraphenylborate. Journal of Radioanalytical and Nuclear Chemistry, 269(1), 127-132. --INVALID-LINK--
-
Hobbs, D. T., & Eibling, R. E. (2012). An isotope dilution-precipitation process for removing radioactive cesium from wastewater. Journal of hazardous materials, 203-204, 186–191. --INVALID-LINK--
-
Harvey, D. (2022, October 30). 8.2: Precipitation Gravimetry. Chemistry LibreTexts. --INVALID-LINK--
-
Popov, L., Kuleff, I., & Djingova, R. (2025, August 10). Determination of radiocesium in environmental water samples using copper ferro(II)cyanide and sodium tetraphenylborate. ResearchGate. --INVALID-LINK--
-
Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Cesium. --INVALID-LINK--
-
Ponder, S., & Mallouk, T. (1999). Recovery of ammonium and cesium ions from aqueous waste streams by sodium tetraphenylborate. Industrial & Engineering Chemistry Research, 38(10), 3747-3751. --INVALID-LINK--
-
Harvey, D. (2019, June 5). 8.2: Precipitation Gravimetry. Chemistry LibreTexts. --INVALID-LINK--
-
Chemistry For Everyone. (2025, May 24). How Can Surface Adsorption Affect Precipitation Analysis? [Video]. YouTube. --INVALID-LINK--
-
BioPharm International. (2009, October 2). Precipitation of Process-Derived Impurities in Non-Protein A Purification Schemes for Antibodies. --INVALID-LINK--
-
Siegfried, M. J., Peters, T. B., & White, T. L. (2021). Tank 48H Tetraphenylborate Mitigation: Simulant Studies using Sodium Permanganate. (Report No. SRNL-STI-2021-00236). Savannah River National Laboratory. --INVALID-LINK--
References
- 1. waterandwastewater.com [waterandwastewater.com]
- 2. southforkinst.com [southforkinst.com]
- 3. purewaterent.net [purewaterent.net]
- 4. mdpi.com [mdpi.com]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. An isotope dilution-precipitation process for removing radioactive cesium from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nationalacademies.org [nationalacademies.org]
- 9. grupomathiesen.com [grupomathiesen.com]
- 10. lanzochem.com [lanzochem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
improving the filterability of Cesium tetraphenylborate precipitate
Welcome to the technical support guide for the precipitation of Cesium Tetraphenylborate (CsTPB). This resource is designed for researchers, scientists, and drug development professionals who utilize the precipitation of Cs⁺ with the tetraphenylborate anion [B(C₆H₅)₄]⁻ in their work. The formation of fine, gelatinous, or slow-filtering CsTPB precipitates is a common experimental challenge that can lead to product loss, sample contamination, and clogged filtration equipment.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your experimental workflow, improve precipitate filterability, and ensure high-purity, high-yield results.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during CsTPB precipitation. The underlying principle for improving filterability is to control the precipitation process to favor crystal growth over rapid nucleation, resulting in larger, more uniform particles.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Precipitate is extremely fine (colloidal) and clogs filter media. | High local supersaturation: The concentration of reactants at the point of mixing is too high, causing rapid nucleation of many small particles instead of growth on existing crystals. | 1. Slow Reagent Addition: Add the sodium tetraphenylborate (NaTPB) solution dropwise or via a syringe pump. This maintains a low level of supersaturation, promoting the growth of larger, more easily filtered crystals.[1][2]2. Use Dilute Reagents: Lowering the concentration of both the cesium-containing solution and the NaTPB precipitant will slow the reaction rate, favoring crystal growth.[3]3. Ensure Adequate Agitation: Stir the solution gently but consistently during reagent addition to prevent localized areas of high concentration.[4] |
| Filtration is very slow, even with appropriate filter media. | Small, irregular crystal morphology: Conditions may favor the formation of small or poorly formed crystals that pack tightly and impede solvent flow. | 1. Introduce a Digestion Step: After precipitation, allow the slurry to "digest" or "age" in the mother liquor for a period (e.g., 1-2 hours), sometimes with gentle heating (e.g., 40-60°C). This process, known as Ostwald Ripening, allows larger crystals to grow at the expense of smaller ones, which dissolve and re-precipitate, resulting in an overall increase in average particle size.[3]2. Control Temperature: Performing the precipitation at a slightly elevated temperature can increase the solubility of CsTPB, which slows the rate of precipitation and encourages the formation of more ordered, larger crystals. The solution should then be cooled slowly before filtration to ensure maximum recovery.[5] |
| Product yield is low or inconsistent. | 1. Incomplete Precipitation: Insufficient precipitating reagent was used, or competing ions are present.2. Product Loss During Washing: The precipitate is dissolving in the wash solvent. | 1. Use Stoichiometric Excess of NaTPB: Employ a molar excess of the tetraphenylborate solution to drive the precipitation reaction to completion, as dictated by the solubility product (Ksp).[4][6]2. Check for Interfering Ions: High concentrations of potassium (K⁺) or ammonium (NH₄⁺) will co-precipitate with cesium, consuming the NaTPB reagent. Consider a pre-treatment step if these ions are present in high amounts.3. Optimize Washing Procedure: Wash the precipitate with ice-cold deionized water to minimize solubility losses.[4] For highly sensitive applications, wash with a cold, dilute solution saturated with a common ion (e.g., a saturated solution of potassium tetraphenylborate) to further suppress the solubility of CsTPB.[7] Several small-volume washes are more effective than one large-volume wash. |
| Precipitate appears gelatinous or amorphous. | Extremely rapid precipitation: This is an extreme case of high supersaturation, often occurring when adding a concentrated precipitant to a concentrated cesium solution without adequate stirring. | 1. Reverse Addition: Try adding the cesium-containing solution slowly to the stirred tetraphenylborate solution. This ensures that the precipitant is always in excess, which can sometimes promote better crystal formation.2. pH Adjustment: While the reaction is stable across a wide pH range (2.5-11.5), ensure the pH is not at an extreme that could affect the stability of the tetraphenylborate anion.[4][8] |
Part 2: Experimental Protocols & Methodologies
Optimized Protocol for Filterable this compound Precipitation
This protocol incorporates best practices to generate a CsTPB precipitate with improved handling and filtration characteristics.
Materials:
-
Cesium-containing solution (e.g., CsCl in deionized water)
-
0.1 M Sodium Tetraphenylborate (NaTPB) solution
-
Deionized water (ice-cold for washing)
-
Acetic acid (optional, for pH adjustment)
-
Reaction vessel (beaker or flask)
-
Magnetic stirrer and stir bar
-
Syringe pump or burette for controlled addition
-
Filtration apparatus (e.g., Büchner funnel with 0.45 µm filter paper or a tared, fine-porosity filtering crucible)
-
Drying oven
Procedure:
-
Sample Preparation:
-
Place a known volume of the cesium-containing solution into the reaction vessel. If the solution is highly concentrated, dilute it with deionized water.
-
Add the magnetic stir bar and begin gentle, consistent stirring.
-
If necessary, adjust the pH to be slightly acidic (~pH 5-6) with a few drops of dilute acetic acid.
-
-
Controlled Precipitation:
-
Slowly add the 0.1 M NaTPB solution to the stirred cesium solution at a controlled rate (e.g., 0.5-2 mL/min) using a syringe pump or burette. A stoichiometric excess is recommended to ensure complete precipitation.[4]
-
Observe the formation of the white CsTPB precipitate.
-
-
Digestion (Aging) of the Precipitate:
-
Once all the NaTPB solution has been added, continue stirring the slurry for at least 30-60 minutes at room temperature.[4]
-
For optimal results, gently heat the slurry to 40-60°C and hold at that temperature for 1-2 hours with continued gentle stirring. This digestion step promotes the growth of larger crystals.
-
-
Cooling:
-
Turn off the heat and allow the slurry to cool slowly to room temperature.
-
For maximum yield, cool the vessel further in an ice bath for 30 minutes prior to filtration.
-
-
Filtration and Washing:
-
Set up the filtration apparatus. Pre-wet the filter paper with deionized water.
-
Carefully pour the cooled slurry into the filter.
-
Wash the precipitate with several small portions of ice-cold deionized water to remove any soluble impurities.[4] Allow the filter to drain completely between washes.
-
Optionally, perform a final wash with a small amount of ethanol or acetone to aid in drying.[9]
-
-
Drying:
Visualizing the Optimized Workflow
The following diagram illustrates the key stages of the optimized precipitation protocol, emphasizing the control points that lead to improved filterability.
Caption: Optimized workflow for CsTPB precipitation.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of this compound precipitation?
The process involves the reaction between a soluble cesium salt (like CsCl) and a soluble tetraphenylborate salt (usually NaTPB). The tetraphenylborate anion forms a highly insoluble salt with the cesium cation, causing it to precipitate out of the aqueous solution.[10] The reaction is:
Cs⁺(aq) + [B(C₆H₅)₄]⁻(aq) → Cs--INVALID-LINK--
Q2: How do the solubilities of different tetraphenylborate salts compare?
The very low solubility of CsTPB is key to the success of this method. However, other alkali metals like potassium (K⁺) and rubidium (Rb⁺) also form sparingly soluble tetraphenylborates, which can co-precipitate if present. Sodium tetraphenylborate is, by contrast, quite soluble.
| Compound | Formula | Solubility Product (Ksp) at 25°C |
| This compound | Cs[B(C₆H₅)₄] | ~2.25 x 10⁻¹⁰ M² to 7.84 x 10⁻¹⁰ M² |
| Potassium Tetraphenylborate | K[B(C₆H₅)₄] | ~2.25 x 10⁻⁸ M² |
| Sodium Tetraphenylborate | Na[B(C₆H₅)₄] | ~2.0 x 10⁻⁴ M² |
| (Note: Ksp values can vary slightly between sources.)[4][10] |
Q3: How does temperature critically affect the precipitation process?
Temperature has a dual effect. Increasing the temperature increases the solubility of CsTPB, which can lead to lower yields if the solution is not cooled properly before filtration.[5] However, this increased solubility at higher temperatures is beneficial during the precipitation and digestion phases, as it slows down the reaction, reduces the level of supersaturation, and promotes the growth of larger, more perfect crystals, which are easier to filter.[5]
Q4: Can I use potassium tetraphenylborate (KTPB) instead of NaTPB?
While KTPB can precipitate cesium, it is not ideal. KTPB itself is sparingly soluble, so preparing a concentrated stock solution is difficult.[4] Furthermore, using KTPB introduces a high concentration of potassium ions, which can interfere with the accurate quantification of cesium if that is the goal. NaTPB is preferred due to its high solubility, allowing for the easy preparation of stock solutions.
Q5: What are the primary factors that control the final particle size of the precipitate?
The final particle size is a result of the competition between two processes: nucleation (the formation of new crystal nuclei) and crystal growth (the deposition of material onto existing nuclei). To get larger particles, you must create conditions that favor growth over nucleation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 3087-82-9 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nationalacademies.org [nationalacademies.org]
stability of Cesium tetraphenylborate in various aqueous media
Technical Support Center: Cesium Tetraphenylborate
A Guide for Researchers on the Stability and Handling of this compound in Aqueous Media
Welcome to the technical support guide for this compound (CsB(C₆H₅)₄). This resource is designed for researchers, scientists, and drug development professionals who utilize the unique properties of CsTPB in their work. As a compound defined by its exceptionally low solubility in aqueous solutions, its successful application hinges on a deep understanding of the chemical and physical factors governing its stability. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to ensure the integrity and success of your experiments.
Core Concepts: Understanding the Behavior of this compound
This compound (CsTPB) is primarily known for its use in the selective precipitation and isolation of cesium ions (Cs⁺) from complex aqueous mixtures.[1][2] This utility is a direct result of its very low solubility product constant (Ksp), which at 25 °C is approximately 7.84 × 10⁻¹⁰ M².[3] The fundamental reaction is the metathesis between a soluble cesium salt and a soluble tetraphenylborate salt, typically sodium tetraphenylborate (NaTPB):
Cs⁺(aq) + B(C₆H₅)₄⁻(aq) ⇌ CsB(C₆H₅)₄(s)
While this equilibrium appears straightforward, the stability of both the precipitated solid and the crucial tetraphenylborate anion (TPB⁻) in solution is sensitive to a range of environmental factors. A failure to control these factors is the most common source of experimental error.
Key Stability Factors:
-
pH: The tetraphenylborate anion is highly susceptible to protonolysis (acid-catalyzed decomposition) in acidic media.[4] This irreversible reaction degrades the precipitating agent and generates benzene, a significant safety hazard.[3][4]
-
Temperature: Temperature has a dual effect. It can increase the rate of precipitation, but it also significantly increases the solubility of CsTPB.[5]
-
Ionic Environment: The presence of other cations, particularly potassium (K⁺) and high concentrations of sodium (Na⁺), can lead to co-precipitation, reducing the efficiency of cesium removal.
-
Catalytic Impurities: Trace amounts of certain metal ions, notably copper (Cu²⁺), can catalyze the decomposition of the TPB⁻ anion even in alkaline solutions.[6][7][8]
Below is a diagram illustrating the interplay of these critical factors.
Caption: Key experimental variables affecting CsTPB stability.
Frequently Asked Questions (FAQs)
Q1: My cesium precipitation is incomplete, or the yield is much lower than expected. What are the likely causes?
A: This is a common issue that can stem from several factors:
-
Increased Solubility: You may be working at an elevated temperature. The solubility of CsTPB increases approximately tenfold when the temperature is raised from 25 °C to 65 °C.[5] Ensure your solution has cooled to room temperature before filtration.
-
Incorrect Stoichiometry: Incomplete precipitation can occur if the molar amount of sodium tetraphenylborate is insufficient. It is common practice to add a slight excess of NaTPB to drive the equilibrium toward the solid product, as described by Le Chatelier's principle.[5]
-
Presence of Competing Ions: If your sample contains potassium (K⁺), it will co-precipitate as potassium tetraphenylborate (KTPB), consuming your reagent.[9] Similarly, in very high ionic strength solutions (e.g., >5M Na⁺), sodium tetraphenylborate itself can become sparingly soluble and co-precipitate, reducing the amount of free TPB⁻ available for cesium.[1]
-
Acidic Conditions: If the pH of your medium is acidic, the tetraphenylborate anion is likely decomposing, reducing its concentration and preventing complete precipitation.[4][10]
Q2: I noticed a faint smell of benzene during my experiment. Is this related to the CsTPB, and what should I do?
A: Yes, the odor of benzene is a critical warning sign. It indicates the decomposition of the tetraphenylborate anion. This occurs under acidic conditions where the anion is protonated, leading to its breakdown into triphenylborane and benzene.[4] This process not only compromises your results by consuming the precipitating agent but also poses a significant health and safety risk due to benzene's toxicity and flammability.[3][5]
Immediate Actions:
-
Ensure your work is being conducted in a well-ventilated fume hood.
-
Immediately check the pH of your stock solution and reaction mixture.
-
Adjust the pH to be neutral or slightly alkaline (pH 8-9) to stabilize the reagent.[10]
References
- 1. Buy this compound | 3087-82-9 [smolecule.com]
- 2. grokipedia.com [grokipedia.com]
- 3. nationalacademies.org [nationalacademies.org]
- 4. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 5. osti.gov [osti.gov]
- 6. osti.gov [osti.gov]
- 7. Sodium tetraphenylborate solution stability: A long term study - UNT Digital Library [digital.library.unt.edu]
- 8. Decomposition of sodium tetraphenylborate - UNT Digital Library [digital.library.unt.edu]
- 9. pubs.aip.org [pubs.aip.org]
- 10. chem.uci.edu [chem.uci.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Cesium Recovery: A Comparative Analysis of Tetraphenylborate Precipitants
For researchers engaged in nuclear waste management, environmental remediation, or specialized chemical synthesis, the efficient and selective recovery of cesium (Cs⁺) is a critical challenge. Among the various techniques available, precipitation with the tetraphenylborate (TPB) anion, [B(C₆H₅)₄]⁻, stands out for its exceptional efficiency. This method hinges on the formation of cesium tetraphenylborate (CsTPB), a salt with remarkably low solubility in aqueous solutions.
However, the choice of the cationic counter-ion used to deliver the TPB anion—typically sodium (Na⁺), potassium (K⁺), or ammonium (NH₄⁺)—is not trivial. This decision has significant implications for reagent solubility, process efficiency, and the management of co-precipitating ions. This guide provides an in-depth comparison of these tetraphenylborate sources, offering field-proven insights and experimental data to guide your selection process for cesium recovery.
The Core Mechanism: The Power of Insolubility
The foundation of this recovery method is the straightforward metathesis reaction where aqueous cesium ions encounter the tetraphenylborate anion, leading to the formation of a stable, solid precipitate.
Cs⁺(aq) + [B(C₆H₅)₄]⁻(aq) → Cs--INVALID-LINK--
The efficacy of this process is driven by the extremely low solubility product (Ksp) of this compound, which ensures that even trace amounts of cesium are effectively removed from the solution.[1] This low solubility allows for potential decontamination factors (DF) as high as 10⁵ to 10⁶.[1]
Choosing the Reagent: A Cationic Dilemma
While the TPB anion does the heavy lifting, the choice of its accompanying cation dictates the practical application of the reagent. The most common source of TPB is sodium tetraphenylborate (NaTPB), but the presence of ammonium (NH₄⁺) in waste streams and its own interaction with TPB necessitates a careful comparison.
Sodium Tetraphenylborate (NaTPB): The Industry Standard
NaTPB is the most widely used precipitating agent for cesium, particularly in large-scale applications such as the processing of high-level nuclear waste at the Savannah River Site.[1][2][3]
-
Key Advantage - Solubility: NaTPB is highly soluble in water (47 g/100 mL), which simplifies the preparation of concentrated stock solutions for controlled addition to the waste stream.[4]
-
Causality: The ability to create concentrated, stable alkaline solutions allows for precise stoichiometric control. An excess of the TPB anion is often added to leverage the common ion effect, further suppressing the solubility of CsTPB and maximizing the decontamination factor.[2]
Ammonium Tetraphenylborate (NH₄TPB): An Interfering Species
Ammonium tetraphenylborate is rarely, if ever, the reagent of choice for precipitating cesium. Instead, the presence of ammonium ions in the source solution is a critical process variable that must be managed.
-
Key Disadvantage - Interference: Ammonium ions react with the TPB anion to form an insoluble precipitate, NH₄TPB.[5][6] This co-precipitation directly competes with the desired cesium precipitation, consuming the expensive TPB reagent and increasing the volume of the final solid waste.
-
Causality: The tetraphenylborate anion's affinity for large, singly charged cations is not exclusive to cesium. It follows a general trend based on decreasing solubility, which is typically Cs⁺ > Rb⁺ > K⁺ > NH₄⁺.[6][7] Therefore, any ammonium present will be a direct competitor in the precipitation process.
Head-to-Head Performance Comparison
The selection of a precipitant is a data-driven decision. The following table summarizes the key quantitative parameters governing the use of TPB salts for cesium recovery.
| Parameter | This compound (CsTPB) | Ammonium Tetraphenylborate (NH₄TPB) | Sodium Tetraphenylborate (NaTPB) | Potassium Tetraphenylborate (KTPB) |
| Role in Process | Product (Precipitate) | Interferent (Co-precipitate) | Reagent (TPB Source) | Interferent (Co-precipitate) |
| Formula | Cs[B(C₆H₅)₄] | NH₄[B(C₆H₅)₄] | Na[B(C₆H₅)₄] | K[B(C₆H₅)₄] |
| Solubility Product (Ksp) at 25°C | 7.84 x 10⁻¹⁰ M²[1] | ~1.07 x 10⁻⁴ to 2.88 x 10⁻⁴ mol dm⁻³ (Solubility)[8] | Highly Soluble | 5.03 x 10⁻⁸ M²[2] |
| Molecular Weight ( g/mol ) | 452.13 | 337.24 | 342.22 | 358.33 |
Data compiled from multiple sources. Note that the value for NH₄TPB is reported as molar solubility, not Ksp, reflecting its higher solubility compared to CsTPB and KTPB.
Analysis of Performance Metrics
-
Precipitation Efficiency & Selectivity: The significantly lower Ksp of CsTPB compared to KTPB and the reported solubility of NH₄TPB confirms the high selectivity of the TPB anion for cesium. However, this selectivity is not absolute. In solutions containing high concentrations of potassium or ammonium, significant co-precipitation will occur, necessitating the addition of more NaTPB reagent to achieve the target cesium decontamination.[2]
-
Operational Considerations:
-
pH: The precipitation process is robust and effective across a broad pH range, typically from 2.5 to 11.5.[9] However, in highly acidic solutions, the TPB anion can undergo protonolysis, decomposing into triphenylborane and benzene.[4] Alkaline conditions are generally preferred to ensure reagent stability.
-
Temperature: Increasing the temperature can accelerate the precipitation kinetics, which is beneficial as the reaction can be slow in high-ionic-strength solutions.[2] However, this comes at the cost of increased solubility for CsTPB, which can lower the overall decontamination factor. The solubility of CsTPB can increase tenfold with a temperature rise from 25°C to 65°C.[2]
-
Kinetics: In solutions with high sodium ion concentrations (>1.5 M), the precipitation of CsTPB can be slow, sometimes taking over 160 hours to reach completion with stoichiometric reagent addition.[2]
-
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are provided. The primary protocol details the recovery of cesium using NaTPB, the industry-standard reagent.
Diagram: Cesium Precipitation Workflow
Caption: Standard workflow for cesium precipitation using NaTPB.
Protocol 1: Cesium Precipitation with Sodium Tetraphenylborate (NaTPB)
This protocol describes a self-validating procedure to determine the decontamination factor for cesium removal from a standard aqueous solution.
-
Initial Sample Characterization:
-
Accurately determine the initial concentration of cesium (Cs⁺) in the aqueous sample. For radioactive samples (e.g., containing ¹³⁷Cs), use a calibrated gamma spectrometer. For stable cesium, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is recommended.
-
-
Reagent Preparation:
-
Prepare a 0.5 M solution of Sodium Tetraphenylborate (NaTPB). To ensure stability, dissolve the NaTPB powder in a 0.1 M Sodium Hydroxide (NaOH) solution.
-
Causality: The alkaline solution prevents the degradation of the TPB anion, ensuring the reagent's potency.[1]
-
-
Precipitation Reaction:
-
Place a known volume of the cesium-containing solution into a reaction vessel equipped with a magnetic stirrer.
-
While stirring continuously, slowly add a stoichiometric excess of the 0.5 M NaTPB solution. A molar ratio of at least 2:1 (TPB:Cs⁺) is recommended to drive the equilibrium toward precipitation.
-
A white, flocculant precipitate of CsTPB will form immediately.
-
Continue stirring for a minimum of 30 minutes. For complex matrices or to ensure equilibrium, extend the stirring time to 24 hours.[2]
-
-
Separation and Analysis:
-
Separate the CsTPB precipitate from the supernatant via vacuum filtration, using a 0.45 µm membrane filter.[9]
-
Wash the collected precipitate with a small volume of deionized water to remove any soluble impurities.
-
Carefully collect the filtrate (the liquid that passed through the filter).
-
Analyze the filtrate for the final cesium concentration using the same method as in Step 1.
-
-
Performance Validation:
-
Calculate the Decontamination Factor (DF) to quantify the efficiency of the removal process: DF = (Initial Cesium Concentration) / (Final Cesium Concentration)
-
Diagram: Competitive Precipitation of Cations
Caption: Affinity of TPB for various cations, leading to competitive precipitation.
Conclusion and Recommendations
Based on extensive experimental data and practical application, the choice of reagent for cesium recovery via tetraphenylborate precipitation is clear:
-
This compound (CsTPB) is the product of the recovery process, not a reagent. Its extremely low solubility is the cornerstone of the entire method.
-
Sodium Tetraphenylborate (NaTPB) is the reagent of choice . Its high aqueous solubility allows for the preparation of concentrated, stable solutions, providing excellent process control and enabling the use of a stoichiometric excess to maximize cesium removal efficiency.
-
Ammonium Tetraphenylborate (NH₄TPB) should be viewed as an interfering species . The presence of NH₄⁺ ions in a waste stream will lead to co-precipitation, consuming the NaTPB reagent and reducing the overall efficiency of cesium recovery. In such cases, a higher excess of NaTPB may be required, or pre-treatment steps to remove ammonium might be considered.
For researchers aiming for the highest decontamination factors and operational simplicity, NaTPB is the superior and recommended source of the tetraphenylborate anion for cesium recovery applications.
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. osti.gov [osti.gov]
- 3. scispace.com [scispace.com]
- 4. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. srdata.nist.gov [srdata.nist.gov]
- 9. An isotope dilution-precipitation process for removing radioactive cesium from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Scientific Professionals: Cesium Tetraphenylborate vs. Prussian Blue for Cesium Removal
In the landscape of nuclear fission byproducts, radioactive cesium, particularly ¹³⁷Cs, presents a persistent environmental and health challenge due to its long half-life and high solubility in water.[1] The imperative to decontaminate aqueous environments has driven extensive research into materials and methods capable of selectively capturing these ions. This guide provides an in-depth, objective comparison of two leading materials employed for this purpose: Cesium Tetraphenylborate, which leverages a precipitation mechanism, and Prussian Blue, which operates through adsorption. We will delve into their core removal mechanisms, compare their performance based on experimental data, and provide detailed protocols for their application, offering a comprehensive resource for researchers, scientists, and professionals in drug development and environmental remediation.
Part 1: The Precipitation Powerhouse - this compound
The use of tetraphenylborate salts, such as potassium tetraphenylborate (KTPB) or sodium tetraphenylborate (NaTPB), represents a highly effective precipitation method for cesium removal.[1][2] This approach is not based on surface adsorption but on a direct chemical reaction that converts soluble cesium ions into a solid, easily separable form.
Mechanism of Removal
The fundamental principle is the reaction of aqueous cesium ions (Cs⁺) with the tetraphenylborate anion ([B(C₆H₅)₄]⁻) to form this compound (CsTPB), a compound with exceptionally low solubility in water.[1][2] The reaction is as follows:
Cs⁺(aq) + [B(C₆H₅)₄]⁻(aq) → Cs--INVALID-LINK--
The strong thermodynamic driving force for this reaction is the low solubility product (Ksp) of CsTPB, which is on the order of 10⁻⁸ to 10⁻¹⁰ M², ensuring that the precipitation is highly efficient and can reduce cesium concentrations to very low levels.[1][2]
Caption: Mechanism of Cesium Removal by Tetraphenylborate Precipitation.
Performance Characteristics
-
Efficiency: Due to the very low solubility of the resulting precipitate, this method can achieve extremely high removal efficiencies, with decontamination factors potentially reaching 10⁵ to 10⁶.[2]
-
Kinetics: The precipitation reaction is typically very rapid, with complete formation of the solid phase often occurring within minutes to an hour.[3]
-
Selectivity: The tetraphenylborate anion shows a preference for large, singly charged cations. While highly effective for cesium, it can also co-precipitate other ions like potassium (K⁺) and rubidium (Rb⁺), which have similar ionic radii.[1][4] The presence of high concentrations of potassium can therefore reduce the efficiency of cesium removal by competing for the precipitating agent.[1]
-
Influencing Factors: The process is effective across a broad pH range, typically from 2.5 to 11.5.[1][3] Temperature can influence the solubility of CsTPB, with solubility increasing at higher temperatures.[5]
Part 2: The Selective Adsorbent - Prussian Blue
Prussian blue (PB), or ferric hexacyanoferrate, is a metal-organic framework compound that has been extensively studied and approved by the FDA as an antidote for radioactive cesium and thallium poisoning.[6][7][8] Its efficacy lies in its unique crystal structure, which allows for the highly selective adsorption of cesium ions.
Mechanism of Removal
Prussian blue possesses a face-centered cubic lattice structure that creates a network of pores with a diameter of approximately 3.2 Å.[7] This pore size is remarkably similar to the hydrated radius of the cesium ion, which is a key factor in its high selectivity. The primary mechanisms for cesium uptake are:
-
Ion Exchange: In the "soluble" form of PB (e.g., KFe[Fe(CN)₆]), interstitial cations like potassium (K⁺) within the crystal lattice can be exchanged for Cs⁺ ions from the solution.[6][9]
-
Physical Adsorption & Trapping: The zeolite-like cavities of the PB structure can physically trap cesium ions. This process is often considered a form of physisorption driven by electrostatic interactions.[10]
-
Lattice Defect Sites: Defects or vacancies within the PB crystal structure, particularly missing [Fe(CN)₆] units, create coordination water molecules. Protons from this water can be exchanged for Cs⁺, providing an additional chemical adsorption pathway.[7][11] The number of these defect sites can be influenced by the synthesis method.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. nationalacademies.org [nationalacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. osti.gov [osti.gov]
- 6. Frontiers | Prussian blue nanoparticles–mediated sensing and removal of 137Cs [frontiersin.org]
- 7. A Prussian blue analog as a decorporation agent for the simultaneous removal of cesium and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Sodium, rubidium and cesium ions adsorption by Prussian blue(PB) | Atlantis Press [atlantis-press.com]
- 10. Electrostatic interactions and physisorption: mechanisms of passive cesium adsorption on Prussian blue - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanochemically Synthesized Prussian Blue for Efficient Removal of Cesium Ions from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different tetraphenylborate salts for alkali metal precipitation
A Comparative Guide to Tetraphenylborate Salts for Alkali Metal Precipitation
This guide provides an in-depth comparative analysis of various tetraphenylborate salts for the selective precipitation of alkali metals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical applications, and experimental nuances of this widely used analytical technique. By synthesizing established principles with field-proven insights, this guide aims to be an authoritative resource for optimizing alkali metal quantification.
Introduction: The Enduring Relevance of Tetraphenylborate in Alkali Metal Analysis
The accurate determination of alkali metals is a cornerstone of analytical chemistry, with profound implications in fields ranging from environmental monitoring and geochemistry to pharmaceutical quality control. While modern instrumental techniques like atomic absorption spectroscopy and ICP-AES are prevalent, gravimetric and titrimetric methods based on selective precipitation continue to offer a high degree of accuracy and serve as invaluable reference methods.
Among the various precipitating agents, the tetraphenylborate anion, [B(C₆H₅)₄]⁻, stands out for its remarkable ability to form sparingly soluble salts with heavier alkali metals, particularly potassium (K⁺), rubidium (Rb⁺), and cesium (Cs⁺).[1][2][3] The most commonly employed reagent is sodium tetraphenylborate (NaB(C₆H₅)₄), a water-soluble salt that provides a clean source of the precipitating anion.[1] This guide will explore the comparative performance of sodium tetraphenylborate and other tetraphenylborate salts, providing the necessary data and protocols to empower researchers in their selection and application of these reagents.
The Chemical Principle: Unpacking the Precipitation of Alkali Metal Tetraphenylborates
The efficacy of tetraphenylborate in alkali metal precipitation is rooted in the formation of a stable, stoichiometric, and sparingly soluble salt. The fundamental reaction can be generalized as:
M⁺(aq) + [B(C₆H₅)₄]⁻(aq) → M--INVALID-LINK--
Where M⁺ represents an alkali metal cation (K⁺, Rb⁺, Cs⁺) or other interfering univalent cations like ammonium (NH₄⁺).[2][4]
The low solubility of these precipitates is a consequence of the large size of the tetraphenylborate anion and its interaction with the alkali metal cation. The crystal structure of potassium tetraphenylborate reveals that the potassium ion is coordinated with the delocalized π-electron systems of the phenyl rings from adjacent tetraphenylborate anions, a phenomenon known as a cation-π interaction.[3] This strong interaction contributes to the stability of the crystal lattice and, consequently, its low solubility in aqueous solutions.[3]
Comparative Analysis of Tetraphenylborate Salts
The choice of the precipitating agent and the understanding of the properties of the resulting precipitate are critical for accurate analysis. While sodium tetraphenylborate is the most common reagent, a comparative understanding of the different alkali metal tetraphenylborate salts is essential.
Sodium Tetraphenylborate (NaB(C₆H₅)₄)
Sodium tetraphenylborate is the reagent of choice for most applications due to its high solubility in water, which ensures the complete availability of the tetraphenylborate anion for precipitation.[1][4] It is a white, crystalline solid used to precipitate K⁺, Rb⁺, Cs⁺, and NH₄⁺.[1] The primary advantage of using the sodium salt is that sodium tetraphenylborate itself is highly soluble, preventing its own precipitation and ensuring that the precipitate is predominantly the salt of the target alkali metal.
Lithium Tetraphenylborate (LiB(C₆H₅)₄)
Lithium tetraphenylborate is even more soluble in water than its sodium counterpart. While less common, this property can be advantageous in specific analytical scenarios where a very high concentration of the precipitating agent is required without risking its own precipitation.
Precipitate Characteristics: A Comparative Overview
The success of a gravimetric or titrimetric method hinges on the properties of the precipitate. The following table summarizes the key characteristics of the tetraphenylborate salts of various alkali metals and the common interferent, ammonium.
| Compound | Formula | Molar Mass ( g/mol ) | Solubility in Water | Gravimetric Factor (Metal/Precipitate) | Key Considerations |
| Potassium Tetraphenylborate | K[B(C₆H₅)₄] | 358.33 | Very low (1.8 x 10⁻⁴ g/L)[5][6] | 0.1091 | The basis for the gravimetric determination of potassium.[2] |
| Rubidium Tetraphenylborate | Rb[B(C₆H₅)₄] | 404.78 | Sparingly soluble | 0.2112 | Co-precipitates with potassium, a known interference.[2] |
| Cesium Tetraphenylborate | Cs[B(C₆H₅)₄] | 452.22 | Very low (Ksp at 25°C is 7.84 x 10⁻¹⁰)[7] | 0.2939 | Used for the removal of radioactive cesium from waste streams.[3][7][8] |
| Ammonium Tetraphenylborate | NH₄[B(C₆H₅)₄] | 337.28 | Sparingly soluble[4] | 0.0535 (for NH₄⁺) | A major interference in potassium analysis.[2][4] |
| Sodium Tetraphenylborate | Na[B(C₆H₅)₄] | 342.22 | Highly soluble[4] | - | The most common precipitating agent.[1] |
Substituted Tetraphenylborates: Tailoring the Reagent
Research has explored the use of substituted tetraphenylborate salts to fine-tune the properties of the precipitate. For instance, sodium tetrakis(p-chlorophenyl)borate has been shown to form a potassium salt that, while more soluble than potassium tetraphenylborate, flocculates more readily, making it easier to filter.[9] Conversely, potassium tetrakis(p-trifluoromethylphenyl) borate is even less soluble than its unsubstituted counterpart, potentially offering higher sensitivity.[9] These examples highlight the potential for rational design of precipitating agents for specific analytical challenges.
Experimental Protocols: From Theory to Practice
The following sections provide detailed, step-by-step protocols for the determination of potassium using sodium tetraphenylborate. The causality behind each step is explained to provide a deeper understanding of the methodology.
Gravimetric Determination of Potassium
This protocol is a robust method for quantifying potassium in various samples.
Caption: Workflow for the gravimetric determination of potassium using sodium tetraphenylborate.
-
Sodium Tetraphenylborate Solution (3% w/v): Dissolve 3.0 g of Na[B(C₆H₅)₄] in 100 mL of deionized water. The solution may be stabilized by making it slightly alkaline (e.g., with 0.1 M NaOH).[7]
-
Wash Solution: A saturated solution of potassium tetraphenylborate. This is prepared by adding a small amount of previously prepared K[B(C₆H₅)₄] to deionized water, stirring, and filtering.[10]
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment.
-
Formaldehyde solution (for ammonium removal).[2]
-
Sintered glass crucibles (medium porosity).
-
Drying oven and desiccator.
-
Analytical balance.
-
Sample Preparation: Accurately weigh a sample containing potassium and dissolve it in deionized water.
-
Interference Removal (Ammonium): If ammonium ions are present, adjust the solution to be weakly alkaline and add formaldehyde. This converts NH₄⁺ to hexamethylenetetramine, which does not precipitate with tetraphenylborate.[2][11]
-
pH Adjustment: Adjust the pH of the sample solution to between 4.0 and 5.0.[6][11] This pH range ensures quantitative precipitation while minimizing the decomposition of the tetraphenylborate reagent, which can occur in strongly acidic solutions.[1][6][11]
-
Precipitation: Cool the sample solution and the sodium tetraphenylborate reagent in an ice bath.[2] Cooling the solution decreases the solubility of potassium tetraphenylborate, promoting more complete precipitation. Slowly add a slight excess of the sodium tetraphenylborate solution while stirring. A white, crystalline precipitate of K[B(C₆H₅)₄] will form.[2]
-
Digestion: Allow the precipitate to stand in the cooled solution for a period to ensure complete precipitation and to allow the crystals to grow, which facilitates easier filtration.
-
Filtration: Filter the precipitate through a pre-weighed sintered glass crucible under gentle suction.
-
Washing: Wash the precipitate several times with small portions of the cold, saturated potassium tetraphenylborate wash solution. Using a saturated wash solution prevents the dissolution of the precipitate during washing.[10] Finally, wash with a small amount of cold deionized water to remove any remaining soluble salts.
-
Drying: Dry the crucible and precipitate in an oven at 100-120°C to a constant weight.[4] This temperature is sufficient to remove water without causing thermal decomposition of the precipitate.
-
Weighing: Cool the crucible in a desiccator and weigh it on an analytical balance.
-
Calculation: The mass of potassium in the original sample can be calculated using the mass of the precipitate and the gravimetric factor (0.1091).
Caption: Decision-making process for mitigating common interferences in potassium precipitation.
Titrimetric Determination of Potassium
An alternative to gravimetry is to determine the amount of tetraphenylborate that has precipitated, which is stoichiometrically related to the amount of potassium.
-
Precipitation and Isolation: Precipitate and filter the potassium tetraphenylborate as described in the gravimetric method.
-
Redissolution: Dissolve the precipitate in a suitable organic solvent, such as acetone.[2][10]
-
Titration: The dissolved tetraphenylborate can then be titrated. One common method involves reacting the tetraphenylborate with mercury(II) chloride, which liberates hydrochloric acid that can be titrated with a standard base.[10] The reaction is: K[B(C₆H₅)₄] + 4HgCl₂ + 3H₂O → 4(C₆H₅)HgCl + KCl + H₃BO₃ + 3HCl[10]
Conclusion: Selecting the Optimal Approach
The precipitation of alkali metals using tetraphenylborate salts, particularly sodium tetraphenylborate, remains a highly accurate and reliable analytical method.[2][5] Its primary advantages are the very low solubility of the potassium, rubidium, and cesium salts, and a favorable gravimetric factor for potassium.[3][5]
The choice of a specific tetraphenylborate salt and the analytical method (gravimetric, titrimetric, or instrumental) depends on the specific requirements of the analysis, including the concentration of the target alkali metal, the presence of interfering ions, and the desired level of accuracy. A thorough understanding of the underlying chemical principles and potential interferences, as outlined in this guide, is paramount for achieving reliable and reproducible results. For most applications, sodium tetraphenylborate provides an excellent balance of solubility, purity, and cost-effectiveness, solidifying its role as the workhorse reagent for alkali metal precipitation.
References
- 1. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Potassium tetraphenylborate – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nationalacademies.org [nationalacademies.org]
- 8. Buy this compound | 3087-82-9 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. eusalt.com [eusalt.com]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Comparative Guide to the Accuracy and Precision of Cesium Quantification with Cesium Tetraphenylborate
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of cesium is paramount, particularly when dealing with its radioactive isotopes like Cesium-137, a significant environmental and health concern.[1] Among the various analytical techniques available, the precipitation of cesium as cesium tetraphenylborate (Cs[B(C₆H₅)₄]) stands as a historically significant and robust method. This guide provides an in-depth technical comparison of this method with modern alternatives, supported by experimental data and protocols, to empower you in making informed decisions for your analytical needs.
The Principle of this compound Precipitation
The quantification of cesium via tetraphenylborate precipitation is a gravimetric or radiometric method that hinges on the low solubility of this compound in aqueous solutions.[1][2] The underlying chemical reaction is a straightforward ionic precipitation:
Cs⁺(aq) + [B(C₆H₅)₄]⁻(aq) → Cs--INVALID-LINK--
The precipitating agent is typically sodium tetraphenylborate (Na[B(C₆H₅)₄]) or potassium tetraphenylborate (K[B(C₆H₅)₄]).[1][3] Due to the very low solubility product (Ksp) of this compound, this reaction can be driven to completion, allowing for the quantitative separation of cesium from a solution.[1][2] The resulting precipitate can then be isolated, dried, and weighed for gravimetric determination, or its radioactivity can be measured for the quantification of radiocesium.
Experimental Workflow: A Step-by-Step Visualization
The following diagram illustrates the typical workflow for the quantification of cesium using the tetraphenylborate precipitation method.
Caption: Workflow for cesium quantification via tetraphenylborate precipitation.
Detailed Experimental Protocol
This protocol outlines a standard procedure for the precipitation of cesium from an aqueous solution using sodium tetraphenylborate.
Materials:
-
Aqueous sample containing cesium ions
-
0.1 M Sodium Tetraphenylborate (NaTPB) solution
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Beakers, magnetic stirrer, and stir bars
-
Vacuum filtration apparatus with a 0.45 µm filter paper
-
Drying oven
-
Analytical balance (for gravimetric analysis) or a gamma spectrometer (for radiometric analysis)
Procedure:
-
Sample Preparation: Place a known volume of the cesium-containing solution into a beaker. If necessary, adjust the pH to be within the range of 4-6 using acetic acid.[3] For trace amounts of radiocesium, a known amount of stable cesium carrier may be added.[3]
-
Precipitation: While stirring the sample solution, slowly add a stoichiometric excess of the 0.1 M NaTPB solution. A molar ratio of NaTPB to Cs⁺ greater than 1 is recommended to ensure the reaction proceeds to completion.[1] A white precipitate of this compound will form.
-
Digestion: Continue stirring the mixture for at least 30 minutes to allow for complete precipitation and aging of the precipitate, which improves its filterability.[1]
-
Separation: Separate the precipitate from the supernatant by vacuum filtration through a pre-weighed 0.45 µm filter paper.[1][4]
-
Washing: Wash the precipitate with several small portions of cold deionized water to remove any soluble impurities.
-
Drying: Dry the filter paper with the precipitate in an oven at a suitable temperature (e.g., 110°C) for a sufficient time to reach a constant weight.[3]
-
Quantification:
-
Gravimetric Analysis: After cooling in a desiccator, weigh the filter paper with the dried precipitate. The mass of cesium can be calculated from the mass of the this compound precipitate.
-
Radiometric Analysis: For radioactive cesium isotopes, the activity of the precipitate on the filter paper can be measured using a calibrated gamma spectrometer.[1]
-
Factors Influencing Accuracy and Precision
The reliability of the this compound method is contingent on several experimental parameters. Understanding and controlling these factors is crucial for achieving accurate and precise results.
Caption: Key factors influencing the accuracy and precision of cesium quantification.
-
Interfering Ions: The tetraphenylborate anion also forms precipitates with other large monovalent cations, most notably potassium (K⁺) and rubidium (Rb⁺).[3] The presence of high concentrations of these ions can lead to co-precipitation, resulting in a positive bias in the determined cesium concentration. The solubility product of potassium tetraphenylborate is very similar to that of this compound, making potassium a significant interferent.[1]
-
pH: The precipitation of this compound is effective over a wide pH range, typically between 2.5 and 11.5.[1][4] This robustness across a broad pH spectrum is a significant advantage of the method.
-
Temperature: The solubility of this compound increases with temperature.[5] Therefore, precipitation is usually carried out at room temperature or below to minimize solubility losses.
-
Excess Precipitating Agent: A stoichiometric excess of the tetraphenylborate reagent is necessary to minimize the concentration of cesium remaining in the solution, thereby ensuring quantitative precipitation.[1][5]
-
Ionic Strength: In solutions with high salt concentrations, the activity coefficients of the ions are affected, which can influence the solubility of this compound.[5]
Comparative Analysis with Alternative Quantification Methods
While the tetraphenylborate precipitation method is reliable, several instrumental techniques offer different advantages in terms of sensitivity, throughput, and specificity. The following table provides a comparative overview.
| Feature | This compound Precipitation | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Gamma Spectrometry | Atomic Absorption Spectrometry (AAS) |
| Principle | Gravimetric or radiometric analysis of a selectively precipitated salt.[1][2] | Ionization of atoms in a plasma followed by mass-to-charge ratio separation.[6] | Detection of characteristic gamma rays emitted from radioactive isotopes.[7][8] | Absorption of light by free atoms in the gaseous state.[9] |
| Accuracy | Good, but can be affected by co-precipitation of interfering ions like K⁺ and Rb⁺.[3] | Excellent, often used as a reference method. | High for radioactive isotopes, directly proportional to the number of decays.[8] | Good, but susceptible to chemical and ionization interferences.[9] |
| Precision | Good, with typical relative standard deviations in the low single digits. | Excellent, with RSDs often below 2-3%. | High, dependent on counting statistics. | Good, with RSDs typically between 1-5%. |
| Limit of Detection | µg/mL to ng/mL range. | Sub-ng/L (ppt) to pg/L (ppq) range.[6] | Isotope-dependent, can be very low for high-activity samples. | µg/L (ppb) to mg/L (ppm) range. |
| Throughput | Low, involves multiple manual steps and long drying times. | High, suitable for automated analysis of many samples. | Moderate, depends on the required counting time for desired precision. | Moderate to high, depending on the level of automation. |
| Cost | Low initial equipment cost. | High initial equipment cost. | High initial equipment cost. | Moderate initial equipment cost. |
| Key Interferences | K⁺, Rb⁺, NH₄⁺.[3] | Isobaric interferences (e.g., ¹³⁷Ba⁺ on ¹³⁷Cs⁺). | Presence of other gamma-emitting radionuclides with similar energies. | Ionization of cesium in the flame or furnace, chemical interferences from matrix components.[9] |
| Typical Applications | Analysis of process solutions, radioactive waste, and environmental samples with moderate to high cesium concentrations.[1][2] | Ultra-trace analysis of environmental, biological, and geological samples.[6][7] | Quantification of radioactive cesium isotopes (e.g., ¹³⁷Cs, ¹³⁴Cs) in environmental and nuclear facility samples.[7][8] | Analysis of clinical and environmental samples where cesium concentrations are in the ppb to ppm range. |
Quantitative Performance Data
The efficiency of the this compound precipitation method has been well-documented.
| Parameter | Value/Observation | Notes | Reference |
| Solubility Product (Ksp) of Cs[B(C₆H₅)₄] at 25°C | 2.25 x 10⁻⁸ M² | Indicates very low solubility, favoring complete precipitation. | [1] |
| Effective pH Range | 2.5 - 11.5 | The precipitation reaction is stable across a wide pH range. | [1][4] |
| Chemical Yield | 70-85% | Typical yields in environmental water sample analysis after purification steps. | [3] |
| Precipitation Yield of a related compound (Cs-TFPB) | 99.1 ± 0.3% | Demonstrates high precipitation efficiency under optimal conditions. | [10] |
Conclusion
The quantification of cesium using this compound precipitation is a robust and reliable method with a solid foundation in analytical chemistry. Its primary strengths lie in its simplicity, low cost, and effectiveness over a broad pH range. However, its accuracy can be compromised by the presence of interfering ions, particularly potassium, and its throughput is significantly lower than modern instrumental techniques.
For applications requiring the highest sensitivity and throughput, such as ultra-trace environmental monitoring, ICP-MS is the superior choice. For the specific, non-destructive quantification of radioactive cesium isotopes, Gamma Spectrometry is the undisputed standard. Atomic Absorption Spectrometry offers a middle ground in terms of cost and sensitivity.
The This compound method remains highly relevant and advantageous in scenarios where:
-
High concentrations of cesium are expected.
-
Access to expensive analytical instrumentation is limited.
-
A classical, well-understood reference method is required for validation.
Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the expected concentration range of cesium, the sample matrix, the presence of potential interferences, and the available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. nationalacademies.org [nationalacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. An isotope dilution-precipitation process for removing radioactive cesium from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. youtube.com [youtube.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for Cesium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical and ionization interferences in the atomic absorption spectrophotometric measurement of sodium, potassium, rubidium, and cesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Methods for Radioactive Cesium Remediation: Beyond Cesium Tetraphenylborate
The effective remediation of radioactive cesium (¹³⁷Cs), a major fission product with a long half-life and high environmental mobility, is a critical challenge in nuclear waste management and environmental protection. For decades, precipitation with tetraphenylborate salts, particularly sodium or potassium tetraphenylborate, has been a widely employed method for cesium removal from aqueous solutions. This technique relies on the low solubility of cesium tetraphenylborate (CsTPB) to achieve high decontamination factors.[1] However, the tetraphenylborate precipitation process is not without its limitations. A significant drawback is the generation of large volumes of organic waste, including benzene, a known carcinogen, during subsequent processing of the precipitate.[2] This necessitates complex and costly downstream treatment, posing safety and regulatory challenges.[2]
This guide provides a comprehensive comparison of promising alternative methods to this compound for radioactive cesium remediation, with a focus on adsorption-based technologies. We will delve into the mechanisms, performance, and practical considerations of three leading classes of materials: Prussian blue and its analogues, zeolites, and layered metal sulfides. This guide is intended for researchers, scientists, and professionals in drug development and environmental remediation seeking to understand and implement more efficient, safer, and cost-effective strategies for radioactive cesium cleanup.
The Benchmark: this compound Precipitation
The precipitation of cesium with tetraphenylborate is a seemingly straightforward process governed by the following reaction:
Cs⁺(aq) + [B(C₆H₅)₄]⁻(aq) → Cs--INVALID-LINK--
The low solubility product of CsTPB allows for effective removal of cesium from solution.[1] However, the practical application of this method in large-scale radioactive waste treatment has revealed significant challenges. The process can be sensitive to the chemical composition of the waste stream, with high concentrations of potassium and sodium ions potentially leading to co-precipitation and reduced efficiency. Furthermore, the organic nature of the tetraphenylborate anion introduces complexities in the subsequent vitrification process for long-term stable waste forms, and the generation of flammable and toxic organic byproducts during precipitate treatment remains a major concern.[2]
Experimental Protocol: Cesium Precipitation with Potassium Tetraphenylborate
Materials:
-
Radioactive cesium-containing aqueous solution
-
Potassium tetraphenylborate (KTPB) solution (e.g., 0.1 M)
-
Beakers or reaction vessels
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., vacuum filtration with 0.45 µm filter paper)
-
Personal Protective Equipment (PPE) appropriate for handling radioactive materials
-
Radiation detection instrumentation (e.g., gamma spectrometer)
Procedure:
-
Sample Characterization: Determine the initial concentration of radioactive cesium in the aqueous sample using a calibrated gamma spectrometer.
-
Precipitation:
-
Place a known volume of the cesium-containing solution in a beaker.
-
While stirring, slowly add a stoichiometric excess of the potassium tetraphenylborate solution. A molar ratio of KTPB to Cs⁺ greater than 1 is recommended to drive the precipitation to completion.[1]
-
Continue stirring for at least 30 minutes to ensure the formation of a white precipitate of this compound is complete.[1]
-
-
Separation:
-
Separate the precipitate from the supernatant by vacuum filtration using a 0.45 µm filter.
-
Wash the precipitate with a small volume of deionized water to remove any soluble impurities.
-
-
Analysis:
-
Measure the radioactivity of the filtrate to determine the final cesium concentration and calculate the removal efficiency.
-
Adsorption-Based Alternatives: A Paradigm Shift
Adsorption technologies offer a compelling alternative to precipitation, primarily by avoiding the introduction of organic compounds into the waste stream. These methods utilize solid materials (adsorbents) that selectively bind cesium ions onto their surface or within their porous structure. The ideal adsorbent for radioactive cesium remediation should exhibit high selectivity, high capacity, rapid kinetics, excellent chemical and radiation stability, and be cost-effective.
Prussian Blue and its Analogues (PBAs)
Prussian blue (ferric hexacyanoferrate) and its analogues are among the most extensively studied and effective adsorbents for cesium. Their rigid, microporous crystal structure contains cages of a specific size that are highly selective for the hydrated cesium ion.[3] This "molecular sieving" effect allows for the efficient capture of cesium even in the presence of high concentrations of competing cations like sodium and potassium.[4][5]
Mechanism of Cesium Uptake: The primary mechanism for cesium removal by Prussian blue is ion exchange, where cesium ions replace potassium or other cations within the crystal lattice.[3] The general formula for insoluble Prussian blue is Fe₄[Fe(CN)₆]₃, and the presence of vacancies and coordinated water molecules in the structure also contributes to its high cesium adsorption capacity.[6]
Performance and Advantages:
-
High Selectivity: PBAs exhibit exceptional selectivity for cesium, which is a significant advantage when treating complex waste streams with high salt content.[4][5]
-
High Capacity: Nanostructured and defect-rich PBAs have demonstrated very high adsorption capacities for cesium, in some cases exceeding 100 mg/g.[7][8]
-
Rapid Kinetics: Nanosized PBAs can achieve rapid cesium uptake, with equilibrium being reached in a matter of hours.[7]
-
Radiation Stability: PBAs have shown good stability under gamma irradiation, a crucial property for materials used in radioactive environments.[9][10]
Limitations:
-
Alkaline Instability: A major drawback of traditional Prussian blue is its instability in highly alkaline solutions, which are common in nuclear waste tanks.[11] However, recent research has focused on developing alkaline-resistant PBA composites.[11]
-
Small Particle Size: The fine particulate nature of some high-capacity PBAs can make them difficult to handle and separate from the treated liquid, although this can be addressed by immobilization on various supports.[8]
Experimental Protocol: Cesium Adsorption using Prussian Blue Nanoparticles
Materials:
-
Prussian blue nanoparticles (commercially available or synthesized)
-
Cesium-containing aqueous solution
-
Centrifuge tubes or beakers
-
Shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or gamma spectrometer
Procedure:
-
Adsorbent Preparation: Disperse a known amount of Prussian blue nanoparticles in deionized water to create a stock suspension.
-
Adsorption Experiment:
-
Add a specific volume of the cesium-containing solution to a series of centrifuge tubes.
-
Spike each tube with a known volume of the Prussian blue nanoparticle suspension to achieve the desired adsorbent dosage.
-
Agitate the samples on a shaker at a constant temperature for a predetermined time to reach equilibrium (e.g., 24 hours).[12]
-
-
Separation:
-
Separate the Prussian blue nanoparticles from the solution by centrifugation.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
-
Analysis:
-
Determine the final cesium concentration in the filtrate using ICP-MS or a gamma spectrometer.
-
Calculate the amount of cesium adsorbed per unit mass of the adsorbent.
-
Diagram: Cesium Remediation Workflow using Prussian Blue Nanoparticles
Caption: Workflow for cesium removal using Prussian blue nanoparticles.
Zeolites
Zeolites are crystalline aluminosilicates with a three-dimensional framework of SiO₄ and AlO₄ tetrahedra. Their porous structure contains channels and cavities of molecular dimensions, making them excellent ion exchangers. Certain types of zeolites, such as clinoptilolite and mordenite, have shown a high affinity for cesium ions.[13][14]
Mechanism of Cesium Uptake: The negatively charged aluminosilicate framework of zeolites is balanced by exchangeable cations (e.g., Na⁺, K⁺, Ca²⁺) located in the pores. Cesium ions in solution can readily exchange with these cations, becoming trapped within the zeolite structure. The selectivity of a particular zeolite for cesium depends on factors such as the size of its pores and the hydration energy of the cesium ion.[15]
Performance and Advantages:
-
Cost-Effectiveness: Natural zeolites like clinoptilolite are abundant and relatively inexpensive, making them attractive for large-scale applications.[14]
-
Good Selectivity: While generally less selective than Prussian blue, some zeolites exhibit good selectivity for cesium over other common cations.[15]
-
Chemical and Thermal Stability: Zeolites are robust materials that are stable over a wide range of pH and temperature.[14]
Limitations:
-
Lower Capacity than PBAs: The maximum adsorption capacity of zeolites for cesium is typically lower than that of high-performance Prussian blue analogues.[13]
-
Competition from Other Ions: In solutions with very high concentrations of competing cations, the cesium removal efficiency of zeolites can be reduced.[16]
-
Radiation Stability: While generally considered radiation resistant, very high doses of radiation can lead to amorphization and a decrease in the ion-exchange capacity of some zeolites.
Experimental Protocol: Cesium Adsorption using Clinoptilolite
Materials:
-
Natural clinoptilolite zeolite
-
Cesium-containing aqueous solution (with known concentration)
-
Deionized water
-
pH meter and buffers
-
Shaker or magnetic stirrer
-
Filtration apparatus
-
ICP-MS or gamma spectrometer
Procedure:
-
Adsorbent Preparation:
-
Wash the clinoptilolite with deionized water to remove any impurities and fine particles.
-
Dry the zeolite at a specified temperature (e.g., 105°C) overnight.
-
Sieve the zeolite to obtain a uniform particle size.
-
-
Batch Adsorption Study:
-
Add a known mass of the prepared clinoptilolite to a series of flasks.
-
Add a fixed volume of the cesium solution to each flask.
-
Adjust the pH of the solutions to the desired value.
-
Place the flasks on a shaker and agitate at a constant temperature until equilibrium is reached (e.g., 24 hours).[17]
-
-
Separation and Analysis:
-
Filter the solid zeolite from the solution.
-
Measure the final cesium concentration in the filtrate to determine the amount of cesium adsorbed.
-
References
- 1. benchchem.com [benchchem.com]
- 2. nationalacademies.org [nationalacademies.org]
- 3. Decomposition of tetraphenylborate precipitates used to isolate Cs-137 from Savannah River Site high-level waste (Conference) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Prussian blue analog as a decorporation agent for the simultaneous removal of cesium and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultra-fast 137 Cs sequestration via a layered inorganic indium thioantimonate - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D2VA00060A [pubs.rsc.org]
- 8. Comparison of Adsorbents for Cesium and Strontium in Different Solutions | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Layered metal sulfides with MaSbc− framework (M = Sb, In, Sn) as ion exchangers for the removal of Cs(Ⅰ) and Sr(Ⅱ) from radioactive effluents: a review [frontiersin.org]
- 10. Layered metal sulfides with MaSb c− framework (M = Sb, In, Sn) as ion exchangers for the removal of Cs(Ⅰ) and Sr(Ⅱ) from radioactive effluents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. osti.gov [osti.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Cesium Quantification Methods: Cesium Tetraphenylborate (CsTPB) Precipitation vs. ICP-MS
For researchers, scientists, and drug development professionals, the accurate quantification of elemental species is a cornerstone of product safety, efficacy, and regulatory compliance. Cesium (Cs), whether present as a process-related impurity, a therapeutic agent, or an environmental concern, demands robust and reliable analytical methods. Historically, classical wet chemistry techniques like precipitation have been staples of the analytical laboratory. Today, modern instrumental techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer unparalleled sensitivity.
This guide provides an in-depth comparison and a practical framework for the cross-validation of two distinct methods for cesium quantification: the classical Cesium Tetraphenylborate (CsTPB) precipitation method and the modern ICP-MS technique. The objective is to equip scientists with the knowledge to select the appropriate method, understand the nuances of each, and design a rigorous cross-validation study to ensure data integrity when transitioning between methods or establishing equivalency.
Section 1: A Tale of Two Methods — Principles and Practices
Understanding the fundamental principles of each technique is critical to appreciating their respective strengths, weaknesses, and the rationale behind the experimental steps.
The Classic Approach: this compound (CsTPB) Precipitation
The CsTPB method is a gravimetric or radiometric technique based on the selective precipitation of cesium ions from an aqueous solution.
Principle of the Method: The core of this method is the chemical reaction between cesium ions (Cs⁺) and sodium tetraphenylborate (NaB(C₆H₅)₄). This reaction forms this compound (CsB(C₆H₅)₄), a salt with exceptionally low solubility in water, which precipitates out of the solution as a fine, white solid.[1] The reaction is as follows:
Cs⁺(aq) + B(C₆H₅)₄⁻(aq) → CsB(C₆H₅)₄(s)
The quantity of cesium in the original sample is then determined by either:
-
Gravimetric Analysis: Isolating, drying, and accurately weighing the precipitate.
-
Radiometric Analysis: If quantifying a radioactive isotope like ¹³⁷Cs, the activity of the isolated precipitate is measured using a suitable detector (e.g., a gamma spectrometer).[2]
This method's selectivity stems from the fact that tetraphenylborate also precipitates other large, singly-charged cations, most notably potassium (K⁺) and ammonium (NH₄⁺). Therefore, careful control of pH and temperature, as well as accounting for potential interferences, is paramount.[3]
The Modern Powerhouse: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is an instrumental analytical technique capable of detecting metals and several non-metals at concentrations as low as parts per trillion (ppt).[4] It is a destructive technique that measures the mass-to-charge ratio of ionized atoms.
Principle of the Method: The process involves several sophisticated steps:
-
Sample Introduction: The liquid sample is nebulized into a fine aerosol.
-
Ionization: The aerosol is transported by a stream of argon gas into the heart of the instrument—the plasma torch. Here, the argon is ionized by a radiofrequency field, creating an extremely hot (6,000–10,000 K) plasma that desolvates, atomizes, and ionizes the cesium atoms from the sample.
-
Mass Separation: The newly formed ions are extracted from the plasma and guided into a mass spectrometer (most commonly a quadrupole). The mass spectrometer acts as a mass filter, allowing only ions of a specific mass-to-charge ratio (m/z) to pass through to the detector at any given time. For cesium, this is typically ¹³³Cs.
-
Detection: An electron multiplier detector counts the individual ions that pass through the mass filter, generating a signal that is directly proportional to the concentration of cesium in the original sample.
The primary challenges in ICP-MS are managing matrix effects (interferences from other components in the sample) and potential isobaric interferences (elements with isotopes of the same mass as the analyte).[5]
Head-to-Head: A Comparative Overview
| Feature | This compound (CsTPB) Precipitation | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Chemical precipitation followed by gravimetric or radiometric measurement. | High-temperature plasma ionization followed by mass-to-charge separation. |
| Sensitivity | Parts per million (ppm) to low % range. | Parts per trillion (ppt) to parts per billion (ppb).[4][6] |
| Throughput | Low; labor-intensive and time-consuming. | High; suitable for automation. |
| Selectivity | Good, but susceptible to interference from K⁺ and NH₄⁺.[3] | Excellent, but can have isobaric (e.g., ¹¹⁷Sn¹⁶O⁺) or polyatomic interferences. |
| Sample Matrix | Less tolerant to complex matrices without significant sample preparation. | Requires sample digestion but is adaptable to various matrices.[4] |
| Instrumentation | Basic laboratory glassware, analytical balance, filtration apparatus. | High-cost, complex instrumentation requiring specialized training. |
| Isotopic Info | No (unless using radiometric detection for specific isotopes). | Yes, can distinguish between different isotopes of an element. |
Section 2: The Cross-Validation Protocol
Cross-validation is a formal process to confirm that a new or alternative analytical method produces results that are equivalent to an existing, validated method.[7] This is a critical step in method lifecycle management, particularly in regulated environments, and is guided by principles outlined in documents like the ICH Q2(R1) guideline.[8][9][10]
Objective & Acceptance Criteria
Primary Objective: To demonstrate that the ICP-MS method for cesium quantification provides results that are accurate and precise, and statistically equivalent to the established CsTPB precipitation method across a defined concentration range.
Acceptance Criteria (Example):
-
Accuracy: The mean percent recovery at each concentration level for the ICP-MS method should be within 90.0% to 110.0% of the nominal value and should not differ from the CsTPB method's recovery by more than 10%.
-
Precision: The relative standard deviation (RSD) for replicate measurements (n=6) at 100% of the target concentration should be ≤ 5.0% for both methods.
-
Equivalency: A statistical comparison (e.g., two one-sided t-tests or an F-test followed by a Student's t-test) of the data sets from both methods should show no statistically significant difference (p > 0.05).
Experimental Workflow for Cross-Validation
The following diagram outlines the logical flow of the cross-validation study.
Caption: Logical workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocols
Sample Preparation (Common to Both Methods):
-
Prepare a batch of matrix blank solution representative of the product or sample to be tested (e.g., a drug formulation placebo).
-
Create a certified cesium stock solution (e.g., 1000 µg/mL).
-
Prepare three concentration levels by spiking the matrix blank with the cesium stock solution. These should span the expected working range, for example:
-
Low Level: 50% of the target concentration.
-
Mid Level: 100% of the target concentration.
-
High Level: 150% of the target concentration.
-
-
Prepare at least three independent replicate samples for each level, for each method.
Protocol 1: CsTPB Gravimetric Analysis
-
Accurately pipette a defined volume (e.g., 50.0 mL) of each sample replicate into a clean beaker.
-
Adjust the pH of the solution to approximately 7-8 using dilute acetic acid or sodium hydroxide.
-
Slowly add a freshly prepared 1% (w/v) solution of sodium tetraphenylborate dropwise while stirring continuously. A 1.5-fold molar excess is typically sufficient.
-
Observe the formation of the white CsTPB precipitate. Allow the solution to digest at room temperature for at least 1 hour to ensure complete precipitation.[3]
-
Pre-weigh a fine-porosity filter paper (e.g., 0.45 µm).
-
Filter the precipitate under vacuum. Wash the precipitate sequentially with small volumes of cold deionized water and then a small amount of methanol to aid drying.
-
Carefully transfer the filter paper with the precipitate to a watch glass and dry in an oven at 105°C to a constant weight.
-
Cool in a desiccator and weigh the filter paper and precipitate on an analytical balance.
-
Calculate the mass of Cs in the original sample using the mass of the precipitate and the gravimetric factor for Cs in CsTPB.
Caption: Experimental workflow for CsTPB precipitation and gravimetric analysis.
Protocol 2: ICP-MS Analysis
-
Accurately pipette a smaller volume (e.g., 1.0 mL) of each sample replicate into a clean digestion vessel.
-
Add high-purity nitric acid (e.g., 5.0 mL) to digest the sample matrix and prevent precipitation. This step is crucial for complex organic matrices found in drug products.
-
If required, perform microwave-assisted digestion according to a validated program to ensure complete dissolution of the matrix.
-
Quantitatively transfer the digested sample to a volumetric flask and dilute to a final volume (e.g., 50.0 mL) with deionized water. The final acid concentration should be around 1-2%.
-
Prepare a calibration curve using certified cesium standards in a matrix-matched solution.
-
Prepare an internal standard solution (e.g., Yttrium, ¹⁰³Rh) and add it online to all blanks, standards, and samples to correct for instrument drift and matrix effects.
-
Aspirate the samples into the ICP-MS and acquire data, monitoring the ¹³³Cs isotope.
-
Calculate the concentration of Cs in the original sample based on the calibration curve, accounting for all dilution factors.
Caption: Experimental workflow for ICP-MS analysis of Cesium.
Section 3: Data Analysis and Interpretation
After executing the experiments, the data must be rigorously analyzed. The following table presents a hypothetical data set from a successful cross-validation study.
Table 2: Hypothetical Cross-Validation Data Summary
| Spike Level | Method | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean (µg/mL) | %RSD | % Recovery |
| Low (5.0 µg/mL) | CsTPB | 4.9 | 5.2 | 5.0 | 5.03 | 3.0% | 100.7% |
| ICP-MS | 5.1 | 5.0 | 5.2 | 5.10 | 2.0% | 102.0% | |
| Mid (10.0 µg/mL) | CsTPB | 10.1 | 9.8 | 10.3 | 10.07 | 2.5% | 100.7% |
| ICP-MS | 9.9 | 10.1 | 10.0 | 10.00 | 1.0% | 100.0% | |
| High (15.0 µg/mL) | CsTPB | 15.4 | 14.8 | 15.1 | 15.10 | 2.0% | 100.7% |
| ICP-MS | 14.9 | 15.2 | 15.0 | 15.03 | 1.0% | 100.2% |
Interpretation of Results:
-
Accuracy: Both methods demonstrate excellent accuracy, with mean recoveries falling well within the 90-110% acceptance criterion at all levels.
-
Precision: The ICP-MS method shows slightly better precision (lower %RSD) than the CsTPB method, which is expected due to the manual manipulations involved in the latter. However, both are well within the ≤ 5.0% criterion.
-
Statistical Analysis: A t-test performed on the mean results at each concentration level would likely show no significant difference (p > 0.05), confirming the methods are statistically equivalent under these conditions.
Section 4: Conclusion and Recommendations
This guide has detailed the principles and practices for two disparate, yet effective, methods for cesium quantification. The cross-validation framework presented here provides a robust pathway to compare these techniques directly.
-
The CsTPB precipitation method , while labor-intensive and less sensitive, remains a viable option in laboratories without access to high-end instrumentation or for applications requiring macro-level quantification. Its value lies in its low capital cost and reliance on fundamental chemical principles.
-
The ICP-MS method is unequivocally superior in terms of sensitivity, throughput, and precision.[11][12] For trace-level analysis, such as monitoring elemental impurities in drug products to meet regulatory thresholds (e.g., ICH Q3D), it is the industry standard and the method of choice.
Final Recommendation: For research and drug development applications requiring high sensitivity, speed, and compliance with modern regulatory expectations, transitioning from CsTPB to a fully validated ICP-MS method is strongly recommended. The cross-validation study outlined is the essential bridge to ensure that this transition is built on a foundation of sound science and data integrity, guaranteeing the continuity and comparability of analytical results.
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. ANALYTICAL METHODS - Toxicological Profile for Cesium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Comparison of ICP-OES and ICP-MS for Trace Element Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. 226Ra and 137Cs determination by inductively coupled plasma mass spectrometry: state of the art and perspectives including sample pretreatment and separation steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Determination of cesium ions in environmental water samples with a magnetic multi-walled carbon nanotube imprinted potentiometric sensor - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09659H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cesium (Cs+) Removal: Cesium Tetraphenylborate Precipitation vs. Ion Exchange Resins
For researchers and professionals in drug development and environmental remediation, the efficient and selective removal of cesium ions (Cs+), particularly the radioactive isotope Cesium-137, from aqueous solutions is a critical challenge. This guide provides an in-depth, objective comparison of two prominent methods: chemical precipitation using cesium tetraphenylborate and separation via ion exchange resins. We will explore the fundamental mechanisms, compare performance based on experimental data, and provide validated protocols for evaluation.
Part 1: The Principle of Cesium Removal by Precipitation with Tetraphenylborate
Chemical precipitation is a robust technique for removing specific ions from solution by converting them into an insoluble solid. For cesium removal, sodium tetraphenylborate (NaB(C₆H₅)₄ or NaTPB) is a highly effective reagent.
Mechanism of Action
The process relies on a straightforward metathesis reaction. When aqueous NaTPB is added to a solution containing Cs+ ions, the extremely low solubility of this compound (CsTPB) drives the formation of a solid precipitate.[1]
Reaction: Cs⁺(aq) + [B(C₆H₅)₄]⁻(aq) ⇌ CsB(C₆H₅)₄(s)
The efficacy of this method is rooted in the very low solubility product (Ksp) of CsTPB, which is approximately 7.84 × 10⁻¹⁰ at 25°C.[1] This low Ksp allows for the removal of cesium to very low concentrations, potentially achieving high decontamination factors of 10⁵ to 10⁶.[1]
Caption: Mechanism of this compound precipitation.
Performance Characteristics
-
Efficiency: Due to the low Ksp, this method is highly efficient for removing Cs+ from solution, making it suitable for treating high-level radioactive waste.[1][2]
-
Selectivity: The tetraphenylborate anion also precipitates with other alkali metals, notably potassium (K+).[2] The presence of high concentrations of K+ and Na+ can interfere with the process, leading to co-precipitation and potentially increasing the required amount of NaTPB reagent.
-
Kinetics: The precipitation rate can be influenced by factors such as temperature and the concentration of competing ions. In solutions with high ionic strength, the reaction can be slow, sometimes taking over 100 hours to reach completion.[2] Increasing the temperature or using an excess of the NaTPB reagent can accelerate the process.[2]
-
Limitations: A significant drawback is the potential for the tetraphenylborate ion to decompose, generating benzene, a flammable and hazardous organic compound.[1][2] The solid CsTPB precipitate must be physically separated from the liquid phase through filtration, adding a process step. Furthermore, the precipitate itself is a secondary waste form that requires further treatment and disposal.[1]
Part 2: The Principle of Cesium Removal by Ion Exchange Resins
Ion exchange is a widely utilized separation technology that employs specialized solid resins to selectively capture ions from a liquid phase. For cesium removal, cation exchange resins are used.[3]
Mechanism of Action
The core of this technology is a solid polymer matrix (the resin) with covalently bonded functional groups that have an affinity for cations. These functional groups hold exchangeable ions (e.g., H⁺ or Na⁺). When a solution containing Cs⁺ passes through the resin, the Cs⁺ ions, having a higher selectivity for the resin's functional groups, displace the existing ions, which are then released into the solution.[4][5]
Reaction: Resin-Na⁺(s) + Cs⁺(aq) ⇌ Resin-Cs⁺(s) + Na⁺(aq)
This process is reversible, which is the key to regenerating and reusing the resin.[3]
Caption: Mechanism of Cesium removal by ion exchange resin.
Performance Characteristics
-
Efficiency and Capacity: The efficiency of ion exchange is high, but it is dependent on the resin's capacity, which is finite.[6] Once all exchange sites are occupied by Cs⁺, the resin is exhausted and must be regenerated. The dynamic sorption capacity can vary significantly based on the resin type; for instance, porous resorcinol-formaldehyde resins have shown capacities from 0.274 to 1.035 mmol/g.[7]
-
Selectivity: Ion exchange resins exhibit varying selectivity for different cations. The presence of competing ions, particularly K⁺, can significantly reduce the efficiency of Cs⁺ removal.[5] The general order of interference for many resins is K⁺ > Ca²⁺ > Mg²⁺ > Na⁺.[5][7] However, highly selective resins, such as resorcinol-formaldehyde (RFR) and crystalline silicotitanates (CST), have been developed specifically for cesium removal from complex waste streams.[8]
-
Kinetics: The rate of ion exchange is influenced by the resin's physical properties (e.g., particle size, porosity) and operational parameters like flow rate.[5][7] Porous resins generally offer faster kinetics due to a larger surface area available for exchange.[7]
-
Regeneration and Reusability: A major advantage of organic ion exchange resins is their ability to be regenerated.[3] By passing a concentrated solution of an appropriate regenerant (e.g., nitric acid, ammonium carbonate) through the exhausted resin, the captured Cs⁺ ions are stripped off, and the resin is restored to its original ionic form, ready for reuse.[3][7][9] This cyclical process significantly reduces the volume of solid secondary waste compared to precipitation methods.[3] However, resin performance may degrade over many cycles.[10]
Part 3: Head-to-Head Comparison
The choice between this compound precipitation and ion exchange depends heavily on the specific application, including the concentration of cesium, the chemical matrix of the solution, and operational constraints.
| Feature | This compound Precipitation | Ion Exchange Resins |
| Mechanism | Chemical precipitation forming an insoluble salt.[1] | Reversible exchange of ions on a solid matrix.[3] |
| Decontamination Factor | Very High (can reach 10⁵ - 10⁶).[1] | High, but dependent on resin type and conditions.[7][11] |
| Selectivity | Moderate; co-precipitates with potassium (K⁺).[2] | Varies; can be highly selective (e.g., RFR, CST) but is generally affected by competing cations like K⁺ and Na⁺.[5][8] |
| Secondary Waste | Generates a solid precipitate that requires further processing and disposal.[1] | Produces a smaller volume of solid waste (spent resin) and a liquid regenerant stream containing concentrated Cs⁺. The resin is often reusable.[3] |
| Process Complexity | Requires solid-liquid separation (filtration) and management of potential benzene generation.[1][2] | Typically a simpler column-based operation, but requires a regeneration cycle.[12] |
| Reusability | Not applicable; single-use reagent. | High; organic resins can be regenerated and reused for multiple cycles.[3][7] |
| Ideal Application | High-concentration Cs⁺ solutions where very high decontamination is needed and downstream processing of the precipitate is feasible.[1][2] | Low to moderate concentration Cs⁺ solutions, especially where waste minimization and reagent reusability are priorities.[4][6] |
Part 4: Experimental Protocols
To ensure trustworthy and reproducible results, the following self-validating protocols are provided for evaluating the efficiency of each method.
Protocol 1: Determining Cs⁺ Removal Efficiency by Tetraphenylborate Precipitation
This protocol details the steps to quantify the removal of Cs⁺ from a simulated waste solution.
Caption: Workflow for evaluating CsTPB precipitation efficiency.
Methodology:
-
Preparation: Prepare a 1 L simulated waste solution containing a known concentration of non-radioactive Cs⁺ (e.g., 100 mg/L CsCl) and relevant competing ions (e.g., Na⁺, K⁺) to mimic the target matrix.
-
Precipitation: While stirring, add a calculated excess of 0.5 M Sodium Tetraphenylborate (NaTPB) solution to the cesium solution. An excess is used to drive the precipitation to completion.[2]
-
Equilibration: Seal the container and allow the mixture to stir at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[2]
-
Separation: Separate the solid CsTPB precipitate from the supernatant by vacuum filtering the mixture through a 0.45 µm syringe filter.
-
Analysis: Accurately dilute an aliquot of the clear filtrate and analyze the remaining Cs⁺ concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Calculation: Determine the removal efficiency using the formula: Efficiency (%) = [(C₀ - Cƒ) / C₀] * 100 Where C₀ is the initial Cs⁺ concentration and Cƒ is the final Cs⁺ concentration in the filtrate.
Protocol 2: Evaluating Cs⁺ Removal Efficiency using Ion Exchange Resin
This protocol describes a standard column breakthrough experiment to assess the dynamic binding capacity and efficiency of an ion exchange resin.
Caption: Workflow for evaluating ion exchange resin performance.
Methodology:
-
Column Preparation: Swell the chosen cation exchange resin (e.g., a resorcinol-formaldehyde resin) according to the manufacturer's instructions. Pack a known volume of the resin into a glass column to create a uniform bed. Condition the resin by passing several bed volumes of deionized water and then a background electrolyte solution (without Cs⁺) through the column.
-
Loading: Pump the Cs⁺-containing simulated waste solution (with initial concentration C₀) through the resin bed at a constant, controlled flow rate (e.g., 3-5 bed volumes per hour).
-
Fraction Collection: Collect the column effluent in discrete fractions at regular time or volume intervals using an automated fraction collector.
-
Analysis: Analyze the Cs⁺ concentration (C) in each collected fraction using ICP-MS or AAS.
-
Data Plotting: Plot the normalized concentration (C/C₀) against the number of bed volumes processed or time. This generates a breakthrough curve.
-
Capacity Calculation:
-
Breakthrough Capacity: The capacity at the point where the effluent concentration C reaches a predefined level (e.g., 5% of C₀).[7]
-
Exhaustion Capacity: The capacity when the effluent concentration C equals the influent concentration C₀. This is calculated by integrating the area above the breakthrough curve.
-
Conclusion
Both this compound precipitation and ion exchange are effective methods for the removal of Cs⁺ from aqueous solutions, each with a distinct profile of advantages and limitations.
-
This compound Precipitation offers an extremely high decontamination factor, making it a powerful tool for treating high-concentration waste streams. However, its operational complexity, co-precipitation with potassium, and the generation of secondary waste (both the precipitate and potential for benzene) are significant considerations.[1][2]
-
Ion Exchange Resins provide a versatile and robust platform, particularly with the development of highly selective materials. The key advantages are the potential for regeneration and reuse, which minimizes solid waste, and the relative simplicity of continuous column operation.[3][6] The primary challenge lies in managing the impact of competing ions and ensuring the long-term stability of the resin over repeated regeneration cycles.[10]
The selection of the optimal method requires a thorough analysis of the specific waste stream characteristics, regulatory requirements, and the overall process economics. For researchers, understanding the fundamental chemistry and operational parameters detailed in this guide is paramount to developing efficient and reliable cesium removal strategies.
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. osti.gov [osti.gov]
- 3. emerald.com [emerald.com]
- 4. Removal of Cesium by Ion Exchange Resins in Simulated Radioactive Wastewater [yyhx.ciac.jl.cn]
- 5. Removal of Cs-137 Radionuclide by Resorcinol–Formaldehyde Ion-Exchange Resins from Solutions Simulating Real Liquid Radioactive Waste [mdpi.com]
- 6. scies.org [scies.org]
- 7. Removal of Cs-137 Radionuclide by Resorcinol–Formaldehyde Ion-Exchange Resins from Solutions Simulating Real Liquid Radioactive Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Elution Parameters for Cesium Ion Exchange Resins | Journal Article | PNNL [pnnl.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of an ion-exchange process for removing cesium from high-level radioactive liquid wastes [electronic resource]. in SearchWorks catalog [searchworks.stanford.edu]
- 12. What to Know About Ion Exchange Resin Regeneration - SAMCO Technologies [samcotech.com]
A Senior Application Scientist's Guide to Validating the Determination of ¹³⁷Cs in Seawater Using Chemical Precipitation
Introduction: The Imperative for Rigorous ¹³⁷Cs Monitoring in Marine Environments
Chemical precipitation is a widely employed technique for the pre-concentration of ¹³⁷Cs from large volumes of seawater, a necessary step to achieve the required detection limits for environmental monitoring.[7] This guide will delve into the nuances of two prominent precipitation methods: Ammonium Molybdophosphate (AMP) and Copper Ferrocyanide (CuFCF), providing the foundational knowledge and experimental data necessary to validate their application.
Principles of Chemical Precipitation for ¹³⁷Cs
The fundamental principle behind the chemical precipitation of ¹³⁷Cs from seawater lies in its co-precipitation with a carrier compound. Stable cesium carrier is added to the sample, and then a precipitating agent is introduced to form an insoluble compound that incorporates the cesium ions, including ¹³⁷Cs.[8] The precipitate is then separated from the bulk seawater, significantly concentrating the ¹³⁷Cs for subsequent radiometric analysis.
Ammonium Molybdophosphate (AMP) Precipitation
Ammonium Molybdophosphate (AMP), with the chemical formula (NH₄)₃P(Mo₃O₁₀)₄, is a highly selective ion exchanger for cesium.[9] The mechanism involves the isomorphous exchange of Cs⁺ ions for the ammonium ions (NH₄⁺) within the AMP structure.[9] This method is particularly effective even in the high ionic strength environment of seawater.[3]
Copper Ferrocyanide (CuFCF) Precipitation
Copper Ferrocyanide (CuFCF) is another effective scavenger for cesium ions.[10][11] In this method, potassium ferrocyanide is often used to adsorb Cs⁺ ions, while copper nitrate supports the precipitation process.[10] The resulting precipitate efficiently incorporates cesium, allowing for its separation from the seawater matrix.
Comparative Analysis of Precipitation Methods
The choice between AMP and CuFCF precipitation depends on several factors, including sample volume, desired chemical yield, and the presence of interfering ions. The following table summarizes key performance characteristics based on available literature.
| Parameter | Ammonium Molybdophosphate (AMP) | Copper Ferrocyanide (CuFCF) | References |
| Selectivity for Cs⁺ | High, not significantly affected by high ionic strength. | High, effective for Cs⁺ removal. | [3][10] |
| Chemical Yield | Reported yields of approximately 80% to over 95%.[7][12][13] | Recovery efficiencies ranging from 92.62% to 99.26%.[14] | [7][12][13][14] |
| Interferences | Can be affected by high concentrations of potassium and rubidium.[9] | The presence of potassium can influence the chemical yield.[10] | [9][10] |
| Application | Widely used for various water samples, including seawater.[3][7] | Effective for large volume seawater samples.[1][14] | [1][3][7][14] |
| Combined Techniques | Often used in conjunction with other separation techniques like ion exchange or a second precipitation step to remove interferences like ⁸⁷Rb.[12][15] | Can be used as a single-step pre-concentration method. | [12][15] |
Validating the Chosen Method: A Step-by-Step Guide
Method validation is a critical process to ensure the reliability and accuracy of analytical data. For the determination of ¹³⁷Cs in seawater, the following experimental workflow and validation parameters are essential.
Experimental Workflow
The following diagram illustrates a typical workflow for the determination of ¹³⁷Cs in seawater using chemical precipitation followed by gamma spectrometry.
Caption: Experimental workflow for ¹³⁷Cs determination in seawater.
Key Validation Parameters
1. Chemical Yield (Recovery)
-
Rationale: Determining the chemical yield is crucial to correct for losses of ¹³⁷Cs during the precipitation and sample preparation process.
-
Methodology:
-
A known activity of a tracer radionuclide, typically ¹³⁴Cs, is added to the seawater sample before the precipitation step.[14]
-
After precipitation and preparation of the final counting source, the activity of the ¹³⁴Cs tracer is measured by gamma spectrometry.
-
The chemical yield is calculated as the ratio of the measured ¹³⁴Cs activity to the initial added ¹³⁴Cs activity.
-
This yield is then applied as a correction factor to the measured ¹³⁷Cs activity.
-
-
Acceptance Criteria: Chemical yields should be reproducible and typically fall within an acceptable range (e.g., 70-100%) for the method to be considered reliable.
2. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Rationale: The LOD and LOQ define the sensitivity of the analytical method, indicating the lowest concentration of ¹³⁷Cs that can be reliably detected and quantified.
-
Methodology:
-
Analyze a series of blank seawater samples (known to be free of ¹³⁷Cs) to determine the background signal in the region of interest for the ¹³⁷Cs gamma peak (661.7 keV).
-
The LOD is typically calculated as 3 times the standard deviation of the blank measurements, and the LOQ as 10 times the standard deviation.
-
-
Importance: A low LOD is essential for accurately measuring the low levels of ¹³⁷Cs typically found in environmental seawater samples.
3. Accuracy and Precision
-
Rationale: Accuracy refers to the closeness of a measured value to the true value, while precision describes the reproducibility of the measurements.
-
Methodology:
-
Accuracy: Analyze a certified reference material (CRM) with a known concentration of ¹³⁷Cs in a seawater matrix (e.g., IAEA-484). The measured concentration should be in good agreement with the certified value.
-
Precision: Analyze multiple replicates of the same seawater sample. The precision is typically expressed as the relative standard deviation (RSD) of the replicate measurements.
-
-
Acceptance Criteria: For accuracy, the bias (difference between the measured and certified value) should be within an acceptable range (e.g., ±20%).[1] For precision, the RSD should be below a specified threshold (e.g., <10%).
4. Robustness
-
Rationale: Robustness evaluates the method's resilience to small, deliberate variations in analytical parameters.
-
Methodology:
-
Introduce slight variations to parameters such as sample pH, stirring time, and settling time.
-
Assess the impact of these variations on the chemical yield and the final ¹³⁷Cs concentration.
-
-
Importance: A robust method will provide consistent results despite minor deviations in the experimental procedure.
Alternative and Complementary Methods
While chemical precipitation is a cornerstone for ¹³⁷Cs analysis, other techniques can be employed, particularly for specific applications.
-
AMP-PAN Resin: This method utilizes a composite ion-exchanger of AMP embedded in a polyacrylonitrile (PAN) matrix.[7][13] This provides the high selectivity of AMP with improved mechanical properties, making it suitable for column chromatography for rapid pre-concentration.[13][16]
-
Direct Gamma Spectrometry: For samples with higher concentrations of ¹³⁷Cs, direct measurement of a large volume of seawater using a high-purity germanium (HPGe) detector may be feasible, though this often requires very long counting times and low-background shielding.[3]
-
Mass Spectrometry: Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used for the determination of the long-lived ¹³⁵Cs and the ¹³⁵Cs/¹³⁷Cs ratio, which can be a powerful tool for source identification.[5][17]
Ensuring Trustworthiness: Quality Control and Interlaboratory Comparisons
To maintain the trustworthiness of the data, a robust quality control (QC) program is essential. This includes the regular analysis of blanks, duplicates, and CRMs. Participation in interlaboratory comparison (ILC) exercises, such as those organized by the International Atomic Energy Agency (IAEA), is also crucial for external validation of a laboratory's performance and ensuring the comparability of results.[18][19]
Conclusion: A Validated Approach to ¹³⁷Cs Determination
The accurate determination of ¹³⁷Cs in seawater is a critical component of environmental radioactivity monitoring. Chemical precipitation methods, particularly using AMP and CuFCF, offer reliable and effective means of pre-concentrating ¹³⁷Cs from large seawater volumes. By following a rigorous validation protocol that includes the assessment of chemical yield, detection limits, accuracy, precision, and robustness, research and drug development professionals can ensure the scientific integrity of their data. The choice of method should be guided by the specific analytical requirements, and its performance must be continuously monitored through a comprehensive quality control program and participation in interlaboratory comparisons. This ensures that the data generated is not only accurate and precise but also contributes to a global understanding of the distribution and impact of this important radionuclide in the marine environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards the Extraction of Radioactive Cesium-137 from Water via Graphene/CNT and Nanostructured Prussian Blue Hybrid Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. indicators.helcom.fi [indicators.helcom.fi]
- 7. jonuns.com [jonuns.com]
- 8. bundesumweltministerium.de [bundesumweltministerium.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of low (137)Cs concentration in seawater using ammonium 12-molybdophosphate adsorption and chemical separation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. www-pub.iaea.org [www-pub.iaea.org]
- 19. mofa.go.jp [mofa.go.jp]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Cesium Tetraphenylborate
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety and environmental stewardship that extends beyond the laboratory bench. Cesium tetraphenylborate (CsTPB), a compound pivotal in applications such as the gravimetric analysis of cesium and the removal of radioactive cesium from waste streams, demands a rigorous and scientifically-grounded approach to its disposal.[1][2] Its unique chemical properties, particularly the nature of the tetraphenylborate (TPB) anion, necessitate procedures that mitigate both immediate handling risks and potential downstream environmental impact.
This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the chemical rationale behind these protocols, empowering researchers to manage this waste stream with confidence and compliance.
Hazard Profile and Pre-Disposal Safety
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. This foundational knowledge informs all subsequent handling, segregation, and personal protective equipment (PPE) requirements.
GHS Classification and Immediate Risks
This compound is classified as an irritant.[3] The primary hazards, as defined by the Globally Harmonized System (GHS), are centered on its potential to cause irritation upon contact.[3][4] However, it is crucial to also consider the hazards of related compounds often used in its synthesis, such as sodium tetraphenylborate, which is classified as acutely toxic if swallowed.[5]
| Hazard Statement | GHS Classification | Description | Primary Precaution |
| H301 | Acute Toxicity, Oral (Category 3) | Toxic if swallowed. This is primarily associated with the precursor, sodium tetraphenylborate, but caution is warranted.[5][6] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| H315 | Skin Corrosion/Irritation | Causes skin irritation.[3] | Wear protective gloves and clothing. |
| H319 | Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[3] | Wear safety glasses with side shields or goggles. |
| H335 | Specific Target Organ Toxicity | May cause respiratory irritation.[3] | Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood. |
Essential Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE is mandatory when handling this compound waste:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A fully buttoned laboratory coat.
-
Respiratory Protection: For handling bulk powder outside of a fume hood, a NIOSH-approved particulate respirator may be necessary.
The Chemistry of Tetraphenylborate Disposal: Core Principles
The central challenge in disposing of CsTPB lies with the tetraphenylborate anion, [B(C₆H₅)₄]⁻. This anion is composed of a central boron atom bonded to four phenyl (C₆H₅) groups. The primary goal of chemical treatment, when deemed necessary and feasible, is to break the boron-carbon bonds.
The decomposition of the TPB anion can be induced, but it presents its own set of hazards. A key decomposition pathway is acid hydrolysis , which, particularly in the presence of a copper catalyst, can break down the anion.[1] The products of this reaction are inorganic borates (like boric acid) and, critically, benzene .[1]
Causality of the Hazard: Benzene is a known carcinogen and a flammable liquid. Therefore, any disposal protocol that involves chemical decomposition must be designed to safely manage the generation of benzene.[7] Furthermore, the presence of oxygen during hydrolysis can lead to the formation of other undesirable byproducts, such as phenol and biphenyl.[8]
For the vast majority of laboratory settings, generating benzene as a disposal byproduct introduces more risk than it mitigates. Consequently, the recommended primary disposal route for CsTPB waste is through a licensed professional waste management service.
Step-by-Step Disposal Protocols
The appropriate disposal procedure depends on the form of the waste: solid (pure compound, precipitates) or aqueous (filtrates, rinsates). The following decision workflow provides a logical path for managing CsTPB waste streams.
Caption: Decision workflow for this compound waste.
Protocol A: Solid this compound Waste Disposal
This protocol applies to the pure chemical, dried precipitates from experiments, and heavily contaminated consumables (e.g., weighing paper, spatulas).
Step 1: Waste Collection
-
Collect all solid CsTPB waste in a dedicated, clearly labeled, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Do not mix with other waste streams, particularly strong acids or oxidizers.[9]
Step 2: Container Labeling
-
The container must be labeled in accordance with local, state, and federal regulations. At a minimum, the label should include:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 3087-82-9
-
Associated Hazards: "Irritant"
-
Accumulation Start Date
-
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage location should be a cool, dry, well-ventilated area away from incompatible materials. The container should be kept in secondary containment to prevent spills.
Step 4: Final Disposal
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Provide the Safety Data Sheet (SDS) to the disposal company. The final disposal will likely involve high-temperature incineration at a permitted facility.[6][9]
Protocol B: Aqueous Waste (Rinsate & Filtrate) Disposal
This protocol applies to dilute solutions containing dissolved CsTPB, as well as rinsates from cleaning contaminated glassware. Direct discharge to the sanitary sewer is prohibited.[6]
Step 1: Waste Collection
-
Collect all aqueous waste containing CsTPB in a dedicated, labeled, and chemically compatible waste container (HDPE or glass).
-
Maintain the pH of the collected waste as neutral or slightly alkaline. The tetraphenylborate anion is more stable in basic solutions and can decompose under acidic conditions.[8]
Step 2: Container Labeling
-
Label the container clearly as "Hazardous Waste."
-
List all chemical constituents, including "this compound" and the solvent (e.g., "Water"). Provide an estimated concentration or percentage.
-
Include all other relevant information as described in Protocol A, Step 2.
Step 3: Storage
-
Store the sealed aqueous waste container in a designated satellite accumulation area with secondary containment.
Step 4: Final Disposal
-
Arrange for pickup by your institution's EH&S department or a licensed hazardous waste contractor. Professional disposal is the safest and most compliant method for managing this waste stream.
A Note on In-Lab Treatment: While acid hydrolysis can decompose the tetraphenylborate anion, this procedure is not recommended for standard laboratory settings due to the generation of benzene.[1] Such a procedure should only be considered by facilities specifically designed and permitted to handle and contain hazardous volatile organic compounds.
Trustworthiness and Self-Validation
The protocols described above are designed as a self-validating system rooted in the principles of risk mitigation and regulatory compliance.
-
Prioritizing Safety: By defaulting to professional disposal, these procedures eliminate the risks associated with in-lab chemical treatment, such as benzene exposure and the handling of corrosive acids.
-
Regulatory Compliance: Segregating and labeling waste as described aligns with the requirements of the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations internationally.
-
Chemical Stability: The guidance to maintain neutral or alkaline pH for aqueous waste leverages the known chemical properties of the TPB anion to prevent unintended decomposition and potential benzene generation during storage.[8]
By adhering to these scientifically-grounded procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. This compound (3087-82-9) for sale [vulcanchem.com]
- 3. This compound | C24H20BCs | CID 23678324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. osti.gov [osti.gov]
- 8. osti.gov [osti.gov]
- 9. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cesium Tetraphenylborate
Welcome to your essential guide for the safe handling of Cesium Tetraphenylborate (CsTPB). As researchers and innovators, our primary responsibility extends beyond achieving groundbreaking results to ensuring the utmost safety in our laboratories. This document is crafted from years of field experience and a deep understanding of chemical safety protocols. It is designed to be more than a checklist; it is a framework for building a culture of safety and confidence when working with this unique compound. We will delve into the "why" behind each recommendation, empowering you to make informed decisions that protect you and your colleagues.
Understanding the Compound: Hazard Identification and Risk Assessment
This compound is an organoboron compound primarily utilized for its ability to selectively precipitate cesium ions from aqueous solutions. This property makes it invaluable in the management of radioactive waste, particularly in sequestering Cesium-137.[1][2] However, its utility is matched by a set of hazards that demand rigorous safety protocols.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
While these are the primary hazards of the compound itself, a comprehensive risk assessment must also consider its chemical behavior. Under specific conditions, such as those encountered in high-level radioactive waste processing, tetraphenylborate salts can decompose.[4][5] This decomposition can generate hazardous byproducts, most notably benzene, a known carcinogen.[5][6]
It is critical to note that currently, no specific occupational exposure limits (OELs) have been established for this compound.[7] This absence of a defined limit does not imply the substance is harmless. Instead, it places a greater onus on us, the scientific community, to adhere to the principle of "As Low As Reasonably Practicable" (ALARP) for exposure.
The Hierarchy of Controls: PPE as the Final Safeguard
Before we specify the required Personal Protective Equipment (PPE), we must ground our safety plan in the established hierarchy of controls. PPE is the last line of defense, employed when hazards cannot be eliminated or sufficiently mitigated by other means.
-
Engineering Controls: These are the most effective controls. For CsTPB, this includes working within a certified chemical fume hood or a glove box to contain dust and potential vapors.[8][9] Local exhaust ventilation at the point of chemical release is paramount.[8]
-
Administrative Controls: These are work practices that reduce exposure, such as minimizing the quantity of CsTPB used, restricting access to handling areas, and providing thorough training on safe handling procedures.
-
Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure to hazards. The following sections will detail the specific PPE required for handling this compound.
Core PPE Requirements for this compound
The following PPE is mandatory when handling this compound in solid form or in solutions.
Eye and Face Protection
Given that CsTPB causes serious eye irritation, robust eye protection is non-negotiable.[3]
-
Minimum Requirement: Safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.
-
Recommended for Powder Handling: Chemical safety goggles should be worn when weighing or transferring the solid compound, as they provide a complete seal around the eyes, offering superior protection from airborne dust.[8][10]
-
High-Risk Operations: If there is a significant risk of splashing or dust generation, a face shield must be worn in addition to safety goggles to protect the entire face.[8][9]
Skin and Hand Protection
CsTPB is a known skin irritant.[3][8] Therefore, preventing skin contact is a primary objective.
-
Protective Clothing: A long-sleeved laboratory coat is the minimum requirement. For larger quantities or tasks with a higher risk of contamination, chemically resistant coveralls should be considered.[7][8] All protective clothing should be clean daily.[7]
-
Hand Protection: Chemically resistant gloves are mandatory.[8][10]
-
Glove Type: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.
-
Glove Technique: Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[10] After handling, dispose of contaminated gloves in accordance with waste disposal procedures and thoroughly wash your hands.[10]
-
Respiratory Protection
To mitigate the risk of respiratory tract irritation from airborne particles, respiratory protection is essential, particularly when handling the powder form.[3]
-
Standard Operations: When working in a well-ventilated area with local exhaust (like a fume hood), a dust respirator may be sufficient.[8][9]
-
Higher Exposure Risk: If engineering controls are insufficient to keep dust levels low, or during spill cleanup, a NIOSH/MSHA-approved respirator with a particulate filter (conforming to EN 143 or equivalent) should be used.[11] Always follow local and national regulations for respirator use.[8]
Operational and Disposal Plans
A robust PPE strategy is intrinsically linked to clear, actionable plans for handling and disposal.
Standard Operating Procedure (SOP) for Handling
-
Preparation: Designate a specific area for handling CsTPB, preferably within a fume hood. Ensure an eyewash station and safety shower are immediately accessible.[11][12]
-
Donning PPE: Before handling the chemical, put on all required PPE in the correct order. A visual guide is provided below.
-
Handling:
-
Perform all manipulations that may generate dust (e.g., weighing, transferring) within a fume hood or other contained ventilation system to minimize dust dispersion.[8][9]
-
Avoid creating dust. If possible, use a spatula that minimizes aerosolization.
-
Keep the container tightly closed when not in use.[8]
-
-
Post-Handling:
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination.
PPE Donning and Doffing Workflow
Caption: PPE Donning and Doffing Workflow.
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.[10]
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Carefully sweep or vacuum the solid material into a suitable, airtight container for disposal, taking care not to disperse dust.[8]
-
Clean the spill area thoroughly.
Waste Disposal Plan
All this compound waste, including grossly contaminated PPE, must be treated as hazardous waste.
-
Collection: Place all waste material, including used gloves and disposable lab coats, into a designated, sealed, and clearly labeled hazardous waste container.[8][10]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.[8]
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[10]
Waste Disposal Workflow
Caption: this compound Waste Disposal Workflow.
Summary of PPE Recommendations
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Storage/Transport (Closed Container) | Not generally required | Safety Glasses | Nitrile Gloves | Lab Coat |
| Weighing/Transferring Solid | Dust Respirator | Chemical Goggles & Face Shield | Nitrile Gloves | Lab Coat |
| Preparing Solutions | Dust Respirator (if dust is possible) | Chemical Goggles | Nitrile Gloves | Lab Coat |
| Handling Solutions | Not generally required (in fume hood) | Safety Glasses/Goggles | Nitrile Gloves | Lab Coat |
| Spill Cleanup (Solid) | Approved Particulate Respirator | Chemical Goggles & Face Shield | Nitrile Gloves | Coverall |
This guide provides a comprehensive framework for the safe handling of this compound. Remember, safety is an active process, not a passive state. Always review the Safety Data Sheet (SDS) for any chemical before you begin work and consult your institution's EHS department with any questions. By integrating these principles into your daily workflow, you build a foundation of trust and integrity in your research.
References
- 1. Buy this compound | 3087-82-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C24H20BCs | CID 23678324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PROCESSING ALTERNATIVES FOR DESTRUCTION OF TETRAPHENYLBORATE (Conference) | OSTI.GOV [osti.gov]
- 5. nationalacademies.org [nationalacademies.org]
- 6. osti.gov [osti.gov]
- 7. nj.gov [nj.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 11. fishersci.com [fishersci.com]
- 12. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
